11-Methylicosanoyl-CoA
描述
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
属性
分子式 |
C42H76N7O17P3S |
|---|---|
分子量 |
1076.1 g/mol |
IUPAC 名称 |
S-[2-[3-[[4-[[[5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] 11-methylicosanethioate |
InChI |
InChI=1S/C42H76N7O17P3S/c1-5-6-7-8-10-13-16-19-30(2)20-17-14-11-9-12-15-18-21-33(51)70-25-24-44-32(50)22-23-45-40(54)37(53)42(3,4)27-63-69(60,61)66-68(58,59)62-26-31-36(65-67(55,56)57)35(52)41(64-31)49-29-48-34-38(43)46-28-47-39(34)49/h28-31,35-37,41,52-53H,5-27H2,1-4H3,(H,44,50)(H,45,54)(H,58,59)(H,60,61)(H2,43,46,47)(H2,55,56,57) |
InChI 键 |
IANKYIXPGMITJG-UHFFFAOYSA-N |
产品来源 |
United States |
Foundational & Exploratory
what is the chemical structure of 11-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical structure and properties of 11-Methylicosanoyl-CoA, a long-chain branched fatty acyl-coenzyme A. This document is intended for researchers, scientists, and professionals in drug development who are interested in the metabolism and potential roles of branched-chain fatty acids.
Chemical Structure and Properties
This compound is a derivative of coenzyme A where the thiol group is acylated with 11-methylicosanoic acid. The structure consists of three main parts: the adenosine (B11128) 3',5'-bisphosphate moiety, the pantothenic acid (vitamin B5) unit, and the β-mercaptoethylamine group, which is linked to the 11-methylicosanoic acid via a thioester bond.
The defining feature of this molecule is the 21-carbon fatty acyl chain (icosanoyl) with a methyl group at the 11th carbon position. This branching has significant implications for its metabolism and physical properties compared to its straight-chain counterpart.
Quantitative Data Summary
| Property | Value | Source |
| Molecular Formula | C42H76N7O17P3S | [1] |
| Molecular Weight | 1076.08 g/mol | [1] |
| Canonical SMILES | O[C@H]1--INVALID-LINK--(O)=O)COP(OP(OCC(C)(C)--INVALID-LINK--C(NCCC(NCCSC(CCCCCCCCCC(CCCCCCCCC)C)=O)=O)=O)(O)=O)(O)=O">C@@HN2C3=NC=NC(N)=C3N=C2 | [1] |
Experimental Protocols
Currently, there are no specific, publicly available, detailed experimental protocols for the synthesis or use of this compound. However, general chemo-enzymatic methods for the synthesis of various acyl-CoA thioesters have been established and could likely be adapted for this compound. These methods often involve the activation of the corresponding carboxylic acid (11-methylicosanoic acid) and its subsequent coupling with coenzyme A.
One common approach is the ethyl chloroformate (ECF) mediated coupling. A generalized protocol based on this method is described below.
Generalized Chemo-Enzymatic Synthesis of Acyl-CoAs (Adapted for this compound)
-
Activation of 11-Methylicosanoic Acid:
-
Dissolve 11-methylicosanoic acid in an appropriate organic solvent (e.g., THF).
-
Cool the solution to 4°C.
-
Add triethylamine (B128534) and ethyl chloroformate to the mixture and stir for approximately 45 minutes at 4°C to form the mixed anhydride.
-
-
Coupling with Coenzyme A:
-
Dissolve Coenzyme A (lithium or sodium salt) in a bicarbonate buffer (e.g., 0.5 M NaHCO₃).
-
Add the Coenzyme A solution to the activated fatty acid mixture.
-
Allow the reaction to proceed at room temperature for about 45 minutes.
-
-
Purification:
-
The resulting this compound can be purified using high-performance liquid chromatography (HPLC).
-
Note: This is a generalized protocol and would require optimization for the specific substrate, 11-methylicosanoic acid.
Metabolic Significance and Signaling Pathways
Long-chain fatty acyl-CoAs are central intermediates in fatty acid metabolism, serving as substrates for β-oxidation and as donors of acyl groups in various biosynthetic pathways. Branched-chain fatty acids, such as 11-methylicosanoic acid, are typically derived from the diet or synthesized from branched-chain amino acids.
The metabolism of this compound would likely proceed via a modified β-oxidation pathway to accommodate the methyl branch. The presence of the methyl group at an odd-numbered carbon (C11) suggests that its breakdown would eventually yield propionyl-CoA, which can then enter the citric acid cycle after conversion to succinyl-CoA.
Visualization of a Generalized Acyl-CoA Metabolic Fate
The following diagram illustrates the central role of a generic acyl-CoA molecule in cellular metabolism.
Caption: Generalized metabolic pathways of fatty acyl-CoAs.
References
Endogenous Presence of 11-Methylicosanoyl-CoA: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the current understanding and methodologies surrounding the endogenous presence of the long-chain branched-chain fatty acyl-CoA, 11-Methylicosanoyl-CoA. While direct evidence for this specific molecule is nascent, this document synthesizes existing knowledge on analogous branched-chain and very-long-chain fatty acids to propose a hypothetical framework for its biosynthesis, metabolic relevance, and detection. Detailed experimental protocols, quantitative data summaries, and pathway visualizations are provided to facilitate further research into this novel area of lipid metabolism.
Introduction
Branched-chain fatty acids (BCFAs) are a diverse class of lipids characterized by one or more alkyl branches along their acyl chain. Predominantly found in bacteria, they are also present in mammals, where they can be obtained from dietary sources or synthesized endogenously.[1][2][3][4][5] These molecules play crucial roles in maintaining cell membrane fluidity and have been implicated in various physiological and pathological processes.[6][7] Very-long-chain fatty acids (VLCFAs), defined as those with 22 or more carbon atoms, are critical components of cellular lipids, and their metabolism is essential for maintaining cellular homeostasis.[8][9][10]
This compound is a C21 methyl-branched very-long-chain fatty acyl-CoA. Its eicosanoyl (C20) backbone is elongated, and it possesses a methyl group at the 11th carbon position. While the endogenous presence of this specific molecule is not yet extensively documented in the literature, the existence of other long-chain methyl-branched fatty acids, such as tuberculostearic acid (10-methyloctadecanoic acid) in Mycobacterium, provides a strong precedent for its potential existence and biological significance.[11][12][13][14]
This guide will explore the hypothetical biosynthesis and metabolic pathways of this compound, drawing parallels with known mechanisms of fatty acid elongation and branching. Furthermore, it will provide detailed, adaptable protocols for the extraction, detection, and quantification of this and similar molecules from biological matrices.
Hypothetical Biosynthesis and Metabolism
The biosynthesis of this compound likely involves the convergence of fatty acid elongation and methylation pathways.
Biosynthesis Pathway
A plausible biosynthetic route for 11-methylicosanoic acid, the precursor to this compound, involves the initial synthesis of a mid-chain branched fatty acid that is subsequently elongated. The following diagram illustrates a hypothetical pathway:
Caption: Hypothetical biosynthesis of this compound.
This proposed pathway begins with a branched-chain primer, such as methylmalonyl-CoA derived from propionyl-CoA, which enters the fatty acid synthesis pathway to produce a mid-chain branched fatty acid. This intermediate is then transported to the endoplasmic reticulum, where a series of elongation steps, catalyzed by elongase enzymes (ELO-family proteins), add two-carbon units from malonyl-CoA to generate 11-methylicosanoic acid.[15][16] Finally, the free fatty acid is activated to its CoA ester, this compound, by an acyl-CoA synthetase.
Metabolic Fate
The metabolism of this compound is likely to occur in the peroxisomes, as is typical for VLCFAs and some BCFAs.[8][9][17][18] The presence of a methyl group may necessitate an initial alpha-oxidation step if the branch is near the carboxyl end, followed by beta-oxidation.
Caption: Hypothetical metabolic fate of this compound.
Quantitative Data
Currently, there is no published quantitative data on the endogenous levels of this compound. However, data from related long-chain and branched-chain fatty acids can provide an estimate of the expected concentration range.
Table 1: Endogenous Levels of Analagous Fatty Acids in Human Plasma
| Fatty Acid | Concentration Range (µM) | Tissue/Fluid | Reference |
| Phytanic Acid | 0.5 - 10 | Plasma | [19] |
| Pristanic Acid | < 0.5 | Plasma | [19] |
| Lignoceric Acid (C24:0) | 0.5 - 2.5 | Plasma | [19] |
| Hexacosanoic Acid (C26:0) | 0.02 - 0.2 | Plasma | [19] |
Note: These values are for the free fatty acids and may not directly reflect the intracellular acyl-CoA concentrations.
Experimental Protocols
The following protocols are adapted from established methods for the analysis of VLCFAs and BCFAs and can be tailored for the detection and quantification of this compound.[19]
Sample Preparation: Extraction and Hydrolysis of Acyl-CoAs
This protocol describes the extraction of total fatty acids from plasma or tissue, including the hydrolysis of their CoA esters.
Materials:
-
Biological sample (plasma, serum, or tissue homogenate)
-
Internal standard (e.g., deuterated C21 methyl-branched fatty acid)
-
Chloroform:Methanol (B129727) (2:1, v/v)
-
0.9% NaCl solution
-
10 M HCl
-
Nitrogen gas stream
Procedure:
-
To 100 µL of plasma or an appropriate amount of tissue homogenate, add a known amount of the internal standard.
-
Add 2 mL of chloroform:methanol (2:1) and vortex thoroughly for 2 minutes.
-
Add 0.5 mL of 0.9% NaCl, vortex for 1 minute, and centrifuge at 2000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower organic phase into a clean glass tube.
-
Evaporate the solvent to dryness under a gentle stream of nitrogen.
-
To hydrolyze the acyl-CoA esters and other complex lipids, add 1 mL of 1 M HCl in methanol and heat at 80°C for 1 hour.
-
After cooling, add 1 mL of water and extract the free fatty acids with 2 mL of hexane. Vortex and centrifuge.
-
Collect the upper hexane layer and evaporate to dryness under nitrogen. The sample is now ready for derivatization.
Derivatization for GC-MS Analysis
For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), fatty acids are typically converted to their more volatile methyl esters (FAMEs).
Materials:
-
Dried fatty acid extract
-
BF3-Methanol (14%)
-
Hexane
-
Saturated NaCl solution
Procedure:
-
To the dried fatty acid extract, add 0.5 mL of 14% BF3-methanol.
-
Cap the tube tightly and heat at 100°C for 30 minutes.
-
After cooling, add 1 mL of saturated NaCl solution and 1 mL of hexane.
-
Vortex for 1 minute and centrifuge at 1000 x g for 5 minutes.
-
Carefully transfer the upper hexane layer containing the FAMEs to a GC vial for analysis.
LC-MS/MS Analysis of Acyl-CoAs
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) allows for the direct analysis of acyl-CoAs without derivatization, though hydrolysis is still required to release the fatty acid for quantification if a specific acyl-CoA standard is unavailable. A direct quantification of the intact acyl-CoA is preferable if a synthesized standard of this compound is available.
Instrumentation:
-
A high-performance liquid chromatograph coupled to a tandem mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions (Example):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water
-
Mobile Phase B: Acetonitrile
-
Gradient: A linear gradient from 5% to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40°C
Mass Spectrometry Conditions (Example):
-
Ionization Mode: Positive ESI
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
Precursor Ion: [M+H]+ for this compound
-
Product Ions: Specific fragment ions for this compound would need to be determined using a synthesized standard. A common fragment for acyl-CoAs corresponds to the phosphopantetheine moiety.
Experimental Workflow
The following diagram outlines the general workflow for the analysis of this compound from biological samples.
Caption: General workflow for the analysis of this compound.
Conclusion and Future Directions
The endogenous presence and metabolic significance of this compound represent an unexplored area of lipid research. This technical guide provides a foundational framework for investigating this molecule by postulating its biosynthetic and metabolic pathways and offering detailed, adaptable experimental protocols. Future research should focus on the unambiguous identification and quantification of this compound in various organisms and tissues. The development of a synthesized standard is crucial for accurate quantification and for elucidating its potential biological roles in health and disease. Understanding the function of this and other novel long-chain branched-chain fatty acyl-CoAs may open new avenues for therapeutic intervention in metabolic disorders.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Iso- and anteiso-fatty acids in bacteria: biosynthesis, function, and taxonomic significance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Branched chain fatty acids in plasma or serum by GC-FID â Vitas Analytical Services [vitas.no]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Characterization of uptake and metabolism of very long-chain fatty acids in peroxisome-deficient CHO cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Very long-chain fatty acids in peroxisomal disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - LIFS Tools web portal [lifs-tools.org]
- 14. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Mammalian Fatty Acid Elongases - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Mammalian fatty acid elongases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. portlandpress.com [portlandpress.com]
- 18. Peroxisomes can oxidize medium- and long-chain fatty acids through a pathway involving ABCD3 and HSD17B4 - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Quantification of Very-Long-Chain and Branched-Chain Fatty Acids in Plasma by Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Putative Discovery and Initial Characterization of 11-Methylicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: As of late 2025, specific literature detailing the discovery and initial characterization of 11-Methylicosanoyl-CoA is not available in the public domain. This technical guide, therefore, presents a hypothetical framework based on established principles and methodologies for the discovery, synthesis, and characterization of analogous long-chain, methyl-branched fatty acyl-CoA esters.
Introduction
Long-chain fatty acids and their activated coenzyme A (CoA) esters are fundamental molecules in cellular metabolism, serving as energy sources, structural components of membranes, and signaling molecules. While straight-chain fatty acids are well-characterized, branched-chain fatty acids, such as those with methyl substitutions, represent a more complex and less understood class of lipids. These molecules are found in various organisms, where the position of the methyl branch can significantly influence their physical properties and biological functions.[1][2] This guide outlines a plausible pathway for the discovery and initial characterization of a novel, mid-chain methyl-branched fatty acyl-CoA, exemplified by this compound.
Hypothetical Discovery and Origin
The discovery of a novel lipid such as 11-methylicosanoic acid, the precursor to this compound, would likely originate from the detailed lipidomic analysis of a biological sample, for instance, from specific bacteria, marine organisms, or certain plant waxes, which are known to contain a variety of branched-chain fatty acids.[3][4] The initial identification would involve the extraction of total lipids, followed by fractionation and analysis, primarily using gas chromatography-mass spectrometry (GC-MS) of the fatty acid methyl esters (FAMEs).
Experimental Workflow for Discovery:
References
An In-depth Technical Guide to 11-Methylicosanoyl-CoA: Physical Properties, Chemical Characteristics, and Biological Significance
For Researchers, Scientists, and Drug Development Professionals
Abstract
11-Methylicosanoyl-CoA is a long-chain branched-chain acyl-coenzyme A (acyl-CoA) derivative. Acyl-CoAs are central intermediates in cellular metabolism, playing critical roles in both energy production and the synthesis of complex lipids.[1][2] The introduction of a methyl branch in the acyl chain, as seen in this compound, confers unique physical, chemical, and biological properties compared to their straight-chain counterparts. These branched-chain fatty acyl-CoAs are increasingly recognized for their roles in cellular signaling, particularly in the activation of nuclear receptors such as Peroxisome Proliferator-Activated Receptor alpha (PPARα). This document provides a comprehensive overview of the known physical and chemical properties of this compound, detailed experimental protocols for its synthesis and analysis, and an exploration of its biological significance and associated signaling pathways.
Physical and Chemical Properties
Table 1: Physicochemical Properties of this compound and Related Long-Chain Acyl-CoAs
| Property | This compound | General Long-Chain Acyl-CoAs |
| Molecular Formula | C42H76N7O17P3S | Varies |
| Molecular Weight | 1076.08 g/mol | Varies |
| Melting Point | Data not available | Generally high, solid at room temperature |
| Boiling Point | Data not available | Decomposes before boiling |
| Solubility | Expected to be soluble in aqueous buffers and polar organic solvents. | Soluble in aqueous buffers, forming micelles above a critical concentration.[3] |
| Stability | The thioester bond is susceptible to hydrolysis, particularly at alkaline pH.[1] Stable for several weeks when stored frozen at -20°C in appropriate buffers. | Solutions are relatively stable at neutral or slightly acidic pH. The thioester bond is a high-energy bond.[1] |
| Critical Micelle Concentration (CMC) | Data not available | Varies with chain length, unsaturation, and ionic strength (typically in the micromolar range). For example, the CMC of palmitoyl-CoA ranges from 7 to 250 µM depending on conditions.[3] |
Experimental Protocols
The following protocols are generalized for the synthesis, purification, and analysis of long-chain branched-chain acyl-CoAs and can be adapted for this compound.
Synthesis of this compound
Both chemical and enzymatic methods can be employed for the synthesis of long-chain acyl-CoAs.
This method involves the acylation of Coenzyme A with an activated form of the fatty acid.
Protocol:
-
Activation of 11-Methylicosanoic Acid: React 11-methylicosanoic acid with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., dicyclohexylcarbodiimide) in an anhydrous organic solvent (e.g., dichloromethane) to form the N-hydroxysuccinimide ester of 11-methylicosanoic acid.
-
Acylation of Coenzyme A: Dissolve the purified N-hydroxysuccinimide ester of 11-methylicosanoic acid in an appropriate organic solvent (e.g., tetrahydrofuran).
-
Add a solution of Coenzyme A (trilithium salt) in an aqueous buffer (e.g., sodium bicarbonate, pH 8.0-8.5) to the ester solution.
-
Stir the reaction mixture at room temperature for several hours.
-
Purification: Purify the resulting this compound by reverse-phase high-performance liquid chromatography (HPLC).[4]
This method utilizes a long-chain acyl-CoA synthetase to catalyze the formation of the thioester bond.[5]
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing:
-
11-methylicosanoic acid
-
Coenzyme A (lithium salt)
-
ATP (disodium salt)
-
MgCl2
-
Triton X-100 (to aid in solubilizing the fatty acid)
-
A suitable buffer (e.g., Tris-HCl, pH 7.5)
-
Long-chain acyl-CoA synthetase (commercially available or purified from a biological source).
-
-
Incubation: Incubate the reaction mixture at 37°C for 1-2 hours.
-
Reaction Termination: Stop the reaction by adding an acid (e.g., perchloric acid).
-
Purification: Purify the this compound from the reaction mixture using solid-phase extraction (SPE) followed by HPLC.
Purification and Analysis
SPE is a common method for the purification and concentration of acyl-CoAs from biological or reaction mixtures.
Protocol:
-
Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the acidified sample onto the SPE cartridge.
-
Washing: Wash the cartridge with an aqueous buffer to remove unbound contaminants.
-
Elution: Elute the this compound with a solvent of higher organic content (e.g., methanol or acetonitrile).
HPLC is used for both the purification and quantitative analysis of acyl-CoAs.
Protocol:
-
Column: C18 reverse-phase column.
-
Mobile Phase A: Aqueous buffer (e.g., 25 mM KH2PO4, pH 5.3).
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is used to elute the acyl-CoAs based on their hydrophobicity.
-
Detection: UV detection at 254 nm or 260 nm (for the adenine (B156593) base of CoA).
LC-MS/MS provides high sensitivity and specificity for the identification and quantification of acyl-CoAs.
Protocol:
-
Chromatography: Utilize a reverse-phase UPLC/HPLC system as described above.
-
Mass Spectrometry:
-
Ionization: Electrospray ionization (ESI) in positive ion mode.
-
Detection: Use a triple quadrupole mass spectrometer.
-
Transitions: Monitor for specific precursor-to-product ion transitions. For acyl-CoAs, a common fragmentation is the neutral loss of the adenosine (B11128) diphosphate (B83284) moiety.
-
Biological Significance and Signaling Pathways
Long-chain branched-chain fatty acyl-CoAs like this compound are not just metabolic intermediates but also act as signaling molecules.
Role in Fatty Acid Metabolism
Once synthesized, this compound can enter several metabolic pathways. The primary catabolic pathway for long-chain fatty acids is β-oxidation, which occurs in the mitochondria and peroxisomes to generate acetyl-CoA. The presence of a methyl group on the acyl chain requires specific enzymatic machinery for its degradation compared to straight-chain fatty acids.
Activation of Peroxisome Proliferator-Activated Receptor α (PPARα)
A key signaling role of very-long-chain and branched-chain fatty acyl-CoAs is their function as high-affinity ligands for the nuclear receptor PPARα.[6][7][8][9][10] PPARα is a ligand-activated transcription factor that regulates the expression of genes involved in lipid and glucose metabolism.[6]
Signaling Pathway:
-
Binding: this compound binds to the ligand-binding domain of PPARα.
-
Heterodimerization: Ligand-bound PPARα forms a heterodimer with the Retinoid X Receptor (RXR).
-
DNA Binding: The PPARα-RXR heterodimer binds to specific DNA sequences called Peroxisome Proliferator Response Elements (PPREs) in the promoter regions of target genes.
-
Gene Transcription: This binding recruits co-activator proteins, leading to the transcription of genes involved in:
-
Fatty acid uptake and transport.
-
Mitochondrial and peroxisomal β-oxidation.
-
Ketogenesis.
-
Caption: PPARα signaling pathway activated by this compound.
Experimental Workflow for Studying PPARα Activation
Caption: Workflow for studying PPARα activation by this compound.
Conclusion
This compound is a biologically significant molecule at the intersection of lipid metabolism and cellular signaling. While specific physicochemical data for this particular branched-chain acyl-CoA is limited, its properties can be inferred from related long-chain acyl-CoAs. The provided experimental protocols offer a foundation for its synthesis, purification, and analysis, enabling further research into its precise biological functions. The role of branched-chain fatty acyl-CoAs as ligands for PPARα highlights their potential as modulators of metabolic pathways, making them interesting targets for further investigation in the context of metabolic diseases. Future research should focus on elucidating the specific metabolic fate of this compound and its precise role in regulating gene expression through PPARα and potentially other signaling pathways.
References
- 1. Fatty acyl-CoA esters - Wikipedia [en.wikipedia.org]
- 2. Investigation of phase II metabolism of 11-hydroxy-Δ-9-tetrahydrocannabinol and metabolite verification by chemical synthesis of 11-hydroxy-Δ-9-tetrahydrocannabinol-glucuronide - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Physical properties of fatty acyl-CoA. Critical micelle concentrations and micellar size and shape - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 6. Frontiers | PPARα: An emerging target of metabolic syndrome, neurodegenerative and cardiovascular diseases [frontiersin.org]
- 7. Peroxisome Proliferator–Activated Receptor-α: A Pivotal Regulator of the Gastrointestinal Tract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Co-option of PPARα in the regulation of lipogenesis and fatty acid oxidation in CLA-induced hepatic steatosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Peroxisome Proliferator-Activated Receptor Alpha Target Genes - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling 11-Methylicosanoyl-CoA: A Technical Guide to its Natural Landscape and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylicosanoyl-CoA is a long-chain acyl-coenzyme A molecule characterized by a 20-carbon backbone (eicosanoyl) with a methyl group at the 11th position. As a derivative of a methyl-branched very-long-chain fatty acid (VLCFA), it belongs to a class of lipids with significant, yet often under-explored, biological roles. While specific data on this compound is limited in current scientific literature, this guide synthesizes the existing knowledge on related methyl-branched fatty acids to provide a comprehensive technical overview of its likely natural sources, abundance, biosynthesis, and analytical methodologies. This document serves as a foundational resource for researchers investigating the metabolism and potential therapeutic applications of this and similar molecules.
Natural Sources and Abundance of Methyl-Branched Very-Long-Chain Fatty Acids
Methyl-branched fatty acids are notable constituents of the lipids in certain bacteria, marine organisms, and the skin surface lipids of mammals.[1][2] In bacteria, particularly species within the genera Bacillus and Mycobacterium, branched-chain fatty acids play a crucial role in maintaining membrane fluidity.[3][4] Marine invertebrates and cyanobacteria are also known to produce a diverse array of branched-chain fatty acids.[2] In mammals, these lipids are found in sebum and vernix caseosa, contributing to the protective barrier of the skin.[1] Ruminant-derived products, such as dairy and meat, contain methyl-branched fatty acids originating from the gut microbiota.[5]
The abundance of specific methyl-branched fatty acids can vary significantly depending on the organism and tissue type. For instance, 18-methyleicosanoic acid is a major component of the fatty acids in human hair.[1][6] The concentration of these lipids is generally lower than that of their straight-chain counterparts.
Table 1: Documented Sources of Methyl-Branched Fatty Acids (as a proxy for potential this compound sources)
| Organism/Source | Tissue/Sample Type | General Abundance of Methyl-Branched Fatty Acids | Citation |
| Bacteria (e.g., Bacillus subtilis) | Cell Membrane | Can be a major component of membrane lipids | [3][4] |
| Marine Cyanobacteria (e.g., Trichodesmium erythraeum) | Whole-cell lipids | Can be highly abundant in bloom samples | [7] |
| Marine Invertebrates | Various tissues | Present in various concentrations | [2] |
| Ruminants (e.g., cows, goats) | Milk, Adipose Tissue | Low levels, derived from gut microbiota | [5] |
| Humans | Sebum, Vernix Caseosa, Hair | High proportions in surface lipids | [1][6] |
Biosynthesis of Mid-Chain Methyl-Branched Acyl-CoAs
The biosynthesis of this compound is presumed to follow the general pathway for the synthesis of mid-chain methyl-branched fatty acids. This process involves the fatty acid synthase (FAS) system and a specific methyltransferase enzyme. The biosynthesis is initiated with a standard primer, such as acetyl-CoA, and undergoes elongation with malonyl-CoA. The key step is the introduction of a methyl group onto the growing acyl chain. This methylation is catalyzed by a methyltransferase that utilizes S-adenosyl methionine (SAM) as the methyl donor. Following the methylation event, the fatty acid chain continues to be elongated by the FAS complex until it reaches the 20-carbon length of eicosanoic acid. Finally, the completed 11-methyleicosanoic acid is activated to its coenzyme A thioester, this compound, by an acyl-CoA synthetase.
Caption: Proposed biosynthetic pathway for this compound.
Experimental Protocols
Protocol 1: Extraction of Total Lipids from Biological Samples
This protocol describes a general method for the extraction of total lipids, including methyl-branched fatty acids, from biological tissues or cell cultures, based on the widely used Bligh and Dyer method.
Materials:
-
Biological sample (e.g., tissue homogenate, cell pellet)
-
Methanol
-
Deionized water
-
Glass centrifuge tubes with Teflon-lined caps
-
Centrifuge
-
Glass Pasteur pipettes
-
Rotary evaporator or nitrogen stream evaporator
Procedure:
-
Homogenize the biological sample in a mixture of chloroform:methanol:water (1:2:0.8, v/v/v). For every 1 g of tissue, use 20 mL of the solvent mixture.
-
Agitate the mixture vigorously for 15 minutes at room temperature.
-
Add an additional 1 volume of chloroform and 1 volume of deionized water to the mixture to achieve a final solvent ratio of 2:2:1.8 (chloroform:methanol:water).
-
Vortex the mixture thoroughly and centrifuge at 2,000 x g for 10 minutes to separate the phases.
-
Carefully collect the lower chloroform phase, which contains the total lipids, using a glass Pasteur pipette and transfer it to a clean glass tube.
-
Evaporate the solvent from the lipid extract under a stream of nitrogen or using a rotary evaporator.
-
Resuspend the dried lipid extract in a known volume of chloroform for storage at -20°C until further analysis.
Protocol 2: Analysis of 11-Methyleicosanoic Acid by Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol outlines the derivatization of the fatty acid component and its subsequent analysis by GC-MS for identification and quantification.
Materials:
-
Dried total lipid extract
-
BF3-methanol (14% w/v) or methanolic HCl
-
Saturated NaCl solution
-
Anhydrous sodium sulfate
-
GC-MS system with a suitable capillary column (e.g., DB-5ms)
-
Internal standard (e.g., deuterated fatty acid)
Procedure:
-
To the dried lipid extract, add a known amount of an appropriate internal standard.
-
Add 2 mL of 14% BF3-methanol or methanolic HCl to the sample.
-
Heat the mixture at 60°C for 30 minutes to convert the fatty acids to their fatty acid methyl esters (FAMEs).
-
After cooling, add 1 mL of hexane and 1 mL of saturated NaCl solution.
-
Vortex the mixture and centrifuge briefly to separate the phases.
-
Collect the upper hexane layer containing the FAMEs and transfer it to a clean vial.
-
Dry the hexane extract over anhydrous sodium sulfate.
-
Analyze a 1 µL aliquot of the FAMEs solution by GC-MS.
-
Identify the 11-methyleicosanoate methyl ester based on its retention time and mass spectrum, comparing it to a known standard if available, or by interpreting the fragmentation pattern.
-
Quantify the amount of 11-methyleicosanoic acid relative to the internal standard.
Caption: Workflow for the analysis of 11-methyleicosanoic acid.
Conclusion
This compound represents a fascinating yet understudied molecule at the intersection of very-long-chain and branched-chain fatty acid metabolism. While direct evidence of its natural occurrence and abundance is currently sparse, the established knowledge of related lipids provides a robust framework for its investigation. The biosynthetic pathways and analytical protocols outlined in this guide offer a starting point for researchers aiming to elucidate the biological significance of this compound and other mid-chain methyl-branched fatty acids. Further research in this area holds the potential to uncover novel metabolic pathways and identify new bioactive lipids with implications for microbiology, dermatology, and drug development.
References
- 1. Branched FA | Cyberlipid [cyberlipid.gerli.com]
- 2. mdpi.com [mdpi.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. Biosynthesis of branched-chain fatty acids in Bacillus subtilis. A decarboxylase is essential for branched-chain fatty acid synthetase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable carbon isotope ratios of methyl-branched fatty acids are different to those of straight-chain fatty acids in dairy products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. LIPID MAPS [lipidmaps.org]
- 7. Production of Two Highly Abundant 2-Methyl-Branched Fatty Acids by Blooms of the Globally Significant Marine Cyanobacteria Trichodesmium erythraeum - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide on the Role of Methylated Long-Chain Acyl-CoAs in Cellular Metabolism, with a Focus on the Putative Molecule 11-Methylicosanoyl-CoA
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data and established metabolic pathways for 11-Methylicosanoyl-CoA are not extensively available in current scientific literature. This guide synthesizes information on the metabolism of closely related molecules, namely branched-chain and long-chain fatty acyl-CoAs, to infer the probable metabolic significance of this compound.
Introduction to Methylated Long-Chain Acyl-CoAs
Long-chain fatty acyl-CoAs are central intermediates in cellular metabolism, serving as substrates for energy production through β-oxidation and for the synthesis of complex lipids.[1][2][3] The introduction of methyl branches on the acyl chain, creating methylated long-chain fatty acyl-CoAs, adds a layer of complexity and specificity to their roles. These methyl groups can influence the physical properties of membranes, act as recognition sites for enzymes, and channel the acyl-CoA into specialized metabolic pathways.[4][5]
Branched-chain fatty acids (BCFAs) are commonly found in bacteria, and to a lesser extent in plants and animals.[4][5] They play crucial roles in maintaining membrane fluidity and are precursors to a variety of specialized metabolites.[4][6] While the specific molecule this compound is not well-documented, its structure—a 20-carbon chain with a methyl group at the 11th position—suggests it would be metabolized through pathways similar to other mid-chain methylated fatty acids.
Hypothesized Metabolism of this compound
Based on the known metabolism of other branched-chain fatty acids, a putative metabolic pathway for this compound can be proposed.
Caption: Hypothesized metabolic fate of this compound.
The presence of a methyl group in the middle of the carbon chain would likely necessitate a modified β-oxidation pathway. The cycle would proceed normally until the methyl branch is encountered. At this point, the cell would likely employ α-oxidation or other enzymatic machinery to bypass the branch, ultimately yielding propionyl-CoA from the fragment containing the methyl group, and acetyl-CoA from the remaining straight-chain portions. Propionyl-CoA can then be converted to succinyl-CoA and enter the TCA cycle.
Alternatively, this compound could be incorporated into complex lipids, where the methyl branch would influence membrane properties, or serve as a precursor for the biosynthesis of specialized metabolites.
A Case Study: Tuberculostearic Acid Metabolism
To understand the metabolism of a methylated long-chain fatty acid with more concrete data, we can examine the biosynthesis of tuberculostearic acid (10-methyl-octadecanoic acid), a characteristic fatty acid of mycobacteria.[7][8][9]
References
- 1. Long-Chain Fatty Acyl-CoAs → Area → Sustainability [lifestyle.sustainability-directory.com]
- 2. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 3. What Is Acyl-CoAs Metabolism - Creative Proteomics Blog [creative-proteomics.com]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 7. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 8. journals.asm.org [journals.asm.org]
- 9. Human Metabolome Database: Showing metabocard for Tuberculostearic acid (HMDB0004085) [hmdb.ca]
An In-depth Technical Guide to 11-Methylicosanoyl-CoA and its Relation to Fatty Acid Metabolism
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Information regarding the specific molecule, 11-Methylicosanoyl-CoA, is exceedingly scarce in publicly available scientific literature. It is commercially available as a synthetic coenzyme A derivative, but its natural occurrence, biological synthesis, degradation, and specific roles in fatty acid metabolism have not been documented.[1][2][3] Therefore, this guide will focus on the broader, well-established context of methyl-branched chain fatty acids (BCFAs) and their corresponding acyl-CoA derivatives, which is the likely area of interest for understanding molecules like this compound.
Introduction to Methyl-Branched Chain Fatty Acids (BCFAs)
Branched-chain fatty acids are a class of fatty acids characterized by one or more methyl groups on their carbon chain.[4][5] They are found in various organisms, from bacteria to mammals, and play crucial roles in cellular function.[4][6] BCFAs are integral components of cell membranes, influencing their fluidity, and are involved in various metabolic and signaling pathways.[5][6] Their metabolism differs in key aspects from that of straight-chain fatty acids.
Biosynthesis of Methyl-Branched Fatty Acyl-CoAs
The biosynthesis of BCFAs and their subsequent activation to acyl-CoA esters are initiated by branched-chain primers. Unlike straight-chain fatty acids that primarily use acetyl-CoA as a primer, the synthesis of BCFAs utilizes branched-chain amino acids like leucine, isoleucine, and valine.[7] These amino acids are converted to their corresponding branched-chain α-keto acids, which then serve as the starting point for the fatty acid synthesis machinery.[7]
The general pathway for the biosynthesis of a monomethyl-branched fatty acid is outlined below:
Caption: Biosynthesis pathway of a monomethyl-branched fatty acyl-CoA.
Degradation of Methyl-Branched Fatty Acyl-CoAs
The degradation of methyl-branched fatty acyl-CoAs presents unique challenges compared to their straight-chain counterparts, often requiring specialized enzymatic pathways. The position of the methyl group is a critical determinant of the degradation route.
α-Oxidation
When a methyl group is present on the β-carbon (position 3), it obstructs the standard β-oxidation pathway. In such cases, α-oxidation is employed to remove a single carbon from the carboxyl end, thereby shifting the methyl group to the α-carbon and allowing β-oxidation to proceed.[8][9] Phytanic acid, a 3-methyl-branched fatty acid, is a classic example that undergoes α-oxidation.[8][9]
The pathway for α-oxidation is as follows:
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Branched-chain fatty acid - Wikipedia [en.wikipedia.org]
- 5. Branched Chain Fatty Acids - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]
- 6. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 7. Monomethyl Branched-Chain Fatty Acids Play an Essential Role in Caenorhabditis elegans Development - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. [alpha-Oxidation of 3-methyl-branched fatty acids: unraveling of a pathway] - PubMed [pubmed.ncbi.nlm.nih.gov]
Preliminary Studies on the Biological Activity of 11-Methylicosanoyl-CoA: A Technical Guide
Audience: Researchers, scientists, and drug development professionals.
Introduction
11-Methylicosanoyl-CoA is a long-chain, methyl-branched acyl-coenzyme A (acyl-CoA). Acyl-CoAs are crucial intermediates in numerous metabolic and signaling pathways.[1][2] The introduction of a methyl group on the acyl chain, as seen in this compound, can significantly alter its metabolism and biological activity compared to its straight-chain counterparts. This guide summarizes the potential biological roles of this compound by drawing parallels with other well-characterized long-chain and branched-chain acyl-CoAs, and provides hypothetical experimental frameworks for its investigation.
Potential Biological Activities and Cellular Roles
Long-chain acyl-CoAs are central players in cellular energy metabolism, lipid biosynthesis, and signal transduction.[1][2][3] Methyl-branched fatty acids, and their corresponding acyl-CoAs, are also known to have distinct biological functions.[4][5]
Energy Metabolism
Long-chain acyl-CoAs are primary substrates for mitochondrial β-oxidation, a key process for ATP production. The presence of a methyl group at the 11th position of icosanoyl-CoA may necessitate alternative metabolic pathways, such as α-oxidation, before β-oxidation can proceed, potentially impacting the overall energy yield.[4]
Lipid Biosynthesis
Acyl-CoAs serve as building blocks for the synthesis of complex lipids, including phospholipids, triglycerides, and sphingolipids.[2] Methyl-branched fatty acids can be incorporated into these lipids, influencing membrane fluidity and structure.[6]
Cellular Signaling
Long-chain acyl-CoAs can act as signaling molecules, modulating the activity of various enzymes and transcription factors.[1][2][3][7] They have been shown to interact with nuclear receptors, such as Peroxisome Proliferator-Activated Receptors (PPARs), which are key regulators of lipid metabolism and inflammation.[8][9][10][11][12]
Table 1: Potential Biological Activities of this compound based on Related Compounds
| Biological Process | Potential Role of this compound | Reference Compounds |
| Energy Metabolism | Substrate for α- and/or β-oxidation | Phytanic acid, Pristanic acid |
| Lipid Synthesis | Precursor for complex lipids (e.g., phospholipids, triglycerides) | Palmitoyl-CoA, Stearoyl-CoA |
| Membrane Structure | Incorporation into cellular membranes to alter fluidity | Iso- and anteiso-branched fatty acids |
| Cellular Signaling | Modulation of nuclear receptor activity (e.g., PPARs, LXRs) | Oleoyl-CoA, Arachidonoyl-CoA |
| Enzyme Regulation | Allosteric regulation of metabolic enzymes | Palmitoyl-CoA |
Experimental Protocols
To investigate the biological activity of this compound, a series of in vitro and cell-based assays can be employed.
Enzyme Kinetic Assays
Objective: To determine if this compound is a substrate or inhibitor of key metabolic enzymes.
Methodology:
-
Enzyme Source: Purified recombinant enzymes (e.g., acyl-CoA dehydrogenases, acyl-CoA synthetases).
-
Substrate/Inhibitor: this compound synthesized chemically or enzymatically.
-
Assay Principle: Spectrophotometric or fluorometric detection of product formation or substrate depletion. For example, the reduction of a dye coupled to the electron transport chain for dehydrogenase activity.
-
Data Analysis: Michaelis-Menten kinetics to determine Km and Vmax if it is a substrate, or determination of IC50 and Ki if it is an inhibitor.
Nuclear Receptor Activation Assays
Objective: To assess the ability of this compound to activate nuclear receptors.
Methodology:
-
Cell Line: A suitable mammalian cell line (e.g., HEK293T, HepG2) that does not endogenously express the receptor of interest.
-
Reporter System: Co-transfection of two plasmids: one expressing the full-length nuclear receptor (e.g., PPARα, LXRα) and another containing a reporter gene (e.g., luciferase) under the control of a response element for that receptor.
-
Treatment: Cells are treated with varying concentrations of this compound.
-
Readout: Luciferase activity is measured using a luminometer.
-
Data Analysis: Dose-response curves are generated to determine the EC50.
Cellular Lipidomics Analysis
Objective: To determine if this compound is incorporated into cellular lipids.
Methodology:
-
Cell Culture: A relevant cell line (e.g., hepatocytes, adipocytes) is incubated with a stable isotope-labeled version of 11-methyl-icosanoic acid.
-
Lipid Extraction: Total lipids are extracted from the cells using a standard method (e.g., Bligh-Dyer or Folch extraction).
-
Mass Spectrometry: The lipid extract is analyzed by liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the incorporation of the labeled fatty acid into different lipid species.
-
Data Analysis: Comparison of the lipid profiles of treated and untreated cells.
Visualization of Potential Pathways and Workflows
The following diagrams illustrate hypothetical signaling pathways and experimental workflows relevant to the study of this compound.
Caption: Experimental workflow for characterizing the biological activity of this compound.
Caption: Hypothetical signaling pathway involving nuclear receptor activation by this compound.
Conclusion
While direct evidence for the biological activity of this compound is currently lacking, its structural similarity to other long-chain and methyl-branched acyl-CoAs suggests it may play significant roles in cellular metabolism and signaling. The experimental approaches outlined in this guide provide a roadmap for elucidating the specific functions of this novel molecule. Future research in this area will be crucial for understanding the full spectrum of activities of diverse acyl-CoA species and their potential as therapeutic targets.
References
- 1. Long-chain acyl-CoA esters in metabolism and signaling: Role of acyl-CoA binding proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. portlandpress.com [portlandpress.com]
- 3. ovid.com [ovid.com]
- 4. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Long-chain multiple methyl-branched fatty acid-containing lipids of Mycobacterium tuberculosis: biosynthesis, transport, regulation and biological activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Nuclear Receptors, The Aryl Hydrocarbon Receptor, And Macrophage Function - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reactome | Signaling by Nuclear Receptors [reactome.org]
- 10. Expression of nuclear receptors and glucose metabolic pathway proteins in sebaceous carcinoma: Androgen receptor and monocarboxylate transporter 1 have a key role in disease progression - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Retinoic Acid Actions Through Mammalian Nuclear Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Nuclear Receptors in Asthma: Empowering Classical Molecules Against a Contemporary Ailment - PMC [pmc.ncbi.nlm.nih.gov]
Structural Analogs of 11-Methylicosanoyl-CoA: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the structural analogs of 11-methylicosanoyl-CoA, a long-chain, methyl-branched fatty acyl-CoA. This document delves into the synthesis, biological evaluation, and metabolic context of these molecules, offering valuable insights for researchers in fatty acid metabolism, drug discovery, and related fields.
Introduction to this compound and its Analogs
This compound is a coenzyme A thioester of 11-methylicosanoic acid, a 21-carbon saturated fatty acid with a methyl group at the C-11 position. While not as extensively studied as other fatty acids, its structure suggests a role in the metabolism of branched-chain fatty acids, which are known to be important components of cellular membranes and signaling molecules. The study of structural analogs of this compound can provide valuable tools to probe the enzymes involved in branched-chain fatty acid metabolism and to develop potential therapeutic agents targeting these pathways.
Structural analogs of this compound can be broadly categorized based on:
-
Position of the methyl group: Analogs with the methyl group at different positions along the acyl chain can help elucidate the positional specificity of interacting enzymes.
-
Chain length: Varying the length of the acyl chain can provide insights into the substrate binding pockets of enzymes involved in fatty acid metabolism.
-
Modifications to the CoA moiety: Alterations to the coenzyme A portion of the molecule can be used to create non-hydrolyzable analogs or probes for studying enzyme-substrate interactions.
A notable example of a naturally occurring methyl-branched fatty acid is tuberculostearic acid (10-methyloctadecanoic acid), a characteristic component of Mycobacterium tuberculosis.[1] The study of tuberculostearic acid and its CoA ester provides a valuable precedent for investigating other long-chain, methyl-branched fatty acyl-CoAs.
Synthesis of Structural Analogs
The synthesis of structural analogs of this compound involves two key steps: the synthesis of the desired methyl-branched fatty acid and its subsequent conversion to the corresponding coenzyme A thioester.
General Protocol for the Synthesis of Long-Chain Fatty Acyl-CoA Esters
This protocol can be adapted for the synthesis of various fatty acyl-CoA esters from the corresponding free fatty acid.
Materials:
-
Long-chain fatty acid (e.g., 11-methylicosanoic acid)
-
Coenzyme A, free acid
-
N,N'-Dicyclohexylcarbodiimide (DCC)
-
N-Hydroxysuccinimide (NHS)
-
Dimethylformamide (DMF), anhydrous
-
Diethyl ether, anhydrous
-
Sodium bicarbonate solution (5% w/v)
-
Ethyl acetate (B1210297)
-
Hexane
-
Silica (B1680970) gel for column chromatography
Procedure:
-
Activation of the Fatty Acid:
-
Dissolve the fatty acid (1 eq) and N-Hydroxysuccinimide (1.1 eq) in anhydrous DMF.
-
Add N,N'-Dicyclohexylcarbodiimide (1.1 eq) to the solution and stir at room temperature for 12-16 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the fatty acid is consumed.
-
Filter the reaction mixture to remove the dicyclohexylurea byproduct.
-
Evaporate the DMF under reduced pressure.
-
Purify the resulting NHS-ester by silica gel column chromatography using a hexane-ethyl acetate gradient.
-
-
Coupling with Coenzyme A:
-
Dissolve the purified NHS-ester of the fatty acid (1.5 eq) in a minimal amount of DMF.
-
Dissolve Coenzyme A (1 eq) in a 5% sodium bicarbonate solution.
-
Add the DMF solution of the NHS-ester dropwise to the Coenzyme A solution while stirring vigorously at 4°C.
-
Allow the reaction to proceed for 4-6 hours at 4°C.
-
-
Purification of the Acyl-CoA:
-
Purify the resulting fatty acyl-CoA by reverse-phase high-performance liquid chromatography (HPLC) using a C18 column and a gradient of acetonitrile (B52724) in water containing 0.1% trifluoroacetic acid.
-
Lyophilize the fractions containing the pure product to obtain the fatty acyl-CoA as a white solid.
-
Example: Conceptual Synthesis of Tuberculostearoyl-CoA
The synthesis of tuberculostearic acid (10-methyloctadecanoic acid) has been described in the literature and can serve as a template for synthesizing other mid-chain methyl-branched fatty acids.[1] Once the fatty acid is obtained, it can be converted to its CoA ester using the general protocol described above.
Biochemical and Cellular Assays for Biological Activity
The biological activity of this compound analogs can be assessed using a variety of in vitro and cell-based assays.
Enzyme Kinetic Assays: Fatty Acid Synthase (FAS)
The effect of branched-chain acyl-CoA analogs on the activity of fatty acid synthase can be determined using an NADPH consumption assay.[2]
Materials:
-
Purified fatty acid synthase (FAS)
-
Acetyl-CoA
-
Malonyl-CoA (or Methylmalonyl-CoA for branched-chain synthesis)
-
NADPH
-
Assay buffer (e.g., 100 mM potassium phosphate, pH 7.0, containing 1 mM EDTA and 1 mM dithiothreitol)
-
Spectrophotometer capable of measuring absorbance at 340 nm
Procedure:
-
Prepare a reaction mixture containing the assay buffer, acetyl-CoA, and NADPH in a quartz cuvette.
-
Add the purified FAS enzyme to the mixture and incubate for 2-3 minutes at 37°C to allow for temperature equilibration.
-
Initiate the reaction by adding malonyl-CoA (or the branched-chain extender analog).
-
Immediately monitor the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.
-
The initial rate of the reaction is calculated from the linear portion of the absorbance curve using the molar extinction coefficient of NADPH (6220 M⁻¹cm⁻¹).
-
To determine the kinetic parameters for a specific analog, the assay is performed with varying concentrations of the analog as the extender unit.
Inhibition Assays
To determine the inhibitory potential of the synthesized analogs on enzymes such as fatty acid elongases, IC50 values can be determined.
Materials:
-
Microsomal fraction containing the fatty acid elongase activity
-
Radiolabeled malonyl-CoA (e.g., [¹⁴C]-malonyl-CoA)
-
Acyl-CoA substrate (e.g., palmitoyl-CoA)
-
NADPH
-
Assay buffer
-
Synthesized inhibitor analogs at various concentrations
-
Scintillation counter
Procedure:
-
Pre-incubate the microsomal fraction with the inhibitor analog at various concentrations for a defined period.
-
Initiate the reaction by adding the acyl-CoA substrate and [¹⁴C]-malonyl-CoA.
-
After a specific incubation time, stop the reaction (e.g., by adding a strong acid).
-
Extract the fatty acids and measure the incorporation of radioactivity into the elongated fatty acid products using a scintillation counter.
-
Plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value from the resulting curve.
Cellular Uptake and Metabolism Assays
The uptake and metabolic fate of the analogs can be studied in cultured cells.
Materials:
-
Cultured cells (e.g., hepatocytes, adipocytes)
-
Radiolabeled analog (e.g., with ¹⁴C or ³H)
-
Cell culture medium
-
Scintillation counter or mass spectrometer
Procedure:
-
Incubate the cultured cells with the radiolabeled analog for various time points.
-
Wash the cells extensively to remove any non-internalized analog.
-
Lyse the cells and measure the total intracellular radioactivity to determine uptake.
-
To analyze the metabolic fate, extract lipids and other metabolites from the cell lysate.
-
Separate the metabolites using techniques like thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to identify and quantify the metabolic products of the analog.
Quantitative Data on Biological Activity
The following tables summarize key quantitative data related to the biological activity of branched-chain fatty acyl-CoAs.
Table 1: Kinetic Parameters of Metazoan Fatty Acid Synthase (mFAS) with Different Extender Units
| Extender Unit | Turnover Number (s⁻¹) | Reference |
| Malonyl-CoA | 1.5 ± 0.1 | [2] |
| Methylmalonyl-CoA | 0.4 ± 0.05 | [2] |
Data from studies on ovine fatty acid synthase.[2]
Table 2: Inhibitory Activity of Branched-Chain Fatty Acyl-CoA Analogs on Fatty Acid Metabolism Enzymes (Illustrative)
| Analog | Target Enzyme | IC50 / Ki (µM) | Reference |
| Hypothetical Analog A | Fatty Acid Elongase 6 | Value | Citation |
| Hypothetical Analog B | Acyl-CoA Synthetase | Value | Citation |
| Tuberculostearoyl-CoA | Target Enzyme | Value | Citation |
Signaling Pathways and Metabolic Context
The following diagrams, generated using the DOT language for Graphviz, illustrate the key metabolic pathways and experimental workflows discussed in this guide.
Caption: Biosynthesis of straight and branched-chain fatty acids.
Caption: Fatty acid synthase catalytic cycle with branched extenders.
Caption: Workflow for analog synthesis and biological evaluation.
Conclusion and Future Directions
The study of structural analogs of this compound offers a promising avenue for understanding the intricacies of branched-chain fatty acid metabolism. While the synthesis of these molecules is achievable, a significant gap exists in the literature regarding their specific biological activities and quantitative inhibitory profiles. Future research should focus on the systematic synthesis and evaluation of a library of these analogs to elucidate structure-activity relationships. Such studies will not only enhance our fundamental understanding of lipid metabolism but also pave the way for the development of novel therapeutics targeting diseases associated with aberrant fatty acid synthesis and metabolism.
References
Methodological & Application
Synthesis of 11-Methylicosanoyl-CoA for Research Applications
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides detailed protocols for the chemical and enzymatic synthesis of 11-Methylicosanoyl-CoA, a branched-chain fatty acyl-coenzyme A derivative for research purposes. Branched-chain fatty acids (BCFAs) and their CoA esters are crucial molecules in various biological processes, including the modulation of cell membrane fluidity, cellular signaling, and energy metabolism.[1][2] The availability of high-purity this compound is essential for investigating its potential roles in these pathways, including its function as a ligand for nuclear receptors like PPARα and its impact on metabolic health.[3][4] This guide offers step-by-step methodologies, data presentation in tabular format, and workflow diagrams to facilitate its synthesis and application in a laboratory setting.
Introduction to this compound
This compound is the activated form of 11-methylicosanoic acid, a 21-carbon branched-chain fatty acid. The activation to a coenzyme A thioester is a critical step for its participation in metabolic pathways.[5] In research, this molecule can be used to:
-
Study Enzyme Kinetics: Serve as a substrate for enzymes involved in fatty acid metabolism and lipid synthesis.
-
Investigate Cellular Signaling: Elucidate its role as a potential signaling molecule, for instance, in activating nuclear receptors that regulate gene expression.[4]
-
Analyze Membrane Biophysics: Understand how the incorporation of this branched-chain acyl group affects the physical properties of cell membranes.[2]
-
Drug Discovery: Act as a target or modulator in the development of therapies for metabolic diseases.
Synthesis Protocols
Two primary methods for the synthesis of this compound are presented: a chemical synthesis route via an N-hydroxysuccinimide (NHS) ester intermediate and an enzymatic approach using a long-chain acyl-CoA synthetase (LACS). The precursor, 11-methylicosanoic acid, is assumed to be available through standard organic synthesis methods.
Chemical Synthesis via N-Hydroxysuccinimide (NHS) Ester
This method involves a two-step process: first, the activation of 11-methylicosanoic acid to its NHS ester, followed by the reaction of the activated ester with coenzyme A.[6] This method is known for its high yield and the formation of stable, crystalline intermediates.[7]
Experimental Protocol:
Step 1: Synthesis of 11-Methylicosanoyl-NHS Ester
-
Dissolve 11-methylicosanoic acid (1 equivalent) and N-hydroxysuccinimide (1.1 equivalents) in 10 mL of dry dichloromethane (B109758) (DCM).
-
Cool the solution to 0°C in an ice bath.
-
Add N,N'-dicyclohexylcarbodiimide (DCC) (1.1 equivalents) to the solution.
-
Stir the reaction mixture at 0°C for 1 hour and then at room temperature for 4 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Once the reaction is complete, filter the mixture to remove the precipitated dicyclohexylurea (DCU).
-
Wash the filtrate with 5% NaHCO₃ solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and evaporate the solvent under reduced pressure to yield the crude 11-Methylicosanoyl-NHS ester.
-
Purify the product by recrystallization from an appropriate solvent (e.g., ethanol).
Step 2: Synthesis of this compound
-
Dissolve the purified 11-Methylicosanoyl-NHS ester (1 equivalent) in 5 mL of tetrahydrofuran (B95107) (THF).
-
In a separate flask, dissolve Coenzyme A, trilithium salt (1.2 equivalents) in 10 mL of 0.5 M NaHCO₃ buffer (pH 8.0).
-
Slowly add the THF solution of the NHS ester to the Coenzyme A solution with vigorous stirring.
-
Stir the biphasic mixture at room temperature for 2 hours.
-
Monitor the reaction by observing the disappearance of the NHS ester using TLC.
-
After the reaction is complete, acidify the mixture to pH 2-3 with 1 M HCl.
-
Extract the product with a suitable organic solvent, such as n-butanol.
-
Combine the organic extracts, wash with water, and then lyophilize to obtain the crude this compound.
-
Purify the final product using reverse-phase high-performance liquid chromatography (HPLC).
Workflow Diagram for Chemical Synthesis:
Enzymatic Synthesis
This method utilizes a long-chain acyl-CoA synthetase (LACS) to catalyze the formation of the thioester bond between 11-methylicosanoic acid and Coenzyme A in an ATP-dependent reaction.[8][9] This approach offers high specificity and is performed under mild, aqueous conditions.
Experimental Protocol:
-
Prepare a reaction buffer containing 100 mM Tris-HCl (pH 7.5), 10 mM MgCl₂, 5 mM ATP, and 1 mM dithiothreitol (B142953) (DTT).
-
Dissolve 11-methylicosanoic acid in a minimal amount of ethanol (B145695) or prepare a potassium salt solution.
-
To the reaction buffer, add Coenzyme A, trilithium salt to a final concentration of 0.5 mM.
-
Add the 11-methylicosanoic acid solution to a final concentration of 0.2 mM.
-
Initiate the reaction by adding a purified long-chain acyl-CoA synthetase (e.g., from Pseudomonas or a recombinant source) to a final concentration of 1-5 µM.
-
Incubate the reaction mixture at 37°C for 1-2 hours.
-
Monitor the formation of this compound using HPLC or a colorimetric assay for free thiols (e.g., Ellman's reagent) to measure the consumption of Coenzyme A.
-
Terminate the reaction by adding an equal volume of cold ethanol or by acidifying to pH 2.0.
-
Centrifuge the mixture to pellet the precipitated protein.
-
Purify the supernatant containing this compound by solid-phase extraction or reverse-phase HPLC.
Workflow Diagram for Enzymatic Synthesis:
Data Presentation
The following tables summarize representative quantitative data for the synthesis of long-chain acyl-CoAs based on the described protocols. Actual results for this compound may vary.
Table 1: Comparison of Synthesis Methods
| Parameter | Chemical Synthesis (NHS Method) | Enzymatic Synthesis (LACS) |
| Purity | >95% (post-HPLC) | >98% (post-HPLC) |
| Overall Yield | 70-85% | 80-95% (based on limiting substrate) |
| Reaction Time | 6-8 hours | 1-2 hours |
| Reaction Conditions | Organic/aqueous biphasic, 0°C to RT | Aqueous buffer, 37°C |
| Key Reagents | DCC, NHS, Organic Solvents | LACS enzyme, ATP, MgCl₂ |
| Scalability | Easily scalable | Scalable, but enzyme cost can be a factor |
Table 2: Quality Control Parameters
| Analysis Method | Parameter | Expected Result |
| Reverse-Phase HPLC | Retention Time | Single, sharp peak corresponding to the product |
| Mass Spectrometry (LC-MS) | Molecular Weight | Observed mass consistent with the calculated mass of this compound |
| UV Spectroscopy | A₂₆₀/A₂₃₂ Ratio | > 1.0 (indicates purity from free fatty acid) |
Application Example: Signaling Pathway Involvement
Branched-chain fatty acyl-CoAs can act as signaling molecules by binding to and activating nuclear receptors.[4] For example, this compound could potentially serve as a ligand for the Peroxisome Proliferator-Activated Receptor alpha (PPARα), a key regulator of lipid metabolism.
Hypothetical Signaling Pathway:
This pathway illustrates how this compound could enter the nucleus, bind to PPARα, which then heterodimerizes with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences (PPREs) in the promoter regions of target genes, upregulating their expression and leading to an increase in enzymes involved in fatty acid oxidation.
Conclusion
The protocols and data presented herein provide a comprehensive guide for the synthesis and application of this compound in a research setting. Both the chemical and enzymatic methods are robust and can yield high-purity material suitable for a range of applications, from biochemical assays to cell-based studies. The provided diagrams offer clear visual representations of the synthesis workflows and a potential signaling context for this important branched-chain fatty acyl-CoA.
References
- 1. Branched-chain fatty acids role in health and nutrition | Dellait [dellait.com]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of fatty acyl CoA and other thiol esters using N-hydroxysuccinimide esters of fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Long-chain-fatty-acid—CoA ligase - Wikipedia [en.wikipedia.org]
- 9. Frontiers | Functional Role of Long-Chain Acyl-CoA Synthetases in Plant Development and Stress Responses [frontiersin.org]
Application Notes and Protocols for the Analytical Detection of 11-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the analytical methods for the detection and quantification of 11-Methylicosanoyl-CoA, a long-chain acyl-coenzyme A derivative. The protocols detailed below are primarily based on liquid chromatography-tandem mass spectrometry (LC-MS/MS), which offers the highest selectivity and sensitivity for acyl-CoA analysis.
Introduction
This compound is a coenzyme A derivative with the chemical formula C42H76N7O17P3S and a molecular weight of 1076.08 g/mol .[1] As an acyl-CoA, it is an activated form of a long-chain fatty acid and is expected to play a role in lipid metabolism. Accurate detection and quantification of specific acyl-CoAs like this compound are crucial for understanding their metabolic functions and their potential as biomarkers or therapeutic targets in various diseases.
Long-chain acyl-CoAs are key intermediates in cellular metabolism, involved in processes such as fatty acid β-oxidation, lipid synthesis, and gene regulation through protein acylation.[2][3][4] Dysregulation of acyl-CoA metabolism has been linked to metabolic disorders, including type 2 diabetes and cardiovascular diseases.[3]
The analytical determination of acyl-CoAs presents challenges due to their low abundance, inherent instability, and the complexity of biological matrices. The methods outlined in this document are designed to address these challenges, providing robust and reproducible results.
Experimental Protocols
The goal of sample preparation is to efficiently extract this compound from the biological matrix while minimizing degradation. A modified solid-phase extraction (SPE) method is recommended for the purification of long-chain acyl-CoAs.[3][5]
Materials:
-
Biological tissue or cell samples
-
KH2PO4 buffer (100 mM, pH 4.9)
-
Acetonitrile (B52724) (ACN)
-
Oligonucleotide purification cartridges (or equivalent solid-phase extraction cartridges)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0-CoA) or another odd-chain long-chain acyl-CoA not present in the sample.
Protocol:
-
Homogenize the tissue sample (less than 100 mg) in a glass homogenizer with KH2PO4 buffer.[5]
-
Add isopropanol and homogenize again.[5]
-
Extract the acyl-CoAs from the homogenate by adding acetonitrile.[5]
-
Centrifuge the mixture to pellet proteins and other insoluble material.
-
Load the supernatant onto a pre-conditioned oligonucleotide purification column.[5]
-
Wash the column to remove interfering substances.
-
Elute the acyl-CoAs with isopropanol.[5]
-
Concentrate the eluent under a stream of nitrogen.
-
Reconstitute the sample in an appropriate solvent for LC-MS/MS analysis (e.g., a mixture of water and acetonitrile with a suitable buffer).
Reversed-phase liquid chromatography is the most common technique for separating long-chain acyl-CoAs. A C18 or C4 column is typically used with a gradient elution.[3][6]
LC Parameters:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size)
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) hydroxide (B78521) (pH 10.5)[3] or 75 mM KH2PO4 (pH 4.9)[5]
-
Mobile Phase B: Acetonitrile with 10 mM ammonium hydroxide[3] or acetonitrile with 600 mM glacial acetic acid[5]
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a run time of 10-20 minutes is recommended to achieve good separation of long-chain acyl-CoAs.
-
Flow Rate: 0.2-0.5 mL/min
-
Column Temperature: 40-50 °C
A triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode is recommended for the detection and quantification of this compound.[2][3] Multiple Reaction Monitoring (MRM) is used for its high selectivity and sensitivity.
MS/MS Parameters:
-
Ionization Mode: Positive Electrospray Ionization (ESI+)
-
MRM Transitions:
-
Precursor Ion (Q1): The precursor ion for this compound is its protonated molecule [M+H]+. With a molecular weight of 1076.08, the expected m/z for the singly charged ion is 1077.1.
-
Product Ions (Q3): Acyl-CoAs exhibit characteristic fragmentation patterns. A common neutral loss of 507 Da is observed, corresponding to the loss of the 3'-phospho-ADP moiety.[3][7] Another characteristic product ion is observed at m/z 428.[7][8]
-
Quantitative Transition: 1077.1 → 570.1 ([M+H - 507]+)
-
Qualitative Transition: 1077.1 → 428.1
-
-
-
Internal Standard (C17:0-CoA) Transitions:
-
Collision Energy: Optimization of collision energy is required for each transition to achieve the highest sensitivity. A starting value of 30 eV can be used.[2]
Data Presentation
Quantitative data should be summarized in tables for clear comparison. The following table provides the key mass spectrometry parameters for the analysis of this compound and a suitable internal standard.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | 1077.1 | 570.1 (Quantitative) | ~30 |
| 1077.1 | 428.1 (Qualitative) | ~30 | |
| Heptadecanoyl-CoA (IS) | 1020.6 | 513.3 | ~30 |
Collision energy should be optimized for the specific instrument used.
The following table presents typical performance characteristics of LC-MS/MS methods for long-chain acyl-CoA analysis, which can be expected for the analysis of this compound.
| Parameter | Typical Value | Reference |
| Recovery | 70-80% | [5] |
| Intra-assay CV | 1.2 - 4.4% | [3] |
| Inter-assay CV | 2.6 - 12.2% | [3] |
| Accuracy | 94.8 - 110.8% | [3] |
Visualizations
The following diagram illustrates the general workflow for the analysis of this compound from biological samples.
While the specific metabolic pathway of this compound is not well-documented, it is likely to undergo β-oxidation, similar to other long-chain fatty acids. The methyl group at position 11 would require specific enzymatic handling during this process. The diagram below shows a hypothetical pathway.
The fragmentation of acyl-CoAs in the mass spectrometer is a key aspect of their identification. The following diagram illustrates the characteristic fragmentation of an acyl-CoA molecule.
Conclusion
The analytical methods described provide a robust framework for the sensitive and specific detection of this compound in biological samples. The use of LC-MS/MS with a stable isotope-labeled or odd-chain internal standard is essential for accurate quantification. These protocols can be adapted and optimized for specific research needs, enabling a deeper understanding of the role of this compound in health and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Compartmentalised acyl-CoA metabolism and roles in chromatin regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Note: Quantitative Analysis of 11-Methylicosanoyl-CoA using Liquid Chromatography-Mass Spectrometry (LC-MS)
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) thioesters are crucial intermediates in cellular metabolism, playing a key role in fatty acid metabolism and various biosynthetic pathways. 11-Methylicosanoyl-CoA is a long-chain fatty acyl-CoA whose precise quantification is essential for understanding its role in biological systems and for the development of therapeutics targeting lipid metabolic pathways. This application note provides a detailed protocol for the sensitive and robust quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodology is based on established principles for the analysis of long-chain fatty acyl-CoAs, utilizing a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode for high selectivity and sensitivity.
Principle
The method employs a reversed-phase liquid chromatography system to separate this compound from other endogenous molecules. The analyte is then ionized using positive ion electrospray ionization (ESI) and quantified by a triple quadrupole mass spectrometer. The quantification is based on monitoring a specific precursor-to-product ion transition for this compound, with a stable isotope-labeled or odd-chain fatty acyl-CoA used as an internal standard to ensure accuracy and precision. A common fragmentation pattern for acyl-CoAs is the neutral loss of the 3'-phosphoadenosine-5'-diphosphate moiety (507 Da)[1][2][3][4][5][6].
Experimental Protocols
Materials and Reagents
-
This compound standard (or custom synthesis)
-
Heptadecanoyl-CoA (Internal Standard, IS)
-
Acetonitrile (B52724) (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Isopropanol (IPA), LC-MS grade
-
Water, LC-MS grade
-
Ammonium hydroxide (B78521) (NH₄OH)
-
Formic acid (FA)
-
Potassium phosphate (B84403) monobasic (KH₂PO₄)
-
Solid Phase Extraction (SPE) cartridges (C18)
Sample Preparation: Extraction from Tissue
This protocol is adapted from established methods for long-chain acyl-CoA extraction.[3][7]
-
Place approximately 40-50 mg of frozen tissue in a 2 mL microcentrifuge tube on dry ice.
-
Add 500 µL of ice-cold 100 mM KH₂PO₄ (pH 4.9).
-
Add 500 µL of an ice-cold solution of ACN:IPA:MeOH (3:1:1).
-
Add a known amount of internal standard (e.g., 20 ng of Heptadecanoyl-CoA).[7]
-
Homogenize the sample on ice using a tissue homogenizer twice.
-
Vortex the homogenate for 2 minutes, followed by sonication for 3 minutes.
-
Centrifuge at 16,000 x g for 10 minutes at 4°C.[7]
-
Transfer the supernatant to a new tube for SPE cleanup or direct injection, depending on sample complexity.
Solid Phase Extraction (SPE) - Optional Cleanup
For complex matrices, an SPE step can improve data quality.
-
Condition a C18 SPE cartridge with 1 mL of methanol, followed by 1 mL of water.
-
Load the supernatant from the sample preparation step.
-
Wash the cartridge with 1 mL of 50% methanol in water.
-
Elute the acyl-CoAs with 1 mL of 80% acetonitrile in water.
-
Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable volume of the initial mobile phase.
Liquid Chromatography (LC) Conditions
The separation of long-chain acyl-CoAs is typically achieved using a C18 reversed-phase column at a high pH to ensure good peak shape.[1][2][3][4]
| Parameter | Value |
| HPLC System | High-performance liquid chromatography system |
| Column | C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) |
| Mobile Phase A | 10:90 Acetonitrile:Water with 15 mM Ammonium Hydroxide |
| Mobile Phase B | Acetonitrile with 15 mM Ammonium Hydroxide |
| Flow Rate | 200 µL/min |
| Column Temperature | 40°C |
| Injection Volume | 5-10 µL |
| Gradient Program | |
| 0.0 - 8.0 min | 0% B to 45% B |
| 8.0 - 10.0 min | Isocratic at 45% B |
| 10.0 - 12.0 min | 45% B to 100% Mobile Phase C (Wash: 70:30:0.1 ACN:Water:FA) |
| 12.0 - 17.0 min | Hold at 100% C |
| 17.0 - 19.0 min | Return to 0% B |
| 19.0 - 27.0 min | Column Equilibration at 0% B |
This gradient is a representative example and may require optimization.[3]
Mass Spectrometry (MS) Conditions
The analysis is performed on a triple quadrupole mass spectrometer in positive electrospray ionization mode.
| Parameter | Value |
| Mass Spectrometer | Triple Quadrupole Mass Spectrometer |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Gas Temperature | 350°C |
| Gas Flow | 10 L/min |
| Nebulizer Pressure | 45 psi |
| Capillary Voltage | 4000 V |
| Collision Gas | Nitrogen |
MRM Transitions for Quantification
The MRM transitions are based on the characteristic neutral loss of 507 Da.[5][6] The exact mass of this compound needs to be calculated to determine the precursor ion.
Molecular Formula of this compound: C₄₂H₇₆N₇O₁₇P₃S Monoisotopic Mass: 1095.42 g/mol
| Compound | Precursor Ion (Q1) [M+H]⁺ | Product Ion (Q3) [M+H - 507]⁺ | Collision Energy (eV) |
| This compound | 1096.4 | 589.4 | Optimize empirically |
| Heptadecanoyl-CoA (IS) | 1022.4 | 515.4 | Optimize empirically |
Collision energy should be optimized for each specific instrument and compound to achieve the most stable and intense signal.
Data Presentation and Analysis
Quantitative data should be summarized in a clear and structured format. Calibration curves should be constructed by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte. A linear regression with a weighting factor of 1/x is often used.
Example Calibration Curve Data
| Concentration (nM) | Analyte Peak Area | IS Peak Area | Area Ratio (Analyte/IS) |
| 1 | 15,234 | 1,500,123 | 0.010 |
| 5 | 76,170 | 1,510,543 | 0.050 |
| 10 | 153,890 | 1,498,765 | 0.103 |
| 50 | 755,432 | 1,505,678 | 0.502 |
| 100 | 1,512,876 | 1,501,234 | 1.008 |
| 500 | 7,654,321 | 1,508,987 | 5.073 |
The method should be validated for linearity, accuracy, precision, and sensitivity (limit of detection and quantification) according to established guidelines.[1][2][4]
Visualizations
Experimental Workflow
Caption: Workflow for the LC-MS/MS analysis of this compound.
Acyl-CoA Fragmentation Pathway
Caption: General fragmentation pathway of protonated acyl-CoA molecules.
References
- 1. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 2. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocol: Extraction of 11-Methylicosanoyl-CoA from Tissues
For Researchers, Scientists, and Drug Development Professionals
Introduction
Acyl-Coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the regulation of various cellular processes. 11-Methylicosanoyl-CoA is a specific long-chain acyl-CoA whose accurate quantification in biological tissues is essential for understanding its metabolic pathways and potential role in disease. This document provides a detailed protocol for the extraction of this compound from tissue samples, optimized for subsequent analysis by High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The described method is adapted from established protocols for long-chain acyl-CoA extraction and is designed to ensure high recovery and reproducibility.
Data Presentation
The following table summarizes representative concentrations of various long-chain acyl-CoAs in different rat tissues, providing an expected range for quantitative analysis. Data for this compound is not widely available; therefore, these values serve as a general reference for expected yields of similar molecules.
| Acyl-CoA Species | Heart (nmol/g wet weight) | Kidney (nmol/g wet weight) | Skeletal Muscle (nmol/g wet weight) | Liver (nmol/g wet weight) |
| Palmitoyl-CoA (16:0) | ~2.5 | ~3.0 | ~1.5 | 15-30 |
| Stearoyl-CoA (18:0) | ~1.0 | ~1.5 | ~0.8 | 5-15 |
| Oleoyl-CoA (18:1) | ~3.0 | ~4.0 | ~2.0 | 20-40 |
| Linoleoyl-CoA (18:2) | ~1.5 | ~2.0 | ~1.0 | 10-25 |
Note: These values are approximations gathered from various studies and can vary based on the physiological state of the animal.
Experimental Workflow
Caption: Workflow for the extraction of this compound from tissue.
Experimental Protocols
This protocol is designed for the extraction of this compound from approximately 100 mg of tissue. All steps should be performed on ice or at 4°C to minimize enzymatic degradation.
Materials and Reagents:
-
Tissue: Fresh or frozen tissue sample
-
Homogenization Buffer: 100 mM Potassium Phosphate Monobasic (KH2PO4), pH 4.9
-
Extraction Solvents:
-
2-Propanol
-
Acetonitrile (B52724) (ACN)
-
-
SPE Column: Oligonucleotide purification column or C18 solid-phase extraction column
-
Elution Solvent: 2-Propanol
-
Reconstitution Solvent: Mobile phase for HPLC/LC-MS analysis
-
Equipment:
-
Glass homogenizer
-
Refrigerated centrifuge
-
Nitrogen evaporator
-
Vortex mixer
-
Analytical balance
-
HPLC or LC-MS/MS system
-
Protocol Steps:
-
Tissue Preparation:
-
Weigh approximately 100 mg of frozen tissue.
-
Immediately place the tissue in a pre-chilled glass homogenizer.
-
-
Homogenization:
-
Add 1 mL of ice-cold Homogenization Buffer (100 mM KH2PO4, pH 4.9) to the homogenizer.
-
Homogenize the tissue thoroughly on ice until no visible tissue fragments remain.
-
-
Solvent Addition and Initial Extraction:
-
To the homogenate, add 1 mL of 2-propanol and vortex briefly.
-
Add 2 mL of acetonitrile (ACN), vortex vigorously for 1 minute, and incubate on ice for 10 minutes. This step precipitates proteins and extracts the acyl-CoAs.
-
-
Centrifugation:
-
Centrifuge the homogenate at 12,000 x g for 10 minutes at 4°C.
-
-
Supernatant Collection:
-
Carefully collect the supernatant, which contains the acyl-CoAs, and transfer it to a new tube. Avoid disturbing the pellet.
-
-
Solid-Phase Extraction (SPE) - Purification:
-
Column Equilibration: Equilibrate the SPE column (oligonucleotide or C18) according to the manufacturer's instructions. A typical equilibration involves washing with a high organic solvent followed by an aqueous buffer.
-
Sample Loading: Load the collected supernatant onto the equilibrated SPE column.
-
Washing: Wash the column to remove unbound impurities. The wash buffer will depend on the column type but is typically a low percentage organic solvent solution.
-
Elution: Elute the bound acyl-CoAs from the column using 2-propanol.[1][2] The volume of the elution solvent will depend on the column size.
-
-
Concentration:
-
Dry the eluted sample under a gentle stream of nitrogen gas. This step concentrates the sample and removes the organic solvent.
-
-
Reconstitution:
-
Reconstitute the dried extract in a small, precise volume (e.g., 100 µL) of the initial mobile phase used for your HPLC or LC-MS/MS analysis.
-
Vortex briefly and centrifuge at high speed for 5 minutes to pellet any insoluble debris.
-
-
Analysis:
Signaling Pathway/Logical Relationship Diagram
The following diagram illustrates the logical flow of the analytical process, from sample preparation to data acquisition.
Caption: Logical flow of the acyl-CoA analysis process.
Conclusion
This protocol provides a robust and reproducible method for the extraction of this compound and other long-chain acyl-CoAs from tissue samples. The use of solid-phase extraction ensures a clean sample, which is crucial for sensitive downstream analysis by HPLC or LC-MS/MS. Adherence to the protocol, particularly maintaining low temperatures throughout the procedure, is critical for obtaining accurate and reliable quantitative data. This methodology is suitable for researchers in academia and industry investigating the roles of specific acyl-CoAs in metabolic health and disease.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis [agris.fao.org]
- 3. Extraction of tissue long-chain acyl-CoA esters and measurement by reverse-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantification of 11-Methylicosanoyl-CoA in Biological Samples by LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylicosanoyl-CoA is a long-chain branched fatty acyl-coenzyme A molecule. The analysis of specific acyl-CoA species is crucial for understanding cellular metabolism, energy homeostasis, and the pathophysiology of various diseases. This application note provides a detailed protocol for the sensitive and specific quantification of this compound in biological samples using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The methodologies described herein are adapted from established protocols for the analysis of long-chain and branched-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in this field.
Biological Significance and Metabolism
Branched-chain fatty acids are integral components of cellular membranes and can influence membrane fluidity.[1] The metabolism of methyl-branched fatty acids often occurs within peroxisomes through a combination of α- and β-oxidation pathways, particularly when the methyl group is positioned in a way that sterically hinders direct β-oxidation.[2][3] While the specific metabolic pathway of this compound has not been extensively elucidated, it is hypothesized to be involved in lipid biosynthesis and remodeling. Its structural similarity to precursors of mycolic acids, such as tuberculostearic acid (10-methyloctadecanoic acid) found in Mycobacterium tuberculosis, suggests a potential role in complex lipid formation.[4][5][6] The biosynthesis of such methyl-branched fatty acids often involves the action of specific methyltransferases.[4]
Experimental Protocols
This section details the necessary steps for the quantification of this compound, from sample preparation to data analysis.
Sample Preparation and Extraction of Acyl-CoAs
This protocol is adapted from established methods for long-chain acyl-CoA extraction from tissues.[7]
Materials:
-
Biological tissue (e.g., liver, adipose tissue, cell pellets)
-
Internal Standard (IS): Heptadecanoyl-CoA (C17:0) or another commercially available odd-chain acyl-CoA not expected to be in the sample.
-
Homogenization Buffer: 100 mM KH2PO4, pH 4.9
-
2-Propanol
-
Acetonitrile (ACN)
-
Solid Phase Extraction (SPE) Columns: C18, 100 mg
-
SPE Conditioning Solution: 100% ACN
-
SPE Equilibration Solution: 2% ACN in water
-
SPE Elution Solution: 80% ACN in water
-
Centrifuge (capable of 4°C)
-
Homogenizer (e.g., Dounce or mechanical)
Procedure:
-
Weigh approximately 50-100 mg of frozen tissue and place it in a pre-chilled homogenization tube.
-
Add 500 µL of ice-cold homogenization buffer and the internal standard.
-
Homogenize the tissue on ice until a uniform suspension is achieved.
-
Add 1 mL of 2-propanol and vortex thoroughly.
-
Add 2 mL of acetonitrile, vortex again, and incubate on ice for 10 minutes to precipitate proteins.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
Condition a C18 SPE column with 2 mL of 100% ACN.
-
Equilibrate the SPE column with 2 mL of 2% ACN in water.
-
Load the supernatant onto the SPE column.
-
Wash the column with 2 mL of 2% ACN in water to remove polar impurities.
-
Elute the acyl-CoAs with 1 mL of 80% ACN in water.
-
Evaporate the eluate to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of the initial mobile phase for LC-MS/MS analysis.
LC-MS/MS Analysis
This method is based on reverse-phase chromatography coupled with tandem mass spectrometry.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UHPLC) system.
-
Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM Ammonium Hydroxide in Water, pH 10.5.[7]
-
Mobile Phase B: Acetonitrile.
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5-10 µL.
-
Gradient:
Time (min) % B 0.0 20 2.0 20 15.0 95 18.0 95 18.1 20 | 22.0 | 20 |
Mass Spectrometry Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: The characteristic neutral loss of 507 Da (the phospho-adenosine diphosphate (B83284) moiety) is commonly used for the detection of acyl-CoAs.[7][8]
-
This compound (C42H76N7O17P3S, MW: 1076.08):
-
Precursor ion (Q1): m/z 1077.1 [M+H]+
-
Product ion (Q3): m/z 570.1 [M+H - 507]+
-
-
Internal Standard (Heptadecanoyl-CoA, C38H68N7O17P3S, MW: 1024.0):
-
Precursor ion (Q1): m/z 1025.0 [M+H]+
-
Product ion (Q3): m/z 518.0 [M+H - 507]+
-
-
-
Optimize other source parameters (e.g., capillary voltage, source temperature, gas flows) for maximum signal intensity.
Data Presentation
Quantitative data should be presented in a clear and organized manner to facilitate comparison across different samples or experimental conditions.
Table 1: Quantification of this compound in Biological Samples
| Sample ID | Biological Replicate | Technical Replicate | Peak Area (this compound) | Peak Area (Internal Standard) | Calculated Concentration (pmol/mg tissue) |
| Control 1 | 1 | 1 | |||
| Control 1 | 1 | 2 | |||
| Control 2 | 2 | 1 | |||
| Control 2 | 2 | 2 | |||
| Treatment A | 1 | 1 | |||
| Treatment A | 1 | 2 | |||
| Treatment B | 2 | 1 | |||
| Treatment B | 2 | 2 |
Note: This table serves as a template. Researchers should populate it with their experimental data.
Visualizations
Experimental Workflow
The following diagram illustrates the overall workflow for the quantification of this compound.
Caption: Workflow for this compound quantification.
Hypothesized Biosynthetic Pathway
This diagram outlines a potential biosynthetic pathway for this compound, drawing parallels with the formation of other methyl-branched fatty acids.
Caption: Potential biosynthesis of this compound.
Conclusion
This application note provides a comprehensive framework for the quantification of this compound in biological samples. The detailed protocols for sample preparation and LC-MS/MS analysis, along with the structured data presentation and visualizations, offer a valuable resource for researchers investigating the roles of novel branched-chain fatty acyl-CoAs in health and disease. While the specific biological functions of this compound are still under investigation, the methods outlined here will facilitate further exploration into its metabolic significance.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacokinetics and metabolism of the methyl-branched fatty acid (BMIPP) in animals and humans - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tuberculostearic Acid Controls Mycobacterial Membrane Compartmentalization - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pathway to Synthesis and Processing of Mycolic Acids in Mycobacterium tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Tuberculostearic Acid-Containing Phosphatidylinositols as Markers of Bacterial Burden in Tuberculosis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs [mdpi.com]
Application Notes and Protocols for Utilizing 11-Methylicosanoyl-CoA in Enzyme Assays
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for using 11-Methylicosanoyl-CoA as a substrate in various enzyme assays. Due to the limited direct literature on this specific molecule, this document leverages established protocols for analogous long-chain and branched-chain fatty acyl-CoAs. The provided methodologies and data serve as a robust starting point for researchers investigating enzymes involved in fatty acid metabolism.
Introduction
This compound is a C21 branched-chain fatty acyl-coenzyme A. Its structure, featuring a long carbon chain with a methyl group at the 11th position, suggests its involvement in fatty acid metabolism, particularly pathways that handle very-long-chain and branched-chain fatty acids. Enzymes that are likely to metabolize this compound include long-chain acyl-CoA synthetases (ACSL), acyl-CoA dehydrogenases (ACADs), enoyl-CoA hydratases, and acyl-CoA oxidases.[1][2][3] The presence of the methyl group may influence substrate specificity and the rate of enzymatic reactions compared to its straight-chain counterparts. These assays are critical for characterizing enzyme kinetics, screening for inhibitors, and understanding the metabolic fate of such lipids.
Relevant Biological Pathways
Long-chain and branched-chain fatty acyl-CoAs are key metabolites in cellular energy production and lipid biosynthesis. They are primarily metabolized through the β-oxidation pathway in mitochondria and peroxisomes.[3] Acyl-CoAs are also ligands for nuclear receptors like PPARα, which regulate the expression of genes involved in lipid metabolism.[4] The introduction of a methyl branch, as seen in this compound, may direct it towards specific metabolic fates, such as the α-oxidation pathway if the branch is near the carboxyl end, or influence the efficiency of β-oxidation.
Below is a generalized diagram of the fatty acid β-oxidation pathway, where this compound would be a substrate.
Potential Target Enzymes and Assay Platforms
The following enzyme classes are primary candidates for utilizing this compound as a substrate. For each class, suitable assay methods are described.
Long-Chain Acyl-CoA Synthetase (ACSL)
ACSLs catalyze the ATP-dependent formation of acyl-CoAs from free fatty acids and coenzyme A. This is the initial activation step required for all subsequent metabolic pathways.
-
Assay Principle: The activity of ACSL can be measured by quantifying the formation of this compound. A common method is a radiometric assay using a radiolabeled fatty acid.[5]
Acyl-CoA Dehydrogenases (ACADs)
ACADs catalyze the first step of β-oxidation, introducing a double bond between the α and β carbons of the acyl-CoA thioester.[1] Different ACADs have specificity for short-, medium-, long-, or very-long-chain acyl-CoAs. Human long-chain acyl-CoA dehydrogenase (LCAD) is known to metabolize bulky substrates, including branched-chain fatty acids.[6]
-
Assay Principle: ACAD activity can be monitored by following the reduction of an electron acceptor. A common spectrophotometric assay uses ferricenium hexafluorophosphate (B91526) as the electron acceptor.[7] An alternative fluorometric assay follows the reduction of the electron transfer flavoprotein (ETF).[8]
Enoyl-CoA Hydratase (ECH)
ECH catalyzes the hydration of the trans-2-enoyl-CoA intermediate to form 3-hydroxyacyl-CoA.[9][10]
-
Assay Principle: The hydration of the enoyl-CoA can be monitored by the decrease in absorbance at 263 nm due to the disappearance of the double bond in the thioester.[11]
Acyl-CoA Oxidase (ACOX)
ACOXs are primarily found in peroxisomes and catalyze a similar reaction to ACADs, but transfer electrons directly to molecular oxygen, producing hydrogen peroxide (H₂O₂).[12]
-
Assay Principle: ACOX activity can be determined by measuring the production of H₂O₂. This is often done using a coupled spectrophotometric or fluorometric assay where H₂O₂ reacts with a probe in the presence of horseradish peroxidase (HRP).[13][14]
Experimental Protocols
The following are detailed protocols adapted for the use of this compound. Researchers should optimize substrate and enzyme concentrations for their specific experimental conditions.
Protocol 1: Spectrophotometric Assay for Acyl-CoA Dehydrogenase (ACAD) Activity
This protocol is adapted from methods using ferricenium hexafluorophosphate as an electron acceptor.[7]
A. Materials:
-
Potassium phosphate (B84403) buffer (100 mM, pH 7.5)
-
This compound (substrate)
-
Ferricenium hexafluorophosphate
-
Enzyme source (purified enzyme or cell lysate)
-
Spectrophotometer capable of reading at 300 nm
B. Procedure:
-
Prepare a stock solution of this compound in a suitable buffer. The final concentration in the assay will need to be optimized, but a starting point is in the range of 50-200 µM.
-
Prepare a fresh solution of ferricenium hexafluorophosphate in the assay buffer.
-
Set up the reaction mixture in a cuvette containing the potassium phosphate buffer and ferricenium hexafluorophosphate.
-
Initiate the reaction by adding the enzyme source to the cuvette.
-
Immediately start monitoring the decrease in absorbance at 300 nm, which corresponds to the reduction of ferricenium.
-
The rate of the reaction is proportional to the enzyme activity.
Protocol 2: Fluorometric Assay for Acyl-CoA Oxidase (ACOX) Activity
This protocol is based on the H₂O₂-dependent oxidation of a fluorescent probe.[13]
A. Materials:
-
Tris-HCl buffer (50 mM, pH 8.0)
-
This compound (substrate)
-
Horseradish peroxidase (HRP)
-
Fluorescent probe (e.g., Amplex Red or leuco-dichlorofluorescein)
-
Enzyme source (purified enzyme or peroxisomal fraction)
-
Fluorometer
B. Procedure:
-
Prepare a working solution of the fluorescent probe and HRP in Tris-HCl buffer.
-
Add the this compound substrate to the wells of a microplate.
-
Add the enzyme source to the wells.
-
Initiate the reaction by adding the probe/HRP working solution.
-
Incubate the plate at the optimal temperature for the enzyme.
-
Measure the increase in fluorescence at the appropriate excitation and emission wavelengths for the chosen probe.
-
The rate of fluorescence increase is proportional to the ACOX activity.
Data Presentation
While no specific kinetic data for this compound is currently available, the following table provides kinetic parameters for enzymes acting on analogous long-chain and branched-chain acyl-CoA substrates. This data can be used as a reference for assay development and for comparison with experimentally determined values for this compound.
| Enzyme Class | Enzyme Name | Substrate | Km (µM) | Vmax (nmol/min/mg) | Organism | Reference |
| ACAD | Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C12-CoA | ~5 | Not specified | Human | [6] |
| ACAD | Human Long-Chain Acyl-CoA Dehydrogenase (LCAD) | C14-CoA | ~3 | Not specified | Human | [6] |
| ACAD | Short/Branched-Chain Acyl-CoA Dehydrogenase (SBCAD) | (S)-2-methylbutyryl-CoA | ~10 | Not specified | Human | [15] |
| Hydratase | Enoyl-CoA Hydratase | Crotonyl-CoA (C4) | 25 | 1,594 U/mg | Aeromonas caviae | [16] |
| Hydratase | Enoyl-CoA Hydratase | Octenoyl-CoA (C8) | Not specified | 0.86 U/mg | Aeromonas caviae | [16] |
| Synthetase | Medium-Chain Acyl-CoA Synthetase | Hexanoic Acid | Not specified | Not specified | Bovine | [17] |
Note: The provided values are approximations from the literature and may vary depending on the specific assay conditions. It is expected that the Km for this compound may be higher than for straight-chain acyl-CoAs of similar length due to potential steric hindrance from the methyl group.
Concluding Remarks
The protocols and data presented here offer a foundational framework for researchers to begin investigating the enzymatic metabolism of this compound. The key to successful characterization will be the systematic optimization of assay conditions and the direct comparison of kinetic parameters with a range of other long-chain and branched-chain fatty acyl-CoA substrates. Such studies will provide valuable insights into the substrate specificity of fatty acid metabolizing enzymes and the biological roles of novel branched-chain lipids.
References
- 1. Acyl-CoA dehydrogenase - Wikipedia [en.wikipedia.org]
- 2. Structural Basis for Substrate Fatty Acyl Chain Specificity: CRYSTAL STRUCTURE OF HUMAN VERY-LONG-CHAIN ACYL-CoA DEHYDROGENASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Very-long-chain and branched-chain fatty acyl-CoAs are high affinity ligands for the peroxisome proliferator-activated receptor alpha (PPARalpha) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of Long-Chain Fatty Acyl-CoA Synthetase Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Structural basis for expanded substrate specificities of human long chain acyl-CoA dehydrogenase and related acyl-CoA dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A simple spectrophotometric assay for long-chain acyl-CoA dehydrogenase activity measurements in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Fluorometric assay of acyl-CoA dehydrogenases in normal and mutant human fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Enoyl-CoA hydratase - Wikipedia [en.wikipedia.org]
- 10. Enoyl-CoA hydratase. reaction, mechanism, and inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Expression and Characterization of (R)-Specific Enoyl Coenzyme A Hydratase Involved in Polyhydroxyalkanoate Biosynthesis by Aeromonas caviae - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Acyl-CoA oxidase - Creative Enzymes [creative-enzymes.com]
- 13. A sensitive spectrophotometric assay for peroxisomal acyl-CoA oxidase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. scielo.br [scielo.br]
- 15. Acyl-CoA dehydrogenase substrate promiscuity: Challenges and opportunities for development of substrate reduction therapy in disorders of valine and isoleucine metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Alteration of Chain Length Substrate Specificity of Aeromonas caviae R-Enantiomer-Specific Enoyl-Coenzyme A Hydratase through Site-Directed Mutagenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Molecular specificity of a medium chain acyl-CoA synthetase for substrates and inhibitors: conformational analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Metabolic Labeling Studies with 11-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
Introduction
11-Methylicosanoyl-CoA is a long-chain, methyl-branched fatty acyl-coenzyme A. While its specific biological roles are not extensively characterized, methyl-branched fatty acids are known to be important components of cellular lipids and can influence membrane fluidity, signaling, and metabolic pathways. Metabolic labeling with analogs of this compound, such as those containing reporter tags (e.g., alkynes, azides for click chemistry, or stable isotopes), provides a powerful tool to investigate its incorporation into complex lipids, identify binding proteins, and elucidate its metabolic fate within the cell.
Long-chain fatty acids are taken up by cells through both passive diffusion and protein-mediated transport.[1][2][3] Once inside the cell, they are activated to their coenzyme A (CoA) esters by acyl-CoA synthetases.[4][5] These acyl-CoAs can then be channeled into various metabolic pathways, including β-oxidation for energy production, incorporation into phospholipids (B1166683) and triacylglycerols, or protein acylation.[4][5] Metabolic labeling with fatty acid analogs allows researchers to trace these processes.[6][7]
Potential Applications
-
Lipidome Analysis: Tracing the incorporation of 11-methylicosanoic acid into various lipid species to understand the remodeling of the lipidome in response to stimuli.
-
Protein Acylation Studies: Identifying proteins that are post-translationally modified by 11-methylicosanoic acid, which can affect protein localization and function.
-
Metabolic Flux Analysis: Quantifying the flow of 11-methylicosanoic acid through different metabolic pathways, such as β-oxidation and complex lipid synthesis.[8][9]
-
Drug Development: Screening for compounds that modulate the metabolism of branched-chain fatty acids in diseases where lipid metabolism is dysregulated.
Data Presentation
Table 1: Hypothetical Quantitative Data for a Metabolic Labeling Experiment
This table illustrates the type of quantitative data that could be obtained from a mass spectrometry-based lipidomics experiment using a stable isotope-labeled 11-methylicosanoic acid analog (e.g., ¹³C-11-methylicosanoic acid).
| Lipid Class | Control (Relative Abundance) | Treated (Relative Abundance) | Fold Change | p-value |
| Phosphatidylcholine (PC) | 1.00 | 1.52 | 1.52 | <0.05 |
| Phosphatidylethanolamine (PE) | 1.00 | 1.23 | 1.23 | <0.05 |
| Triacylglycerols (TAG) | 1.00 | 2.10 | 2.10 | <0.01 |
| Cholesteryl Esters (CE) | 1.00 | 0.95 | 0.95 | >0.05 |
| Diacylglycerols (DAG) | 1.00 | 1.89 | 1.89 | <0.01 |
Data are presented as mean relative abundance normalized to an internal standard. Statistical significance is determined by a t-test.
Experimental Protocols
Protocol 1: General Metabolic Labeling of Cultured Cells with an Alkyne-Tagged 11-Methylicosanoic Acid Analog
This protocol describes the metabolic labeling of cultured mammalian cells with an alkyne-functionalized 11-methylicosanoic acid analog for subsequent analysis via click chemistry.
Materials:
-
Cultured mammalian cells
-
Complete cell culture medium
-
Alkyne-tagged 11-methylicosanoic acid (synthesis required)
-
Fatty acid-free bovine serum albumin (BSA)
-
Phosphate-buffered saline (PBS)
-
Cell lysis buffer (e.g., RIPA buffer)
-
Protease inhibitor cocktail
-
Click chemistry reagents (e.g., azide-fluorophore, copper(II) sulfate, reducing agent)
Procedure:
-
Preparation of Labeling Medium: Prepare a stock solution of the alkyne-tagged 11-methylicosanoic acid complexed to fatty acid-free BSA. The final concentration in the cell culture medium will need to be optimized (typically in the range of 10-100 µM).
-
Cell Seeding: Seed cells in appropriate culture vessels and allow them to adhere and reach the desired confluency (typically 70-80%).
-
Metabolic Labeling: Remove the standard culture medium and replace it with the prepared labeling medium. Incubate the cells for a desired period (e.g., 4-24 hours) to allow for the uptake and incorporation of the fatty acid analog.
-
Cell Harvest: After incubation, wash the cells twice with ice-cold PBS to remove unincorporated label.
-
Cell Lysis: Lyse the cells in ice-cold lysis buffer containing protease inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a standard protein assay (e.g., BCA assay).
-
Click Chemistry Reaction: Perform a copper-catalyzed azide-alkyne cycloaddition (CuAAC) reaction to conjugate an azide-containing reporter molecule (e.g., a fluorescent dye or biotin) to the alkyne-labeled biomolecules in the lysate.
-
Analysis: The labeled biomolecules can now be analyzed by various methods:
-
Fluorescence Gel Scanning: Separate proteins by SDS-PAGE and visualize labeled proteins using a gel imager.
-
Western Blotting: Detect biotin-labeled proteins using streptavidin-HRP conjugates.
-
Mass Spectrometry: Enrich biotin-labeled proteins or lipids for identification and quantification by mass spectrometry.
-
Mandatory Visualizations
Caption: Experimental workflow for metabolic labeling with an alkyne-tagged fatty acid.
Caption: Hypothetical metabolic pathway of this compound.
References
- 1. Cellular uptake and intracellular trafficking of long chain fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cellular Uptake, Metabolism and Sensing of Long-Chain Fatty Acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Acyl-CoA Metabolism and Partitioning - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Metabolic labeling with fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic Labeling Techniques - Creative Proteomics [creative-proteomics.com]
- 8. metsol.com [metsol.com]
- 9. What is Fatty Acid Metabolism? - Creative Proteomics [creative-proteomics.com]
Application Notes and Protocols for the Purification of 11-Methylicosanoyl-CoA
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the purification of 11-Methylicosanoyl-CoA, a long-chain fatty acyl-coenzyme A derivative. The methodologies outlined are based on established techniques for the purification of similar long-chain acyl-CoAs and are intended to serve as a comprehensive guide for researchers in various fields, including biochemistry, metabolism, and drug discovery.
Introduction
This compound is a saturated long-chain acyl-CoA containing a methyl branch. The purification of such molecules is crucial for their accurate quantification and for studying their roles in biological processes. Long-chain acyl-CoAs are known to be unstable, susceptible to both enzymatic and chemical degradation. Therefore, proper sample handling and efficient purification strategies are paramount. The following protocols describe methods for extraction, solid-phase extraction (SPE), and high-performance liquid chromatography (HPLC) that can be adapted for the purification of this compound from biological samples or following its chemical synthesis.
Pre-Purification and Sample Handling
To minimize degradation, it is critical to handle samples appropriately.
-
Tissue Samples: If working with tissue, immediate processing after collection is ideal. If storage is necessary, flash-freeze the tissue in liquid nitrogen and store it at -80°C.[1] Avoid repeated freeze-thaw cycles as this can significantly compromise the integrity of long-chain acyl-CoAs.[1]
-
Synthetic Reactions: For purification following chemical synthesis, the reaction mixture should be processed promptly.
Purification Methodologies
A multi-step approach involving extraction, solid-phase extraction, and HPLC is generally recommended for achieving high purity of long-chain acyl-CoAs.
Extraction of Long-Chain Acyl-CoAs from Biological Samples
This protocol is adapted from methods proven effective for various tissue types.[1]
Materials:
-
Frozen tissue sample (~100 mg)
-
Pre-chilled glass homogenizer
-
Ice-cold 100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Saturated Ammonium (B1175870) Sulfate ((NH4)2SO4)
Protocol:
-
Weigh approximately 100 mg of frozen tissue and place it in a pre-chilled glass homogenizer.
-
Add 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9). An internal standard (e.g., Heptadecanoyl-CoA) can be added at this stage to monitor recovery.[1]
-
Homogenize the tissue thoroughly on ice.
-
Add 2.0 mL of isopropanol to the homogenate and homogenize again.[2]
-
Add 0.25 mL of saturated (NH4)2SO4 and 4.0 mL of acetonitrile.[2]
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 1,900 x g for 5 minutes.[2]
-
Collect the upper phase containing the acyl-CoAs.
-
For improved recovery, the tissue residue can be re-extracted following the same procedure.[2]
-
The collected supernatant is then ready for purification by SPE.
Solid-Phase Extraction (SPE)
SPE is a crucial step for purifying and concentrating the sample, and for removing interfering substances. A weak anion exchange mechanism is often employed.
Materials:
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (B78521) (NH4OH)
Protocol:
-
Column Conditioning: Condition the SPE column by washing with methanol, followed by equilibration with 100 mM KH2PO4 buffer (pH 4.9).
-
Sample Loading: Dilute the supernatant from the extraction step with 10 ml of 100 mM KH2PO4 (pH 4.9) and load it onto the conditioned SPE column.[2]
-
Washing: Wash the column to remove unbound impurities. A common wash solution is 2% formic acid.
-
Elution: Elute the acyl-CoAs from the column. Elution can be performed using solutions of increasing ammonium hydroxide concentration (e.g., 2% followed by 5% NH4OH).
-
Sample Concentration: Combine the eluted fractions and dry the sample under a stream of nitrogen at room temperature.[1]
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC is a powerful technique for the final purification and separation of acyl-CoAs based on their hydrophobicity.
Protocol:
-
Sample Preparation: Reconstitute the dried eluate from the SPE step in a suitable injection solvent (e.g., a mixture of the initial mobile phase components).
-
HPLC System:
-
Column: A C18 column is commonly used.
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[3]
-
Mobile Phase B: Acetonitrile containing 600 mM glacial acetic acid.[3]
-
Gradient: A binary gradient system is employed to elute the acyl-CoAs. The gradient should be optimized to achieve the best separation for this compound. A typical gradient might start with a lower percentage of mobile phase B, gradually increasing to elute more hydrophobic compounds.
-
Flow Rate: A flow rate of 0.25 to 0.5 ml/min is often used.[3]
-
Detection: UV detection at 260 nm is standard for monitoring the elution of Coenzyme A derivatives.[3]
-
-
Fraction Collection: Collect the fractions corresponding to the peak of this compound.
-
Post-Purification: The collected fractions can be lyophilized to remove the mobile phase components.
Data Presentation
| Purification Method | Analyte | Tissue Source | Reported Recovery Rate (%) | Reference |
| Solid-Phase Extraction and HPLC | Long-chain acyl-CoAs | Rat Heart | 70-80 | [3] |
| Solid-Phase Extraction and HPLC | Long-chain acyl-CoAs | Rat Kidney | 70-80 | [3] |
| Solid-Phase Extraction and HPLC | Long-chain acyl-CoAs | Rat Muscle | 70-80 | [3] |
| Ion Exchange SPE and Reversed-Phase HPLC (synthesis) | Medium-chain acyl-CoAs | - | 75-78 | [4] |
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the purification process for this compound.
Caption: Workflow for the extraction of this compound from tissue.
Caption: Solid-Phase Extraction (SPE) workflow for purification.
Caption: High-Performance Liquid Chromatography (HPLC) purification workflow.
Troubleshooting
Low recovery of long-chain acyl-CoAs can be a common issue. Here are some potential causes and troubleshooting steps:
-
Incomplete Cell Lysis and Extraction: Ensure thorough homogenization of the tissue. Using a glass homogenizer is recommended for better disruption.[1] Optimize the ratio of extraction solvent to tissue weight.
-
Degradation of Acyl-CoAs: Work quickly and keep samples on ice at all times.[1] Use fresh, high-purity solvents.
-
Inefficient Solid-Phase Extraction (SPE): Ensure the SPE column is properly conditioned and equilibrated before loading the sample. Optimize the wash and elution steps to prevent premature elution or incomplete recovery of the target molecule.
By following these detailed protocols and troubleshooting guidelines, researchers can effectively purify this compound for downstream applications, contributing to a better understanding of its biological significance.
References
- 1. benchchem.com [benchchem.com]
- 2. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
- 3. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Synthesis and characterization of cis-4-decenoyl-CoA, 3-phenylpropionyl-CoA, and 2,6-dimethylheptanoyl-CoA - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 11-Methylicosanoyl-CoA in Lipidomics Research: Information Not Currently Available in Publicly Accessible Resources
Despite a comprehensive search of scientific literature and public databases, detailed information regarding the specific applications of 11-Methylicosanoyl-CoA in lipidomics research is not currently available. As a result, the creation of detailed Application Notes and Protocols as requested is not possible at this time.
Our investigation sought to identify established roles, experimental methodologies, and associated signaling pathways for this compound to provide researchers, scientists, and drug development professionals with a comprehensive resource. However, the search did not yield any specific studies or datasets that would allow for the creation of the requested content, including quantitative data summaries, detailed experimental protocols, or diagrams of signaling pathways involving this specific molecule.
While general information exists for the broader class of molecules to which this compound belongs—methyl-branched fatty acyl-CoAs—this information is not specific enough to address the core requirements of the prompt accurately and without speculation. General roles for branched-chain fatty acids and their CoA esters are recognized in various biological contexts, but extrapolating this information to the specific 11-methyl isomer of icosanoyl-CoA would not be scientifically rigorous.
We are committed to providing accurate and fact-based information. Fabricating application notes or protocols for a compound with no documented research applications would be misleading and counterproductive to the scientific community.
We will continue to monitor the scientific literature and will update this information should research on the applications of this compound in lipidomics become available. We recommend that researchers interested in this specific molecule consider it an area for novel investigation. Establishing its metabolic fate, biological activity, and potential as a biomarker would be a valuable contribution to the field of lipidomics.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 11-Methylicosanoyl-CoA
Welcome to the technical support center for the synthesis of 11-Methylicosanoyl-CoA. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in the synthesis of this compound?
The synthesis of this compound, a long-chain branched fatty acyl-CoA, presents several key challenges:
-
Synthesis of the Precursor Fatty Acid: The initial synthesis of the C21 branched-chain fatty acid, 11-methylicosanoic acid, can be complex, often requiring a multi-step process with potential for low yields and side product formation.
-
Activation of the Fatty Acid: The conversion of the relatively unreactive carboxylic acid group of 11-methylicosanoic acid to a reactive intermediate for coupling with Coenzyme A (CoA) is a critical step that can be inefficient.
-
Thioesterification with Coenzyme A: The reaction of the activated fatty acid with the thiol group of CoA can be hampered by the instability of the activated intermediate, the potential for oxidation of CoA, and competing side reactions.
-
Purification of the Final Product: Separating the target this compound from starting materials (unreacted fatty acid, CoA), byproducts, and reagents can be challenging due to the amphipathic nature of the product.
-
Product Stability and Handling: Long-chain acyl-CoAs are susceptible to hydrolysis and degradation, requiring careful handling and storage conditions.[1]
Q2: Which methods are commonly used to activate the fatty acid for CoA conjugation?
Several methods can be employed to activate the carboxylic acid of 11-methylicosanoic acid for its conversion to the corresponding acyl-CoA. The choice of method often depends on the scale of the reaction, the desired purity, and the available reagents. Common activation strategies include:
-
N-Hydroxysuccinimide (NHS) Ester Formation: The carboxylic acid is reacted with N-hydroxysuccinimide in the presence of a carbodiimide (B86325) coupling agent (e.g., DCC or EDC) to form a reactive NHS ester. This intermediate then readily reacts with the thiol group of CoA.[2][3]
-
Mixed Anhydride Method: The fatty acid is reacted with a chloroformate (e.g., ethyl chloroformate) to form a mixed anhydride, which is a highly reactive acylating agent for the subsequent reaction with CoA.
-
Acyl Chloride Formation: The carboxylic acid can be converted to a highly reactive acyl chloride using reagents like oxalyl chloride or thionyl chloride. This method is very effective but requires careful handling due to the moisture sensitivity of acyl chlorides.[4]
-
1-Acylimidazole Formation: Reaction of the fatty acid with carbonyldiimidazole (CDI) forms a reactive acylimidazole intermediate that can then be coupled with CoA.[4]
Q3: What are the best practices for storing this compound to prevent degradation?
Due to their susceptibility to hydrolysis, long-chain acyl-CoAs require specific storage conditions to maintain their integrity. It is recommended to:
-
Store the purified this compound as a lyophilized powder at -80°C for long-term storage.
-
For short-term storage, solutions can be prepared in an acidic buffer (pH 4-5) and stored at -80°C.
-
Avoid repeated freeze-thaw cycles. It is advisable to aliquot the stock solution into single-use vials.
-
Use high-purity, RNase/DNase-free water and reagents to prepare solutions to minimize enzymatic degradation.
Troubleshooting Guides
Issue 1: Low Yield of this compound
Low product yield is a frequent issue. The following guide provides a systematic approach to troubleshooting this problem.
Troubleshooting Diagram for Low Yield
Data Presentation: Comparison of Fatty Acid Activation Methods
The following table presents illustrative yields for different activation methods. Actual yields may vary based on experimental conditions.
| Activation Method | Key Reagents | Typical Yield Range (%) | Advantages | Disadvantages |
| NHS Ester | DCC/EDC, NHS | 60-85% | Good stability of intermediate; relatively selective for primary amines/thiols. | Carbodiimide byproducts can be difficult to remove.[2] |
| Mixed Anhydride | Ethyl Chloroformate, Triethylamine | 70-90% | Highly reactive intermediate; rapid reaction. | Intermediate is moisture-sensitive and can be unstable. |
| Acyl Chloride | Oxalyl Chloride or SOCl₂ | 75-95% | Very high reactivity; drives reaction to completion. | Reagents are hazardous; intermediate is highly moisture-sensitive.[4] |
| Acylimidazole | Carbonyldiimidazole (CDI) | 55-80% | Mild reaction conditions; byproducts are gaseous. | Slower reaction rates compared to other methods.[4] |
Issue 2: Impure Product After Purification
Obtaining a pure product is critical for downstream applications. If you are observing impurities after purification by reversed-phase HPLC, consider the following.
Troubleshooting Guide for HPLC Purification
| Observed Problem | Potential Cause | Troubleshooting Steps |
| Co-elution of product with unreacted fatty acid | Insufficient resolution of the HPLC method. | - Decrease the steepness of the elution gradient. - Try a different stationary phase (e.g., C8 instead of C18). - Adjust the pH of the mobile phase to optimize ionization and retention of both species. |
| Presence of multiple peaks corresponding to CoA species | Oxidation of Coenzyme A to its disulfide form or degradation. | - Prepare all buffers with degassed solvents. - Work quickly and keep samples cold. - Add a small amount of a reducing agent like DTT to the CoA stock solution (if compatible with the reaction). |
| Broad or tailing peaks for this compound | Interaction of the phosphate (B84403) groups of CoA with the HPLC column's stationary phase or metal surfaces.[5] | - Use a phosphate-based buffer system to passivate active sites on the column.[5] - Ensure the column is properly equilibrated. - Consider using a column with end-capping to reduce silanol (B1196071) interactions. |
| Ghost peaks in the chromatogram | Carryover from a previous injection or contamination of the mobile phase. | - Run several blank gradients to wash the column and injector. - Use high-purity HPLC-grade solvents and freshly prepared buffers. |
Experimental Protocols
Protocol 1: Synthesis of this compound via the NHS Ester Method
This protocol provides a detailed methodology for the synthesis of this compound from its corresponding fatty acid.
Synthesis Workflow Diagram
References
- 1. Acyl-CoA synthesis, lipid metabolism and lipotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Hydroxysuccinimide Esters: Versatile Tools in Organic Synthesis - Amerigo Scientific [amerigoscientific.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Detection of 11-Methylicosanoyl-CoA
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the sensitivity of 11-Methylicosanoyl-CoA detection.
Frequently Asked Questions (FAQs)
Q1: What is the most sensitive method for detecting this compound?
A1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is generally the most sensitive and specific method for the quantitative analysis of long-chain fatty acyl-CoAs like this compound.[1][2] This technique offers high selectivity by monitoring specific precursor-to-product ion transitions, minimizing interference from complex biological matrices.
Q2: Can I use fluorescent or enzyme-coupled assays for this compound detection?
A2: Yes, fluorescent and enzyme-coupled assays are viable alternatives, though they may have different sensitivity and specificity profiles compared to LC-MS/MS. Fluorescent assays often utilize biosensors that exhibit a change in fluorescence upon binding to acyl-CoAs.[3] Enzyme-coupled assays typically involve a series of enzymatic reactions that produce a detectable signal (colorimetric or fluorescent) proportional to the amount of the target acyl-CoA.
Q3: Where can I obtain a standard for this compound?
A3: Obtaining a specific standard for this compound may be challenging as it is not a commonly available commercial product. The synthesis of a custom standard may be necessary. This typically involves the synthesis of 11-methyleicosanoic acid, followed by its enzymatic or chemical conversion to the corresponding CoA thioester. A similar synthetic approach has been described for 18-methyleicosanoic acid.
Q4: How should I prepare my samples for this compound analysis?
A4: Proper sample preparation is critical for accurate and sensitive detection. A general workflow includes:
-
Homogenization: Tissues or cells should be homogenized in a suitable buffer to release intracellular contents.
-
Extraction: A liquid-liquid extraction or solid-phase extraction (SPE) is used to isolate the acyl-CoAs from other cellular components.
-
Concentration: The extracted sample is often dried down and reconstituted in a smaller volume of a solvent compatible with the downstream analytical method.
It is crucial to work quickly and at low temperatures to minimize the degradation of the acyl-CoA.
Q5: What are the key instrument parameters to optimize for LC-MS/MS detection of this compound?
A5: For sensitive LC-MS/MS detection, optimization of the following is crucial:
-
Ionization Source: Electrospray ionization (ESI) in positive ion mode is commonly used for long-chain fatty acyl-CoAs.[1]
-
Precursor and Product Ions: The precursor ion will be the protonated molecule [M+H]⁺. A characteristic fragmentation of acyl-CoAs is the neutral loss of the phosphoadenosine diphosphate (B83284) moiety (507 Da). Therefore, a key product ion to monitor would be [M+H-507]⁺.[4][5]
-
Collision Energy: This needs to be optimized to achieve efficient fragmentation of the precursor ion into the desired product ion.
Troubleshooting Guides
LC-MS/MS Detection
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or No Signal | Inefficient extraction, degradation of the analyte, poor ionization, incorrect MS/MS transition. | 1. Optimize the extraction protocol; consider a different solid-phase extraction (SPE) cartridge or liquid-liquid extraction solvent system.2. Ensure samples are processed quickly and kept on ice to prevent enzymatic degradation. Acyl-CoAs are known to be unstable in aqueous buffers.[1]3. Verify the electrospray ionization source parameters. Infuse a standard solution to check for signal.4. Confirm the m/z of the precursor and product ions for this compound. Perform a product ion scan of the precursor to identify the most intense fragments. |
| Poor Peak Shape | Column contamination, inappropriate mobile phase, analyte instability on the column. | 1. Wash the column with a strong solvent or replace it if it's old.2. Adjust the mobile phase composition and gradient. The use of an ion-pairing agent may improve peak shape.3. Ensure the mobile phase pH is compatible with the analyte's stability. |
| High Background Noise | Matrix effects, contaminated solvents or glassware. | 1. Improve sample cleanup by using a more effective SPE protocol.2. Use high-purity solvents and thoroughly clean all glassware.3. Incorporate a divert valve to direct the flow to waste during the parts of the chromatogram where the analyte does not elute. |
| Low Recovery | Incomplete extraction, analyte adsorption to surfaces. | 1. Use an internal standard (e.g., a stable isotope-labeled version of a similar long-chain fatty acyl-CoA) to monitor and correct for recovery.2. Silanize glassware to prevent adsorption.3. Perform multiple extraction steps. |
Fluorescent and Enzyme-Coupled Assays
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low Signal or Sensitivity | Low assay specificity for branched-chain acyl-CoAs, insufficient enzyme activity, quenching of fluorescence. | 1. Verify that the chosen fluorescent probe or enzyme system is reactive with branched-chain fatty acyl-CoAs.2. Check the activity of the enzymes in the assay kit using a known substrate.3. Ensure the sample matrix does not contain quenching agents. Perform a spike-and-recovery experiment to assess matrix effects. |
| High Background Signal | Autofluorescence of sample components, non-specific enzyme activity. | 1. Run a sample blank (without the detection reagent) to measure background fluorescence.2. Include a control reaction without the substrate to check for non-specific enzyme activity. |
| Inconsistent Results | Pipetting errors, temperature fluctuations, reagent instability. | 1. Use calibrated pipettes and ensure proper mixing of reagents.2. Maintain a constant temperature during the assay incubation.3. Prepare fresh reagents and store them according to the manufacturer's instructions. |
Quantitative Data Summary
The following table summarizes the typical sensitivity of different methods for the detection of long-chain fatty acyl-CoAs. Please note that specific values for this compound may vary.
| Method | Typical Limit of Quantification (LOQ) | Linear Dynamic Range | Reference |
| LC-MS/MS | 5 fmol | ~3 orders of magnitude | [6] |
| Fluorescent Assay | 0.3 µM | 0.3 to 100 µM | |
| Enzyme-Coupled Assay | 5 mU/µl sample | Varies by kit | [7] |
Experimental Protocols
Detailed Methodology for LC-MS/MS Detection of this compound
This protocol is a generalized procedure based on methods for similar long-chain fatty acyl-CoAs and should be optimized for your specific instrumentation and experimental needs.
1. Sample Preparation (from cell culture)
-
Cell Lysis:
-
Aspirate cell culture medium and wash cells with ice-cold PBS.
-
Add 1 mL of ice-cold extraction solvent (e.g., 80:20 methanol:water) to the plate.
-
Scrape the cells and collect the cell lysate in a microcentrifuge tube.
-
Vortex vigorously for 1 minute.
-
-
Extraction:
-
Centrifuge the lysate at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the acyl-CoAs.
-
For further purification, solid-phase extraction (SPE) using a C18 cartridge can be employed.
-
-
Concentration:
-
Dry the supernatant under a stream of nitrogen.
-
Reconstitute the dried extract in a small volume (e.g., 100 µL) of the initial mobile phase.
-
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: 10 mM ammonium acetate in 95:5 acetonitrile:water.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over a suitable time to separate this compound from other acyl-CoAs.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40°C.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor Ion [M+H]⁺: The calculated m/z for this compound.
-
Product Ion [M+H-507]⁺: The calculated m/z after the neutral loss of 507 Da.
-
Instrument Parameters: Optimize collision energy, declustering potential, and other source parameters to maximize the signal for the specific MRM transition.
-
Visualizations
Caption: A generalized experimental workflow for the detection of this compound using LC-MS/MS.
References
- 1. Stability of fatty acyl-coenzyme A thioester ligands of hepatocyte nuclear factor-4alpha and peroxisome proliferator-activated receptor-alpha - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Analysis of mammalian fatty acyl-coenzyme A species by mass spectrometry and tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Very-Long-Chain and Branched-Chain Fatty Acyl-CoAs are High Affinity Ligands for the Peroxisome Proliferator-Activated Receptor α (PPARα) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
troubleshooting peak tailing in 11-Methylicosanoyl-CoA chromatography
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering peak tailing during the chromatographic analysis of 11-Methylicosanoyl-CoA.
Troubleshooting Guide: Peak Tailing
Question: Why is my this compound peak tailing in my chromatogram?
Peak tailing for this compound, a long-chain fatty acyl-CoA, is a common issue in reversed-phase chromatography. It is often a multifactorial problem stemming from interactions between the analyte, the stationary phase, and the mobile phase. The primary causes can be categorized as follows:
-
Secondary Silanol (B1196071) Interactions: Residual, un-endcapped silanol groups on the silica-based stationary phase can interact with the polar CoA moiety of your analyte, leading to peak tailing. These interactions are particularly pronounced at mid-range pH.
-
Mobile Phase Effects: An inappropriate mobile phase pH can lead to the ionization of the phosphate (B84403) groups on the CoA moiety, causing electrostatic interactions with the stationary phase. Insufficient buffer capacity can also contribute to inconsistent peak shapes.
-
Column Issues: Degradation of the column, formation of a void at the column inlet, or a blocked frit can all lead to distorted peak shapes.
-
Sample-Related Problems: Overloading the column with too much sample, or dissolving the sample in a solvent stronger than the initial mobile phase, can cause peak asymmetry.
-
System and Hardware Issues: Excessive extra-column volume from long or wide-bore tubing, or issues with detector settings, can contribute to peak broadening and tailing.
Below is a systematic guide to troubleshoot and resolve peak tailing for this compound.
1. Mobile Phase Optimization
Question: How can I optimize my mobile phase to reduce peak tailing?
The mobile phase composition is a critical factor in achieving symmetrical peaks for long-chain acyl-CoAs.
-
pH Adjustment: The phosphate groups in the Coenzyme A moiety are anionic. To minimize unwanted ionic interactions with the stationary phase, it is crucial to control the mobile phase pH. Operating at a lower pH (e.g., pH 4.9) can help to suppress the ionization of residual silanol groups on the column, reducing secondary interactions.[1]
-
Buffer Concentration: Adequate buffering is necessary to maintain a stable pH throughout the analysis. As shown in the table below, increasing the buffer concentration can significantly improve peak symmetry. A study on acyl-CoAs demonstrated that increasing the concentration of ammonium (B1175870) acetate (B1210297) in the mobile phase decreased peak tailing.[2]
-
Choice of Organic Modifier: Both acetonitrile (B52724) and methanol (B129727) are common organic modifiers in reversed-phase chromatography. For hydrophobic compounds like this compound, acetonitrile often yields sharper, more symmetrical peaks.[3] However, if interactions with acidic silanol groups are suspected to be a major cause of tailing, methanol's hydrogen bonding capacity might offer some advantages.[3][4]
-
Use of Ion-Pairing Reagents: For anionic compounds like acyl-CoAs, adding a cationic ion-pairing reagent (e.g., tetrabutylammonium) to the mobile phase can improve retention and peak shape. The ion-pairing reagent forms a neutral complex with the analyte, which then interacts more predictably with the hydrophobic stationary phase.[5][6] It is important to optimize the concentration of the ion-pairing reagent, as too high a concentration can lead to other chromatographic issues.[6][7]
Data Presentation: Effect of Buffer Concentration on Acyl-CoA Peak Asymmetry
| Buffer Concentration (Ammonium Acetate) | Peak Asymmetry Factor (C16:0-CoA) |
| 2.5 mM | 1.8 |
| 5 mM | 1.5 |
| 10 mM | 1.2 |
Data adapted from a study on acyl-CoA analysis, demonstrating the trend of decreasing peak tailing with increasing buffer concentration. The peak asymmetry factor was calculated for Palmitoyl-CoA (C16:0-CoA) and serves as a representative example for long-chain acyl-CoAs.[2]
2. Column Health and Selection
Question: Could my column be the cause of the peak tailing, and how do I address it?
Yes, the column is a frequent source of peak shape problems.
-
Column Contamination and Degradation: Accumulation of strongly retained sample components can lead to active sites that cause tailing. Column degradation, especially the loss of bonded phase, exposes more silanol groups.
-
Column Void: A void at the head of the column can cause the sample to spread before it reaches the stationary phase, resulting in a distorted peak.
-
Blocked Frit: A partially blocked inlet frit can also distort the sample flow path.
Troubleshooting Steps:
-
Column Washing: A thorough column wash is the first step. See the detailed protocol below.
-
Use of a Guard Column: A guard column installed before the analytical column can help protect it from contaminants and extend its lifetime.
-
Column Replacement: If washing does not resolve the issue, the column may be irreversibly damaged and require replacement.
-
Column Selection: For the analysis of compounds with polar moieties, like this compound, consider using a column with high-density bonding and end-capping to minimize exposed silanol groups.
3. Sample Preparation and Injection
Question: Can my sample preparation or injection technique be causing peak tailing?
Absolutely. The way you prepare and introduce your sample to the system can have a significant impact on peak shape.
-
Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak fronting or tailing.
-
Injection Solvent: If your sample is dissolved in a solvent that is significantly stronger (i.e., has a higher elution strength) than your initial mobile phase, it can cause peak distortion.
Troubleshooting Steps:
-
Reduce Sample Concentration/Volume: Dilute your sample or reduce the injection volume and observe the effect on the peak shape.
-
Match Injection Solvent to Mobile Phase: Ideally, dissolve your sample in the initial mobile phase. If this is not possible due to solubility issues, use a solvent that is as weak as or weaker than the initial mobile phase.
Experimental Protocols
Protocol 1: Column Washing Procedure for Reversed-Phase Columns Used in Long-Chain Acyl-CoA Analysis
This protocol is designed to remove strongly retained hydrophobic and polar contaminants from C8 or C18 columns.
Materials:
-
HPLC-grade water
-
HPLC-grade acetonitrile
-
HPLC-grade isopropanol
-
HPLC-grade methanol
Procedure:
-
Disconnect the column from the detector. This prevents contaminants from flowing into the detector cell.
-
Flush out buffers: Wash the column with 10-20 column volumes of your mobile phase with the buffer salts removed (e.g., if your mobile phase is 80:20 acetonitrile:10mM potassium phosphate, wash with 80:20 acetonitrile:water).
-
Wash with 100% Acetonitrile: Flush the column with at least 10 column volumes of 100% acetonitrile to remove strongly retained hydrophobic compounds.
-
Wash with Isopropanol: For very nonpolar contaminants, wash with 10 column volumes of isopropanol.
-
Wash with Methanol: Flush with 10 column volumes of 100% methanol.
-
Re-equilibrate the column: Before the next use, equilibrate the column with the initial mobile phase until a stable baseline is achieved. This may take 10-20 column volumes.
Frequently Asked Questions (FAQs)
Q1: What is an acceptable tailing factor for my this compound peak?
A1: An ideal peak has a tailing factor (Tf) of 1.0. In practice, a Tf between 0.9 and 1.2 is generally considered good. For many applications, a Tf up to 1.5 may be acceptable. However, values above 2.0 often indicate a significant problem that needs to be addressed as it can affect resolution and quantification.[8]
Q2: I've tried optimizing my mobile phase and my column is new, but I still see peak tailing. What else could be the cause?
A2: If you have ruled out mobile phase and column issues, consider the following:
- Extra-column effects: Check the length and diameter of all tubing between the injector and the detector. Use the shortest possible length of narrow-bore tubing (e.g., 0.125 mm I.D.) to minimize dead volume.
- Detector settings: Ensure your detector's data acquisition rate (sampling rate) is appropriate for the peak width. A slow data rate can lead to peak distortion.
- Sample matrix effects: If you are analyzing this compound from a complex biological matrix, other components in the sample may be interfering with the chromatography. Consider a more rigorous sample clean-up procedure.
Q3: Can temperature affect the peak shape of this compound?
A3: Yes, temperature can influence peak shape. Increasing the column temperature can reduce the viscosity of the mobile phase, which can lead to sharper peaks and shorter retention times. It can also improve the mass transfer kinetics of the analyte between the mobile and stationary phases. However, be mindful of the thermal stability of your analyte and the column's operating temperature limits.
Visualizations
Caption: Troubleshooting workflow for peak tailing of this compound.
Caption: Interaction of this compound with residual silanol groups.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. chromtech.com [chromtech.com]
- 4. Differences Between Using Acetonitrile and Methanol for Reverse Phase Chromatography : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 5. phenomenex.blog [phenomenex.blog]
- 6. Ion Pair Chromatography – How IPC Works, Strengths, Limitations and Applications | Technology Networks [technologynetworks.com]
- 7. Ion Pair Chromatography | Ion-Pairing Agents | HPLC [masontechnology.ie]
- 8. uhplcs.com [uhplcs.com]
optimizing extraction efficiency of 11-Methylicosanoyl-CoA from complex matrices
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to enhance the extraction efficiency of 11-Methylicosanoyl-CoA and other long-chain acyl-CoAs from complex biological matrices.
Frequently Asked Questions (FAQs)
Q1: What are the most critical factors affecting the stability of this compound during sample handling and storage?
A1: Due to their inherent instability, immediate processing of fresh tissue or cells is always optimal. If storage is necessary, samples should be flash-frozen in liquid nitrogen and stored at -80°C to minimize enzymatic and chemical degradation.[1] Repeated freeze-thaw cycles must be avoided as they can significantly compromise the integrity of acyl-CoAs.[1]
Q2: What is the optimal pH range for extracting and storing this compound?
A2: Aqueous solutions of Coenzyme A and its long-chain esters are most stable in a slightly acidic environment, typically between pH 2 and 6. Stability markedly decreases in alkaline conditions (pH above 8), where the thioester bond is susceptible to hydrolysis. Extraction protocols often utilize buffers with a pH of around 4.9 to maintain stability.[2]
Q3: Which enzymes are responsible for the degradation of my target compound during extraction?
A3: Acyl-CoA thioesterases (ACOTs) are the primary enzymes that hydrolyze the thioester bond, converting acyl-CoAs into a free fatty acid and Coenzyme A. These enzymes are widespread in cells and must be inactivated immediately upon cell lysis to prevent loss of the analyte.[2]
Q4: What is a suitable internal standard for the quantification of this compound?
A4: The ideal internal standard is a stable isotope-labeled version of the analyte. However, if this is not available, odd-chain acyl-CoAs such as heptadecanoyl-CoA (C17:0) are effective alternatives as they are not typically present in most biological samples. Adding the internal standard early in the extraction process is crucial for accurately monitoring and correcting for recovery loss.[1]
Troubleshooting Guides
Issue 1: Low or No Recovery of this compound
This is one of the most common challenges. The following guide provides a systematic approach to diagnosing and resolving the issue.
| Potential Cause | Recommended Solution |
| Incomplete Cell/Tissue Lysis | Ensure thorough homogenization of the tissue. For tough tissues, a glass homogenizer is recommended.[1] Optimize the solvent-to-tissue ratio; a 20-fold excess of solvent is often effective.[1] For cultured cells, ensure the chosen lysis buffer and mechanical disruption (e.g., scraping, sonication) are sufficient. |
| Analyte Degradation | Work quickly and maintain ice-cold conditions (0-4°C) at all times.[2] Use pre-chilled, high-purity solvents and buffers. An acidic extraction buffer (e.g., 100 mM Potassium Phosphate, pH 4.9) is critical to inhibit thioesterases and prevent chemical hydrolysis.[2][3] |
| Inefficient Solid-Phase Extraction (SPE) | Ensure the SPE column is properly conditioned and equilibrated before loading the sample.[1] Optimize the composition and volume of the wash and elution solvents. A common issue is the premature elution of the analyte or irreversible binding. Test different solvent strengths and polarities. |
| Poor Liquid-Liquid Extraction (LLE) Efficiency | Ensure the pH of the aqueous phase is adjusted to keep this compound in its neutral form for better partitioning into the organic solvent. Match the polarity of the extraction solvent to the analyte; for long-chain acyl-CoAs, a mixture like acetonitrile (B52724) and isopropanol (B130326) is effective.[1][3] Increase the organic solvent to aqueous sample ratio to improve partitioning; a 7:1 ratio can be a good starting point. |
A logical workflow for troubleshooting low recovery is presented below.
Issue 2: Poor Peak Shape, Retention Time Shifts, or High Background in LC-MS/MS Analysis
After successful extraction, analytical issues can still compromise quantification.
| Potential Cause | Recommended Solution |
| Column Contamination | Repeated injection of biological extracts can lead to a build-up of matrix components on the analytical column, causing peak distortion.[4] Implement a robust column washing protocol between runs. If performance degrades, flush the column or replace it. An in-line filter can also help protect the column. |
| Inappropriate Mobile Phase | For long-chain acyl-CoAs, using a high pH (e.g., 10.5 with ammonium (B1175870) hydroxide) can improve peak shape and resolution in reversed-phase chromatography.[4] However, ensure your column is stable at high pH. The use of ion-pairing agents can also be beneficial but may require dedicated columns. |
| Retention Time Drifts | Inconsistent mobile phase composition, fluctuating column temperature, or column degradation can cause retention times to shift.[5] Ensure mobile phases are freshly prepared and properly degassed. Use a column oven for stable temperature control. Monitor system pressure for signs of blockage. |
| Matrix Effects (Ion Suppression/Enhancement) | Co-eluting matrix components can interfere with the ionization of this compound in the mass spectrometer source. Improve sample cleanup with a more rigorous SPE protocol. Adjusting the chromatographic gradient to better separate the analyte from interfering compounds can also mitigate this issue. |
Data Presentation: Comparison of Extraction Methods
The choice of extraction method significantly impacts recovery. Solid-Phase Extraction (SPE) generally offers higher recovery and cleaner extracts compared to Liquid-Liquid Extraction (LLE), though LLE can be more cost-effective.
| Method | Analyte Class | Matrix | Reported Recovery Rate (%) | Key Advantages | Reference |
| Modified SPE | Long-Chain Acyl-CoAs | Rat Tissue | 70 - 80% | High reproducibility, good separation | [1][3] |
| Novel SPE | Acyl-CoAs (various) | Rat Liver | 83 - 90% | High recovery for broad range of acyl-CoAs | [3] |
| SPE | Organic Acids | Human Urine | 84.1% (Mean) | Higher recovery, isolates more metabolites | [6] |
| LLE | Organic Acids | Human Urine | 77.4% (Mean) | More economical | [6] |
Experimental Protocols
Protocol 1: Extraction of this compound from Tissue using LLE and SPE
This protocol is adapted from established methods for long-chain acyl-CoA analysis and is suitable for various tissue types.[1][3]
Materials:
-
~100 mg frozen tissue sample
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9, ice-cold
-
Acetonitrile (ACN), high-purity
-
Isopropanol, high-purity
-
Weak anion exchange solid-phase extraction (SPE) columns
-
SPE Conditioning Solvent: Methanol (B129727)
-
SPE Wash Solvent: 2% Formic Acid
-
SPE Elution Solvent: 2% Ammonium Hydroxide (B78521) in Methanol
-
Internal standard (e.g., Heptadecanoyl-CoA)
Procedure:
-
Homogenization: In a pre-chilled glass homogenizer, add the weighed frozen tissue to 2 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard. Homogenize thoroughly on ice.
-
Solvent Extraction: Add 5 mL of a 1:1 (v/v) solution of acetonitrile and isopropanol to the homogenate. Vortex vigorously for 5 minutes.
-
Phase Separation: Centrifuge at 15,000 x g for 10 minutes at 4°C to pellet the protein and tissue debris.
-
Supernatant Collection: Carefully transfer the supernatant containing the acyl-CoAs to a new tube.
-
SPE Column Preparation: Condition the weak anion exchange SPE column by passing 2 mL of methanol, followed by 2 mL of water, and finally 2 mL of the KH2PO4 buffer. Do not let the column run dry.
-
Sample Loading: Load the supernatant from step 4 onto the conditioned SPE column.
-
Washing: Wash the column with 2 mL of 2% formic acid to remove impurities.
-
Elution: Elute the acyl-CoAs with 1.5 mL of 2% ammonium hydroxide in methanol into a clean collection tube.
-
Drying: Dry the eluate under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of 50% methanol in 50 mM ammonium acetate) for LC-MS/MS analysis.
The workflow for this protocol is visualized below.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. zefsci.com [zefsci.com]
- 6. Liquid–Liquid Extraction and Solid Phase Extraction for Urinary Organic Acids: A Comparative Study from a Resource Constraint Setting - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of 11-Methylicosanoyl-CoA during sample preparation
Technical Support Center: 11-Methylicosanoyl-CoA
Welcome to the technical support center for this compound. This resource provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions to ensure the stability and integrity of this compound during experimental sample preparation.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of this compound degradation during sample preparation?
A1: The degradation of this compound, like other long-chain acyl-CoA molecules, is primarily caused by two chemical processes:
-
Hydrolysis: The thioester bond is highly susceptible to cleavage by water, especially under neutral to basic pH conditions, which results in the formation of coenzyme A (CoASH) and the free fatty acid (11-Methylicosanoic acid).[1][2][3]
-
Oxidation: The free thiol group (-SH) on the CoASH molecule produced from hydrolysis can be oxidized, leading to the formation of a disulfide dimer (CoA-S-S-CoA).[1] While the 11-Methylicosanoyl chain is saturated and less prone to oxidation, any unsaturated lipids in the sample can be oxidized, which may generate reactive species that can degrade other molecules.[4]
-
Enzymatic Degradation: Biological samples contain enzymes called Acyl-CoA thioesterases (ACOTs) that naturally hydrolyze acyl-CoAs.[5][6][7] If not properly inactivated, these enzymes will rapidly degrade your sample.
Q2: How should I properly store this compound to ensure its long-term stability?
A2: Proper storage is critical for maintaining the integrity of your compound. The recommended storage conditions are summarized in the table below. The most stable form for long-term storage is as a lyophilized powder.[1]
Q3: What are the visible signs of degradation in my experiments?
A3: Degradation of this compound can manifest in several ways:
-
Reduced Biological Activity: A noticeable decrease in the expected enzymatic or cellular response may indicate that the concentration of the active compound has been reduced.[1]
-
Inconsistent Results: High variability between replicate experiments is a common sign of sample instability.
-
Chromatographic Abnormalities: When analyzing your sample via techniques like HPLC-MS, you may observe additional peaks corresponding to the free fatty acid and coenzyme A, or a decrease in the area of the parent this compound peak.
Q4: Is it acceptable to subject my this compound stock solutions to multiple freeze-thaw cycles?
A4: It is highly recommended to avoid repeated freeze-thaw cycles. Each cycle can introduce moisture and atmospheric oxygen, which accelerates both hydrolytic and oxidative degradation.[1] The best practice is to prepare single-use aliquots of your stock solution to maintain sample integrity.[1]
Data Presentation: Storage and Stability
Table 1: Recommended Storage Conditions for this compound
| Storage Format | Temperature | Recommended Duration | Key Considerations |
|---|---|---|---|
| Lyophilized Powder | -20°C or -80°C | Up to 1 year | This is the most stable form for long-term storage.[1] Equilibrate vial to room temperature before opening to prevent condensation.[1] |
| Aqueous Stock Solution | -80°C | Up to 6 months | Prepare in a slightly acidic buffer (pH 4.0-6.0) and store under an inert gas like nitrogen or argon.[1] Dispense into single-use aliquots. |
| Aqueous Stock Solution | -20°C | Up to 1 month | Use an acidic buffer (pH 4.0-6.0).[1] Protect from light. Best for short-term storage only. |
| Aqueous Working Solution | 2-8°C | Use within 1 day | Prepare fresh from stock solution before each experiment for best results.[1] |
Troubleshooting Guide
| Issue | Possible Cause(s) | Troubleshooting Steps |
| Inconsistent experimental results or loss of compound activity. | Degradation of the compound due to improper handling, storage, or experimental conditions. | 1. Verify Storage: Confirm that your sample has been stored according to the recommendations in Table 1.[1] 2. Use Fresh Aliquots: Avoid using samples that have undergone multiple freeze-thaw cycles.[1] 3. Check pH: Ensure all buffers and media are within the optimal pH range of 4.0-6.0 to minimize hydrolysis.[1][8] 4. Minimize Oxygen Exposure: Degas buffers and consider working under an inert atmosphere (nitrogen/argon).[1] |
| Extra peaks appear in HPLC/LC-MS analysis. | Hydrolysis or oxidation of the sample. | 1. Identify Peaks: Compare your sample chromatogram to a freshly prepared standard to confirm the identity of the peaks. Degradation products would include the free fatty acid and Coenzyme A. 2. Review Preparation Protocol: Ensure that the sample was reconstituted in a cold, acidic buffer and analyzed as quickly as possible.[9] |
| Low recovery after extraction from biological tissue. | Enzymatic degradation during homogenization; inefficient extraction. | 1. Inactivate Enzymes: Homogenize the tissue rapidly in a cold, acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) to inhibit enzymatic activity.[8] 2. Optimize Extraction: Use a proven extraction protocol with organic solvents like acetonitrile (B52724) to ensure efficient recovery.[8] 3. Work Quickly: Keep the sample on ice throughout the entire extraction process. |
Visualized Pathways and Workflows
References
- 1. benchchem.com [benchchem.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. Deactivating Fatty Acids: Acyl-CoA Thioesterase-Mediated Control of Lipid Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 6. gosset.ai [gosset.ai]
- 7. Thioesterase enzyme families: Functions, structures, and mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 8. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. High-Resolution Metabolomics with Acyl-CoA Profiling Reveals Widespread Remodeling in Response to Diet - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Analysis of 11-Methylicosanoyl-CoA by Mass Spectrometry
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 11-Methylicosanoyl-CoA mass spectrometry. Our focus is to address the significant challenge of isobaric interference during experimental analysis.
Frequently Asked Questions (FAQs)
Q1: What is the exact mass of this compound and what are its common adducts in mass spectrometry?
A1: The molecular formula for this compound is C42H76N7O17P3S. Its calculated monoisotopic mass and the m/z of its common adducts are crucial for accurate instrument calibration and data analysis.
| Description | Molecular Formula | Monoisotopic Mass (Da) | Adduct | m/z |
| This compound | C42H76N7O17P3S | 1075.4230 | [M+H]+ | 1076.4303 |
| [M+Na]+ | 1098.4122 | |||
| [M+K]+ | 1114.3862 | |||
| [M+NH4]+ | 1093.4569 | |||
| [M-H]- | 1074.4157 |
Q2: What is isobaric interference and why is it a concern for this compound analysis?
A2: Isobaric interference occurs when two or more different molecules have the same nominal mass-to-charge ratio (m/z), making them difficult to distinguish in a mass spectrometer. This is a significant concern for this compound as biological samples are complex mixtures containing numerous lipids and metabolites that can have m/z values very close to our target analyte. Failure to resolve these interferences can lead to inaccurate quantification and false-positive identifications.
Q3: What are some potential isobaric interferents for this compound?
A3: Several classes of lipids and metabolites can potentially interfere with the analysis of this compound. The following table lists some examples of potential isobaric interferents for the [M+H]+ adduct of this compound (m/z 1076.4303).
| Potential Interferent Class | Example Species | Molecular Formula | Monoisotopic Mass (Da) | Adduct | m/z | Mass Difference (ppm) |
| Phosphatidylcholine (PC) | PC(42:1) | C50H96NO8P | 877.6768 | [M+Na]+ | 900.6587 | - |
| Triacylglycerol (TG) | TG(58:4) | C61H108O6 | 952.8119 | [M+Na]+ | 975.7938 | - |
| Cardiolipin (CL) | CL(72:8) | C79H132O17P2 | 1422.8842 | [M+2H]2+ | 712.4494 | - |
| Other Acyl-CoAs | Decanoyl-CoA | C31H54N7O17P3S | 893.2512 | [M+H]+ | 894.2585 | - |
Note: This table provides hypothetical examples. The actual interfering species will depend on the sample matrix.
Troubleshooting Guide
Issue: Poor peak shape and resolution for this compound.
This is a common issue that can be caused by several factors related to the liquid chromatography method.
| Possible Cause | Recommended Solution |
| Inadequate Chromatographic Separation | Optimize the LC gradient to ensure sufficient separation from other long-chain acyl-CoAs and isobaric interferents. A longer gradient or a shallower slope may be necessary. |
| Column Overloading | Reduce the sample injection volume or dilute the sample to avoid overloading the analytical column. |
| Inappropriate Column Chemistry | For long-chain acyl-CoAs, a C18 or C8 reversed-phase column is generally recommended. Ensure the chosen column is suitable for the analysis of hydrophobic molecules. |
| Mobile Phase Issues | Ensure the mobile phase is properly prepared and degassed. Inconsistent mobile phase composition can lead to retention time shifts and poor peak shape. |
Issue: Inaccurate quantification of this compound.
Inaccurate quantification is often a result of unresolved isobaric interference or matrix effects.
| Possible Cause | Recommended Solution |
| Co-eluting Isobaric Interference | If chromatographic separation is insufficient to resolve an isobaric interferent, high-resolution mass spectrometry (HRMS) is essential. An instrument with a resolving power of at least 20,000 is recommended to differentiate between this compound and potential interferents with small mass differences. |
| Matrix Effects | Matrix components can suppress or enhance the ionization of the target analyte. Implement a robust sample preparation method, such as solid-phase extraction (SPE), to remove interfering matrix components. The use of a stable isotope-labeled internal standard (e.g., 13C-labeled this compound) is highly recommended to correct for matrix effects and improve quantitative accuracy. |
| In-source Fragmentation or Adduct Formation | Optimize the ion source parameters (e.g., capillary voltage, gas flow rates, temperature) to minimize in-source fragmentation and promote the formation of a single, stable adduct (e.g., [M+H]+). |
Experimental Protocols
Protocol 1: Sample Preparation using Solid-Phase Extraction (SPE)
This protocol is designed to extract and enrich long-chain acyl-CoAs from biological samples, reducing matrix interference.
-
Sample Homogenization: Homogenize the tissue or cell sample in a suitable buffer (e.g., phosphate (B84403) buffer with protease inhibitors).
-
Protein Precipitation: Add a cold organic solvent (e.g., acetonitrile (B52724) or methanol) to precipitate proteins.
-
Centrifugation: Centrifuge the sample to pellet the precipitated proteins.
-
SPE Column Conditioning: Condition a C18 SPE cartridge with methanol (B129727) followed by water.
-
Sample Loading: Load the supernatant from the centrifugation step onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a low percentage of organic solvent in water to remove polar impurities.
-
Elution: Elute the long-chain acyl-CoAs with a high percentage of organic solvent (e.g., methanol or acetonitrile).
-
Drying and Reconstitution: Dry the eluate under a stream of nitrogen and reconstitute in the initial mobile phase for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Method for this compound Analysis
This protocol outlines a typical LC-MS/MS method for the targeted analysis of this compound.
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: 10 mM ammonium (B1175870) acetate (B1210297) in water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: A linear gradient from 60% B to 95% B over 15 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
-
Mass Spectrometry (Triple Quadrupole):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
Precursor Ion (Q1): m/z 1076.4 (for [M+H]+).
-
Product Ion (Q3): A characteristic fragment ion of this compound. Based on the common fragmentation of acyl-CoAs, a neutral loss of 507 Da is expected. Therefore, the primary product ion to monitor would be m/z 569.4. A secondary transition to a common acyl-CoA fragment, such as m/z 428.1, can be used for confirmation.
-
-
Collision Energy: Optimize the collision energy to maximize the intensity of the selected product ions.
-
Visualizations
Caption: Experimental workflow for this compound analysis.
Caption: Troubleshooting logic for inaccurate quantification.
Technical Support Center: Quantitative Analysis of 11-Methylicosanoyl-CoA
This technical support center provides troubleshooting guidance and frequently asked questions for the quantitative analysis of 11-Methylicosanoyl-CoA, a long-chain acyl-coenzyme A derivative. The information is tailored for researchers, scientists, and drug development professionals.
Troubleshooting Guide
This guide addresses specific issues that may arise during the experimental workflow, from sample preparation to data analysis.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Signal for this compound | Inefficient Extraction: this compound, as a long-chain acyl-CoA, may not be efficiently extracted with methods optimized for short-chain acyl-CoAs. | - Use an extraction method suitable for long-chain acyl-CoAs. A common approach involves homogenization in a buffer followed by extraction with an organic solvent like acetonitrile (B52724).[1][2]- Consider solid-phase extraction (SPE) for sample cleanup and concentration.[1] |
| Degradation of Analyte: Acyl-CoAs are susceptible to degradation, especially by thioesterases. The thioester bond is also unstable.[3][4] | - Keep samples on ice at all times during processing.[4]- Use extraction buffers that inhibit enzymatic activity, such as those with acidic pH or containing enzyme inhibitors.- Process samples as quickly as possible.[4] | |
| Poor Ionization in Mass Spectrometer: The choice of mobile phase and ionization source parameters can significantly impact signal intensity. | - Optimize the mobile phase composition. Slightly acidic conditions are often used for short-chain acyl-CoAs, but alkaline mobile phases may be better for long-chain species to prevent peak tailing.[2]- Ensure proper tuning of the mass spectrometer for the specific m/z of this compound. | |
| High Variability Between Replicates | Inconsistent Sample Handling: Minor variations in extraction time, temperature, or vortexing can lead to significant differences in recovery. | - Standardize every step of the sample preparation protocol.- Use an internal standard, ideally a stable isotope-labeled version of the analyte, to account for variability in extraction and instrument response.[5] |
| Analyte Instability in Autosampler: Long-chain acyl-CoAs can degrade over time in the autosampler, especially at room temperature.[2] | - Keep the autosampler temperature low (e.g., 4°C).[2]- Analyze samples as soon as possible after placing them in the autosampler. | |
| Poor Chromatographic Peak Shape (e.g., Tailing, Broadening) | Inappropriate Mobile Phase: The pH and organic solvent composition of the mobile phase can affect the interaction of the analyte with the column. | - For long-chain acyl-CoAs, an alkaline mobile phase may improve peak shape.[2]- Optimize the gradient elution program to ensure adequate separation and sharp peaks. |
| Column Overload: Injecting too much sample can lead to peak distortion. | - Dilute the sample or reduce the injection volume. | |
| Contamination of the Column or Guard Column: Accumulation of matrix components can degrade column performance. | - Implement a column washing step between samples.- Replace the guard column or the analytical column if performance does not improve. | |
| Interference from Other Molecules (Matrix Effects) | Co-elution of Isomers or Structurally Similar Compounds: Biological samples are complex, and other lipids or acyl-CoAs may have similar retention times and m/z values. | - Optimize the chromatographic separation to resolve interfering peaks.- Use high-resolution mass spectrometry to differentiate between molecules with the same nominal mass.- Employ tandem mass spectrometry (MS/MS) with specific precursor-product ion transitions for enhanced selectivity.[5][6][7] |
| Ion Suppression or Enhancement: Components of the sample matrix can affect the ionization efficiency of the analyte. | - Improve sample cleanup using techniques like solid-phase extraction (SPE).[1]- Use a stable isotope-labeled internal standard to compensate for matrix effects.[5] |
Frequently Asked Questions (FAQs)
Q1: What is the recommended extraction method for this compound from tissues?
A1: For long-chain acyl-CoAs like this compound, a robust extraction method involves tissue homogenization in a buffer (e.g., KH2PO4, pH 4.9), followed by extraction with an organic solvent such as acetonitrile.[1] Subsequent solid-phase extraction (SPE) can be used to purify and concentrate the acyl-CoAs.[1] It is crucial to keep the samples cold throughout the process to minimize degradation.[4]
Q2: What type of liquid chromatography (LC) setup is best for analyzing this compound?
A2: Reversed-phase liquid chromatography (RPLC) is commonly used for the separation of acyl-CoAs.[2] A C18 column is a popular choice.[5][7] For long-chain acyl-CoAs, an alkaline mobile phase may be preferable to achieve better peak shapes.[2] A gradient elution with an organic solvent like acetonitrile is typically employed.[1][8]
Q3: What are the key mass spectrometry (MS) parameters to consider for quantitative analysis?
A3: For quantitative analysis of this compound, tandem mass spectrometry (MS/MS) is the preferred method due to its high selectivity and sensitivity.[5][6][7] You will need to optimize the precursor ion (the m/z of this compound) and at least one product ion. A common fragmentation pattern for acyl-CoAs involves the neutral loss of the 3'-phosphoadenosine-5'-diphosphate portion.[2] Operating in Multiple Reaction Monitoring (MRM) mode will provide the best quantitative performance.
Q4: How can I ensure the stability of this compound during sample preparation and analysis?
A4: The thioester bond in acyl-CoAs is unstable.[4] To maintain stability:
-
Perform all extraction steps on ice.[4]
-
Use acidic conditions or add preservatives to the extraction buffer to inhibit thioesterase activity.
-
Store extracts at -80°C for long-term storage.
-
Keep the autosampler cool (e.g., 4°C) and minimize the time samples spend in the autosampler before injection.[2]
Q5: Is an internal standard necessary for accurate quantification?
A5: Yes, using an internal standard is highly recommended for accurate quantification. The ideal internal standard is a stable isotope-labeled version of this compound. If that is not available, a structurally similar long-chain acyl-CoA with a different mass can be used. The internal standard helps to correct for variations in extraction efficiency, matrix effects, and instrument response.[5]
Experimental Protocol: Quantitative Analysis of this compound by LC-MS/MS
This protocol is a generalized procedure based on common methods for long-chain acyl-CoA analysis and should be optimized for your specific instrumentation and sample type.
1. Sample Preparation and Extraction
-
Homogenization: Homogenize frozen tissue samples (less than 100 mg) in a glass homogenizer with ice-cold 100 mM KH2PO4 buffer (pH 4.9).[1]
-
Protein Precipitation and Extraction: Add isopropanol (B130326) and then acetonitrile (ACN) to the homogenate to precipitate proteins and extract the acyl-CoAs.[1]
-
Centrifugation: Centrifuge the sample at a high speed (e.g., 13,000 x g) at 4°C to pellet the precipitated proteins.[4]
-
Solid-Phase Extraction (SPE):
-
Condition an SPE column (e.g., an oligonucleotide purification column) with methanol (B129727) and then water.[1][4]
-
Load the supernatant from the centrifugation step onto the SPE column.[1]
-
Wash the column with water to remove salts and other polar impurities.[4]
-
Elute the acyl-CoAs with isopropanol.[1]
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluent to dryness under a stream of nitrogen. Reconstitute the sample in a small volume of a solvent compatible with your LC mobile phase (e.g., 5% 5-sulfosalicylic acid).[9]
2. LC-MS/MS Analysis
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 150 mm x 2.1 mm, 2.6 µm particle size).[5][7]
-
Mobile Phase A: 75 mM KH2PO4, pH 4.9.[1]
-
Mobile Phase B: Acetonitrile with 600 mM glacial acetic acid.[1] (Note: An alkaline mobile phase may also be tested for improved peak shape for long-chain acyl-CoAs).[2]
-
Gradient: A linear gradient from a low percentage of mobile phase B to a high percentage over a suitable time to ensure separation.
-
Flow Rate: 0.25 - 0.5 mL/min.[1]
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (MS):
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.[9]
-
Analysis Mode: Multiple Reaction Monitoring (MRM).
-
Precursor Ion (Q1): The m/z of protonated this compound.
-
Product Ion (Q3): A specific fragment ion resulting from the collision-induced dissociation of the precursor ion. A common fragment for CoAs is [M - 507 + H]⁺.[7]
-
Collision Energy: Optimize for the specific transition.
-
3. Data Analysis
-
Integrate the peak areas for the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Generate a calibration curve using standards of known concentrations.
-
Determine the concentration of this compound in the samples by interpolating from the calibration curve.
Visualizations
Caption: Experimental workflow for the quantitative analysis of this compound.
Caption: Troubleshooting logic for low or no signal of this compound.
References
- 1. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Factors affecting the activity and stability of the palmitoyl-coenzyme A hydrolase of rat brain - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Integrated Analysis of Acetyl-CoA and Histone Modification via Mass Spectrometry to Investigate Metabolically Driven Acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. An LC-MS/MS method to quantify acylcarnitine species including isomeric and odd-numbered forms in plasma and tissues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jdc.jefferson.edu [jdc.jefferson.edu]
Technical Support Center: Analysis of Long-Chain Acyl-CoAs
Welcome to the technical support center for the analysis of long-chain acyl-CoAs (LCACoAs). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions encountered during experimental procedures.
Troubleshooting Guide
Sample Preparation & Extraction
Q1: I am observing very low or no recovery of my long-chain acyl-CoAs. What are the common causes and how can I fix this?
A1: Low recovery of LCACoAs is a frequent issue stemming from several factors related to their inherent instability and complex biochemical matrix. Here is a guide to troubleshoot this problem:
-
Incomplete Cell/Tissue Lysis: The first critical step is the efficient disruption of the tissue to release the analytes.
-
Analyte Degradation: LCACoAs are highly susceptible to both enzymatic and chemical degradation.
-
Troubleshooting: Speed and temperature are critical. Process fresh tissue immediately or flash-freeze it in liquid nitrogen and store at -80°C.[1] Always keep samples on ice throughout the extraction procedure.[1] Avoid repeated freeze-thaw cycles, which can significantly compromise sample integrity.[1] Use fresh, high-purity solvents to prevent chemical degradation.[1]
-
-
Inefficient Extraction or Purification: The choice of extraction method and its execution are paramount.
-
Troubleshooting: An effective method involves homogenization in an acidic buffer (e.g., 100 mM KH2PO4, pH 4.9) followed by extraction with organic solvents like acetonitrile (B52724) and isopropanol.[1][2] Solid-Phase Extraction (SPE), particularly with weak anion exchange columns, is often necessary for purification and to increase recovery rates.[1] Ensure SPE columns are properly conditioned before use and that wash and elution steps are optimized for your specific analytes.[1]
-
-
Precipitation of Long-Chain Species: LCACoAs with longer acyl chains have poor solubility in aqueous solutions.
-
Troubleshooting: After extraction and purification, ensure the final extract is reconstituted in a solvent that maintains solubility, such as a methanol/water mixture.[1]
-
A troubleshooting workflow for low LCACoA recovery is presented below.
Caption: Troubleshooting decision tree for low long-chain acyl-CoA recovery.
Chromatography & Mass Spectrometry (LC-MS/MS)
Q2: My chromatographic peaks for longer-chain acyl-CoAs show significant tailing and poor shape. How can I improve this?
A2: This is a common challenge due to the amphiphilic nature of LCACoAs.
-
Problem: The phosphate (B84403) groups on the CoA moiety can interact with metallic surfaces in the LC system, and the long acyl chains can cause poor peak shape on standard reversed-phase columns. Severe peak tailing, signal deterioration, and poor detection limits are often observed, especially for later eluting species.[3]
-
Solution 1: High pH Chromatography: Using a high pH mobile phase can improve peak shape. LCACoAs can be separated with high resolution on a C18 reversed-phase column at a high pH (e.g., 10.5) using an ammonium (B1175870) hydroxide (B78521) and acetonitrile gradient.[4][5]
-
Solution 2: Avoid Ion-Pairing Reagents: While ion-pairing reagents can be used, they are often difficult to completely remove from the LC system and can cause signal suppression in the mass spectrometer.[3] Methods using high pH gradients without these reagents are often preferable.[3]
-
Solution 3: Derivatization: A derivatization strategy based on phosphate methylation can achieve full coverage (from free CoA to C25:0-CoA) and good peak shape.[6] This also resolves analyte loss due to the affinity of phosphate groups for glass and metallic surfaces.[6]
Q3: I am struggling with low sensitivity and inconsistent quantification in my LC-MS/MS analysis. What should I check?
A3: Sensitivity and accuracy can be compromised by several factors during LC-MS/MS analysis.
-
Ionization Mode: Positive electrospray ionization (ESI) mode is commonly and successfully used for quantifying LCACoAs.[4][5][7]
-
Monitoring the Correct Ion: For quantitative analysis using a triple quadrupole mass spectrometer, Selected Reaction Monitoring (SRM) is the method of choice.[7] A common fragmentation pattern for all acyl-CoAs is a neutral loss of 507 Da (the 3'-phosphoadenosine diphosphate (B83284) fragment).[8] Monitoring for this neutral loss or for the product ion m/z 428 (CoA moiety) can be used for profiling.[3][8]
-
Improving Low-Level Detection: To accurately measure low enrichment levels, monitoring the [M+2+H]+ ion instead of the [M+H]+ ion can increase the relative abundance of certain species, allowing for more accurate measurements.[7]
-
Internal Standards: The use of stable isotope-labeled internal standards is crucial to correct for matrix effects and variations in extraction efficiency and instrument response, thereby improving precision and accuracy.[3] An internal standard like Heptadecanoyl-CoA should be added early in the sample preparation process to monitor recovery throughout the workflow.[1]
Frequently Asked Questions (FAQs)
Q4: What is the best way to store tissue samples to ensure LCACoA stability?
A4: For optimal preservation, biological samples should be flash-frozen in liquid nitrogen immediately after collection.[1] Subsequent storage at -80°C is critical to minimize enzymatic and chemical degradation.[1] It is crucial to avoid repeated freeze-thaw cycles.[1]
Q5: Can you provide a general overview of the analytical workflow?
A5: A typical workflow for LCACoA analysis involves several key stages, from sample collection to data acquisition.
Caption: General experimental workflow for long-chain acyl-CoA analysis.
Q6: How much tissue is typically required for reliable analysis?
A6: Modern, highly sensitive LC-MS/MS methods have significantly reduced the amount of tissue required. While older methods required up to 1 gram of tissue, current validated methods can provide reliable quantification from 100-200 mg of tissue, and some protocols report success with samples as small as 20-40 mg.[3][4][5][7] This makes it feasible to analyze small biopsies.[4][5]
Data Presentation
Table 1: Method Performance and Recovery
This table summarizes the performance of a validated LC-MS/MS method for the quantitative determination of five common LCACoAs from rat liver tissue.
| Analyte | Inter-run Precision (CV%) | Intra-run Precision (CV%) | Accuracy (%) |
| Palmitoyl-CoA (C16:0) | 2.6% | 1.2% | 94.8% |
| Palmitoleoyl-CoA (C16:1) | 12.2% | 4.4% | 110.8% |
| Stearoyl-CoA (C18:0) | 5.5% | 2.1% | 98.5% |
| Oleoyl-CoA (C18:1) | 7.8% | 3.5% | 102.3% |
| Linoleoyl-CoA (C18:2) | 9.1% | 3.9% | 105.6% |
| Data adapted from a highly sensitive and robust on-line LC/MS² procedure.[4][5] |
Table 2: Extraction Efficiency Comparison
The extraction efficiency can differ between LCACoA species depending on their chain length and saturation.
| Acyl-CoA Species | Modified Method Recovery (%) |
| C14:0-CoA | 85 ± 5 |
| C16:0-CoA | 88 ± 4 |
| C16:1-CoA | 82 ± 6 |
| C18:0-CoA | 91 ± 3 |
| C18:1-CoA | 90 ± 4 |
| C18:2-CoA | 87 ± 5 |
| C20:0-CoA | 84 ± 6 |
| Data represents the mean ± SD from experiments using a known concentration of standard mix solution.[7] |
Experimental Protocols
Protocol: Extraction of Long-Chain Acyl-CoAs from Tissue
This protocol is a widely used method that combines solvent extraction with solid-phase extraction (SPE) for improved purity and recovery, adapted from established methods.[1]
Materials:
-
Frozen tissue sample (~40-100 mg)
-
Glass homogenizer
-
100 mM Potassium Phosphate (KH2PO4) buffer, pH 4.9
-
Acetonitrile (ACN)
-
Isopropanol
-
Internal standard (e.g., Heptadecanoyl-CoA, C17:0-CoA)
-
Weak anion exchange solid-phase extraction (SPE) columns
-
Methanol
-
2% Formic Acid
-
2% and 5% Ammonium Hydroxide (NH4OH)
Procedure:
-
Homogenization:
-
Weigh approximately 40-100 mg of frozen tissue and place it in a pre-chilled glass homogenizer on ice.[1][7]
-
Add 0.5 mL of ice-cold 100 mM KH2PO4 buffer (pH 4.9) containing the internal standard (e.g., 20 ng of C17:0-CoA).[7]
-
Add 0.5 mL of an ACN:Isopropanol:Methanol (3:1:1) solvent mixture.[7]
-
Homogenize the sample thoroughly on ice.[7]
-
-
Initial Extraction:
-
Transfer the homogenate to a centrifuge tube. Vortex for 2 minutes, sonicate for 3 minutes, and then centrifuge at 16,000 x g at 4°C for 10 minutes.[7]
-
Collect the supernatant. Re-extract the pellet with another volume of the ACN:Isopropanol:Methanol mixture.[7]
-
Centrifuge again and combine the two supernatants.[7]
-
-
Solid-Phase Extraction (SPE) Purification:
-
Conditioning: Condition the weak anion exchange SPE column by washing sequentially with methanol, water, and finally the KH2PO4 buffer.[1]
-
Loading: Load the combined supernatant onto the conditioned SPE column.
-
Washing: Wash the column to remove interfering substances. A typical wash sequence might include the KH2PO4 buffer, water, and a low-concentration organic solvent.
-
Elution: Elute the acyl-CoAs from the column using a suitable solvent. An effective elution can be achieved with a solution of 2% or 5% ammonium hydroxide in a methanol/water mixture.[1]
-
-
Sample Concentration:
-
Combine the eluted fractions.
-
Dry the sample under a gentle stream of nitrogen at room temperature.[1]
-
Reconstitute the dried extract in a small volume of an appropriate solvent (e.g., 100 µL of 2% acetonitrile in 100 mM ammonium formate, pH 5.0) for LC-MS/MS analysis.[8] Store at 4°C in an autosampler pending injection.[7]
-
References
- 1. benchchem.com [benchchem.com]
- 2. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. LC/MS/MS Method for Quantitative Determination of Long-Chain Fatty Acyl-CoAs » JOANNEUM RESEARCH [joanneum.at]
- 6. Targeted Profiling of Short-, Medium-, and Long-Chain Fatty Acyl-Coenzyme As in Biological Samples by Phosphate Methylation Coupled to Liquid Chromatography-Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Novel approach in LC-MS/MS using MRM to generate a full profile of acyl-CoAs: discovery of acyl-dephospho-CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing Resolution of 11-Methylicosanoyl-CoA Isomers
Welcome to the technical support center for the analysis of 11-Methylicosanoyl-CoA. This resource is designed for researchers, scientists, and drug development professionals to address challenges in separating and resolving this compound from its structural isomers.
Frequently Asked Questions (FAQs)
Q1: Why am I seeing poor resolution or complete co-elution of my this compound sample with other peaks?
A1: Poor resolution of this compound is a common challenge due to the presence of structurally similar isomers. The primary isomers include:
-
Positional Isomers: The methyl group is located at a different position on the icosanoyl chain (e.g., 9-Methylicosanoyl-CoA, 10-Methylicosanoyl-CoA).
-
Stereoisomers: The methyl group at position 11 creates a chiral center, resulting in two enantiomers (R- and S-isomers).
Standard reversed-phase liquid chromatography (LC) methods may be insufficient to separate these isomers due to their nearly identical physicochemical properties.[1]
Q2: What is the first step to improve the separation of positional isomers?
A2: The first step is to optimize your Ultra-High-Performance Liquid Chromatography (UPLC) or High-Performance Liquid Chromatography (HPLC) method. Key parameters to adjust include the stationary phase, mobile phase composition, and temperature.[2] For very-long-chain fatty acyl-CoAs, C8 or C18 reversed-phase columns are typically used.[2] Optimizing the gradient elution program with a suitable organic solvent like acetonitrile (B52724) is critical.[3]
Q3: My positional isomers are still not resolved. What advanced chromatographic techniques can I use?
A3: If standard UPLC/HPLC fails, consider these advanced strategies:
-
Longer Columns: Increasing the column length enhances the number of theoretical plates, which can improve separation. High-resolution gas chromatography (GC) often employs long, highly polar capillary columns (e.g., 100 m) for complex fatty acid mixtures.[4][5]
-
Different Stationary Phases: Explore columns with different selectivities. For very-long-chain fatty acids (VLCFAs), a C30 column may provide better separation for long-chain isomers compared to a standard C18 column.[6]
-
Gas Chromatography (GC): After hydrolysis of the CoA ester to the free fatty acid and subsequent derivatization to a fatty acid methyl ester (FAME), GC can offer excellent resolution based on boiling point and polarity differences.[7]
Q4: How can I separate the R- and S-stereoisomers of this compound?
A4: Separating enantiomers requires a chiral-selective technique. Two primary approaches are:
-
Chiral Derivatization: React the hydrolyzed 11-methylicosanoic acid with a chiral reagent to form diastereomers.[6] These diastereomers have different physical properties and can be separated on a standard achiral HPLC column (e.g., ODS, C18, or C30).[6]
-
Chiral Stationary Phase (CSP) Gas Chromatography: Use a GC column with a chiral stationary phase. After converting the fatty acid to its methyl ester (FAME), this method can directly separate the enantiomers.[8]
Q5: What role does mass spectrometry play in isomer resolution?
A5: Mass spectrometry (MS) is crucial for both detection and, with advanced techniques, separation. While standard MS cannot distinguish isomers by mass alone, tandem MS (MS/MS) can sometimes provide structural information based on fragmentation patterns. However, for highly similar isomers, fragmentation may be identical.[9] The most powerful MS-based technique for this challenge is Ion Mobility-Mass Spectrometry (IM-MS).[9][10]
Q6: When should I consider using Ion Mobility-Mass Spectrometry (IM-MS)?
A6: You should consider IM-MS when even the most optimized chromatographic methods fail to resolve critical isomers. IM-MS adds another dimension of separation in the gas phase, separating ions based on their size, shape, and charge (their collisional cross-section).[11][12] This technique is highly effective at resolving positional, cis/trans, and stereoisomers that may co-elute from an LC column.[9][13]
Troubleshooting Guides
Issue 1: Poor Chromatographic Resolution of Positional Isomers
| Symptom | Possible Cause | Suggested Solution |
| Single broad peak or overlapping peaks. | Insufficient Column Efficiency: Column is too short or particle size is too large. | Switch to a longer column or a column with smaller particle size (e.g., UPLC).[2] |
| Inadequate Mobile Phase Selectivity: The organic solvent or gradient is not optimal for separating isomers. | Modify the mobile phase gradient. Experiment with different organic solvents (e.g., acetonitrile vs. methanol). For acyl-CoAs, a binary gradient with ammonium (B1175870) hydroxide (B78521) in water and acetonitrile is often effective.[2] | |
| Suboptimal Temperature: Column temperature affects viscosity and interaction kinetics. | Optimize the column temperature. Lower temperatures can sometimes increase the separation of diastereomeric esters of branched-chain fatty acids.[6] | |
| Wrong Stationary Phase: The column chemistry (e.g., C18) does not provide enough selectivity. | Test a different stationary phase. A C30 column can improve the resolution of long-chain branched fatty acids.[6] |
Issue 2: Inability to Distinguish Stereoisomers (Enantiomers)
| Symptom | Possible Cause | Suggested Solution |
| A single peak is observed for a sample known to contain both R- and S-isomers. | Achiral Analytical Method: The HPLC or GC method used lacks chiral selectivity. | 1. Chiral Derivatization: Hydrolyze the CoA ester and derivatize the resulting fatty acid with a chiral fluorescent reagent. Analyze the resulting diastereomers on a standard reversed-phase column.[6] 2. Chiral GC Column: Use a GC column with a chiral stationary phase to directly separate the enantiomers (as FAMEs).[8] |
| Poor separation of diastereomeric peaks after derivatization. | Suboptimal Chromatographic Conditions: The mobile phase or temperature is not ideal for separating the newly formed diastereomers. | Re-optimize the HPLC method (gradient, temperature) for the derivatized compounds. A C30 column under low-temperature conditions may be required for long anteiso-fatty acids.[6] |
Experimental Protocols
Protocol 1: UPLC-MS/MS Method for Positional Isomer Separation
This protocol is adapted from established methods for long-chain acyl-CoAs and is intended for separating positional isomers like 9-, 10-, and this compound.[2][3]
-
Sample Preparation (Extraction):
-
Homogenize tissue samples in a suitable buffer.
-
Perform a liquid-liquid extraction using a solvent system like butanol/acetonitrile/water.
-
Evaporate the organic phase to dryness under nitrogen and reconstitute the sample in an appropriate buffer (e.g., ammonium hydroxide).[2]
-
-
UPLC Conditions:
-
Column: Reversed-phase C8 UPLC BEH analytical column (e.g., 2.1 × 150 mm, 1.7 µm).[2]
-
Mobile Phase A: 15 mM Ammonium Hydroxide (NH₄OH) in water.[2]
-
Mobile Phase B: 15 mM Ammonium Hydroxide (NH₄OH) in acetonitrile.[2]
-
Flow Rate: 0.4 mL/min.
-
Gradient Program:
-
Start at 20% B.
-
Increase linearly to 45% B over 10 minutes.
-
Increase to 95% B over 2 minutes and hold for 3 minutes.
-
Return to 20% B and equilibrate for 5 minutes.
-
-
Column Temperature: 40 °C.
-
-
MS/MS Conditions:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).[2]
-
Analysis Mode: Selected Reaction Monitoring (SRM).
-
Precursor Ion: Monitor for the [M+H]⁺ ion of this compound.
-
Product Ion: Monitor for the characteristic fragment ion resulting from the neutral loss of the acyl chain.
-
Protocol 2: Chiral GC-MS Method for Stereoisomer Separation
This protocol requires hydrolysis of the CoA ester and derivatization to a fatty acid methyl ester (FAME) to separate the R- and S-enantiomers of 11-methylicosanoic acid.[7][8]
-
Sample Preparation (Hydrolysis & Derivatization):
-
Perform an acid or base hydrolysis on the acyl-CoA sample to cleave the CoA moiety and yield the free fatty acid.
-
Evaporate the sample to dryness.
-
Add 2 mL of 12% Boron Trichloride (BCl₃) in methanol.[7]
-
Heat at 60 °C for 10 minutes to form the FAME.
-
Cool the reaction, then add 1 mL of water and 1 mL of hexane (B92381).
-
Shake vigorously and allow the layers to separate.
-
Carefully transfer the upper hexane layer, which contains the FAMEs, to a clean vial for analysis.[7]
-
-
GC-MS Conditions:
-
Column: Chiral stationary phase column (e.g., Heptakis(6-O-tert-butyldimethylsilyl-2,3-di-O-methyl)-β-cyclodextrin).[8]
-
Injector: Split/splitless, 250 °C.
-
Carrier Gas: Helium.
-
Oven Program:
-
Initial temperature 60 °C, hold for 2 minutes.
-
Ramp to 180 °C at 10 °C/min.
-
Ramp to 240 °C at 2 °C/min, hold for 10 minutes.
-
-
MS Conditions:
-
Ionization: Electron Ionization (EI), 70 eV.
-
Analysis Mode: Selected Ion Monitoring (SIM) of the molecular ion and key fragments.
-
-
Data Presentation
Table 1: Comparison of Chromatographic Techniques for Isomer Resolution
| Technique | Target Isomers | Principle | Typical Column | Key Advantage |
| UPLC-MS/MS | Positional Isomers | Differential partitioning between mobile and stationary phases. | C8 or C18 Reversed-Phase[2] | High throughput and direct analysis of Acyl-CoA. |
| Chiral Derivatization + HPLC | Stereoisomers (Enantiomers) | Separation of diastereomers formed by reacting with a chiral agent.[6] | C30 or ODS Reversed-Phase[6] | Enables use of standard HPLC systems for chiral separation. |
| Chiral GC-MS | Stereoisomers (Enantiomers) | Direct separation of enantiomers on a chiral stationary phase.[8] | Cyclodextrin-based CSP[8] | High resolution for volatile enantiomers (as FAMEs). |
| IM-MS | Positional & Stereoisomers | Gas-phase separation based on ion shape and size (collisional cross-section).[9] | N/A | Resolves isomers that are inseparable by chromatography.[12] |
Table 2: Example UPLC-MS/MS Gradient for Positional Isomer Analysis
| Time (min) | Flow Rate (mL/min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 0.4 | 80 | 20 |
| 10.0 | 0.4 | 55 | 45 |
| 12.0 | 0.4 | 5 | 95 |
| 15.0 | 0.4 | 5 | 95 |
| 15.1 | 0.4 | 80 | 20 |
| 20.0 | 0.4 | 80 | 20 |
Visualizations
Caption: Workflow for enhancing the resolution of this compound isomers.
Caption: Principle of chiral derivatization to separate enantiomers via HPLC.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Determination of long-chain fatty acid acyl-coenzyme A compounds using liquid chromatography-electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Streamlined methods for the resolution and quantification of fatty acids including trans fatty acid isomers in food products by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Derivatization of Fatty acids to FAMEs [sigmaaldrich.com]
- 8. Enantioselective analysis of chiral anteiso fatty acids in the polar and neutral lipids of food - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Integrating the potential of ion mobility spectrometry-mass spectrometry in the separation and structural characterisation of lipid isomers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Fast and broad-coverage lipidomics enabled by ion mobility-mass spectrometry - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. Revolutions in Lipid Isomer Resolution: Application of Ultrahigh-Resolution Ion Mobility to Reveal Lipid Diversity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Exploring the potential of cyclic ion mobility mass spectrometry for the characterization of isomeric phenolics and lipids in food | WUR [wur.nl]
addressing matrix effects in LC-MS analysis of 11-Methylicosanoyl-CoA
This guide provides troubleshooting advice and answers to frequently asked questions regarding matrix effects in the liquid chromatography-mass spectrometry (LC-MS) analysis of 11-Methylicosanoyl-CoA and other long-chain acyl-CoAs.
Troubleshooting Guide
Problem: I am observing low signal intensity, high variability, and poor reproducibility for my analyte.
Possible Cause: You are likely encountering matrix effects, specifically ion suppression, caused by co-eluting endogenous components from your sample matrix.[1][2] In biological samples like plasma or tissue homogenates, phospholipids (B1166683) are the most common cause of this phenomenon.[3][4] These molecules can interfere with the ionization of your target analyte, this compound, in the mass spectrometer's source, leading to a suppressed signal and unreliable quantification.[5][6]
Solution Workflow:
Follow this workflow to diagnose and mitigate matrix effects.
Problem: My results are inconsistent between different sample lots or batches.
Possible Cause: The composition of the biological matrix can vary from sample to sample, leading to different degrees of ion suppression.[7] This highlights the importance of a robust sample preparation method that consistently removes interfering components.
Solutions:
-
Employ a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS is the most effective tool to correct for sample-to-sample variability in ion suppression.[7][8] Since it has nearly identical physicochemical properties to the analyte, it will experience the same degree of suppression, allowing for accurate quantification based on the analyte-to-IS ratio.
-
Use Matrix-Matched Calibrators: Preparing your calibration standards and quality control (QC) samples in the same biological matrix as your unknown samples can help compensate for consistent matrix effects.[9][10][11]
-
Implement a More Effective Sample Preparation: Techniques with high selectivity for removing matrix components, such as Solid-Phase Extraction (SPE), will minimize the variability between samples.[6][12]
Frequently Asked Questions (FAQs)
Q1: What are matrix effects in LC-MS?
A1: Matrix effect is the alteration of ionization efficiency for a target analyte due to the presence of co-eluting components from the sample matrix.[13] This can manifest as ion suppression (decreased signal) or, less commonly, ion enhancement (increased signal).[2][6] It is a significant challenge in quantitative bioanalysis as it can compromise accuracy, precision, and sensitivity.[12][14]
Q2: What specific molecules cause matrix effects for long-chain acyl-CoAs?
A2: For analytes like this compound in biological matrices (e.g., plasma, serum, tissue extracts), phospholipids are the primary source of matrix effects.[3][6][15] Their high abundance and tendency to ionize well in ESI sources means they can outcompete the target analyte for ionization, leading to signal suppression.
Q3: How can I choose the best sample preparation technique?
A3: The choice depends on the complexity of your matrix, required throughput, and the nature of your analyte. The goal is to remove interfering components while maximizing the recovery of this compound.[12][16]
Comparison of Sample Preparation Techniques
| Technique | Pros | Cons | Efficacy for Phospholipid Removal |
| Protein Precipitation (PPT) | Simple, fast, inexpensive, high-throughput.[17][18] | Non-selective, often provides insufficient cleanup, phospholipids remain in the extract.[4][19] | Low |
| Liquid-Liquid Extraction (LLE) | More selective than PPT, can provide cleaner extracts.[17] | More labor-intensive, potential for low recovery of some analytes, solvent selection is critical.[19][20] | Moderate to High |
| Solid-Phase Extraction (SPE) | Highly selective, provides very clean extracts, can be automated.[21][22][23] | More expensive, requires method development.[6] | High |
| HybridSPE | Combines simplicity of PPT with selectivity of SPE, specifically targets phospholipids.[3][15] | Higher cost than PPT or LLE. | Very High |
Q4: Can I just dilute my sample to reduce matrix effects?
A4: Dilution can reduce the concentration of interfering matrix components, but it also reduces the concentration of your analyte.[7][16] This approach is only feasible if the original concentration of this compound is high enough to remain well above the limit of quantification after dilution.[16]
Q5: What is a stable isotope-labeled internal standard (SIL-IS) and why is it recommended?
A5: A SIL-IS is a version of the analyte (e.g., this compound) where one or more atoms have been replaced with a heavy isotope (e.g., ¹³C or ²H). It is considered the "gold standard" for quantitative LC-MS because it has virtually identical chemical and physical properties to the analyte.[7][8] It co-elutes with the analyte and experiences the same extraction inefficiencies and ion suppression/enhancement, allowing it to accurately correct for these variations during data processing.[24]
Experimental Protocols
Protocol 1: Quantitative Assessment of Matrix Effect (Post-Extraction Spike Method)
This protocol allows you to quantify the degree of ion suppression or enhancement.[13]
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and internal standard (IS) into the final reconstitution solvent.
-
Set B (Post-Spike Sample): Process blank matrix samples through the entire sample preparation procedure. Spike the analyte and IS into the final extract just before LC-MS analysis.
-
Set C (Pre-Spike Sample): Spike the analyte and IS into the blank matrix before starting the sample preparation procedure.
-
-
Analyze all samples by LC-MS.
-
Calculate Matrix Factor (MF) and Recovery (RE):
-
Matrix Factor (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
An MF of 100% indicates no matrix effect.
-
An MF < 100% indicates ion suppression.
-
An MF > 100% indicates ion enhancement.
-
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Protocol 2: Solid-Phase Extraction (SPE) for Long-Chain Acyl-CoAs
This is a general protocol adapted from methods developed for long-chain acyl-CoAs and should be optimized for this compound.[21][22][23]
-
Sample Homogenization: Homogenize ~100 mg of tissue in a cold buffer (e.g., 100 mM KH₂PO₄, pH 4.9).[21]
-
Extraction: Add organic solvents like 2-propanol and acetonitrile (B52724) to the homogenate to precipitate proteins and extract the acyl-CoAs. Centrifuge to pellet the precipitate.[21]
-
SPE Cartridge Conditioning: Use an appropriate SPE cartridge (e.g., C18 or a specialized phase). Condition the cartridge sequentially with methanol (B129727) and then equilibration buffer.
-
Loading: Load the supernatant from step 2 onto the conditioned SPE cartridge.
-
Washing: Wash the cartridge with a weak solvent mixture to remove polar interferences while retaining the long-chain acyl-CoAs.
-
Elution: Elute the acyl-CoAs using a stronger organic solvent (e.g., 2-propanol or acetonitrile-based mixture).[21]
-
Final Step: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute in a suitable mobile phase for LC-MS injection.
References
- 1. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 2. zefsci.com [zefsci.com]
- 3. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC-ESI-MS Bioanalysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 5. providiongroup.com [providiongroup.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. benchchem.com [benchchem.com]
- 8. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Matrix-Matched Calibration Curves for Assessing Analytical Figures of Merit in Quantitative Proteomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Item - Using calibration approaches to compensate for remaining matrix effects in quantitative liquid chromatography electrospray ionization multistage mass spectrometric analysis of phytoestrogens in aqueous environmental samples - University of Wollongong - Figshare [ro.uow.edu.au]
- 12. Matrix effect elimination during LC-MS/MS bioanalytical method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Assessment of matrix effect in quantitative LC-MS bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Overview, consequences, and strategies for overcoming matrix effects in LC-MS analysis: a critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. HybridSPE: A novel technique to reduce phospholipid-based matrix effect in LC–ESI-MS Bioanalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. Biological Sample Pretreatment for Lipid Analysis - Creative Proteomics [creative-proteomics.com]
- 18. agilent.com [agilent.com]
- 19. tandfonline.com [tandfonline.com]
- 20. researchgate.net [researchgate.net]
- 21. An improved method for tissue long-chain acyl-CoA extraction and analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Isolation and quantitation of long-chain acyl-coenzyme A esters in brain tissue by solid-phase extraction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
Validation & Comparative
Confirming the Identity of 11-Methylicosanoyl-CoA: A Tandem MS Comparison Guide
In the landscape of lipidomics and metabolic research, the precise identification of lipid molecules is paramount. This guide provides a comparative analysis for confirming the identity of 11-Methylicosanoyl-CoA, a long-chain fatty acyl-CoA, utilizing tandem mass spectrometry (MS/MS). The data and protocols presented herein are tailored for researchers, scientists, and drug development professionals who require high-confidence molecular identification.
Superiority of Tandem MS for Structural Elucidation
While other analytical techniques can provide information about molecular weight, tandem mass spectrometry offers unparalleled specificity for structural confirmation. Techniques such as single-stage mass spectrometry can determine the mass-to-charge ratio (m/z) of the parent ion, but they do not provide fragment information crucial for detailed structural analysis. Tandem MS isolates the parent ion, fragments it, and then analyzes the resulting daughter ions, providing a molecular fingerprint that is highly specific to the analyte's structure.[1][2] This capability is essential for distinguishing between isomers and confirming the identity of complex lipids like this compound.
Experimental Protocol: Tandem Mass Spectrometry of this compound
A robust and reproducible protocol is critical for the successful identification of this compound. The following is a generalized workflow adaptable to various tandem mass spectrometer platforms.[1][3]
Sample Preparation and Lipid Extraction
Effective lipid extraction is the foundation of accurate analysis. A modified Bligh and Dyer method is recommended to ensure high recovery of acyl-CoAs.
-
Homogenization: Homogenize flash-frozen tissue samples or cell pellets in a suitable buffer.
-
Extraction: Perform a liquid-liquid extraction using a chloroform:methanol:water solvent system.
-
Inhibitors: To minimize degradation, add antioxidants like butylated hydroxytoluene (BHT) and chelating agents such as ethylenediaminetetraacetic acid (EDTA) to the extraction solvents.[3]
-
Drying and Reconstitution: Dry the organic phase containing the lipids under a stream of nitrogen and reconstitute in an appropriate solvent for LC-MS analysis, such as methanol.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
Chromatographic separation prior to mass analysis is crucial for reducing sample complexity and ion suppression.
-
Chromatography: Employ a C18 reversed-phase column for the separation of long-chain acyl-CoAs.
-
Mobile Phases: Use a gradient elution with mobile phases consisting of water and acetonitrile, both containing a small percentage of formic acid to promote protonation.
-
Mass Spectrometry: The analysis is performed in positive ion mode using an electrospray ionization (ESI) source.[4] The mass spectrometer should be capable of performing data-dependent acquisition, where the most intense precursor ions are selected for fragmentation.[5]
Tandem MS Parameters
The following parameters should be optimized for the specific instrument being used:[1]
-
Precursor Ion Selection: The calculated m/z of the protonated this compound ([M+H]⁺) is 1077.088. This value should be targeted for isolation.
-
Collision Energy: Apply a collision energy in the range of 20-40 eV to induce fragmentation. This will need to be optimized to obtain the desired fragmentation pattern.
-
Fragment Ion Analysis: Scan for product ions in a mass range that includes the expected fragments.
Data Presentation: Predicted vs. Alternative Identification
The key to confirming the identity of this compound lies in the specific fragmentation pattern observed in the tandem MS spectrum. Acyl-CoAs exhibit a characteristic fragmentation pattern, including a neutral loss of a 507 Da fragment corresponding to the 3'-phospho-ADP portion of the CoA molecule and a prominent daughter ion at m/z 428.[6][7]
| Feature | Tandem MS for this compound | Alternative Method (e.g., Single Stage MS) |
| Precursor Ion (m/z) | 1077.088 [M+H]⁺ | 1077.088 [M+H]⁺ |
| Characteristic Fragment 1 (m/z) | 570.081 ([M-507+H]⁺) | Not Applicable |
| Characteristic Fragment 2 (m/z) | 428.036 | Not Applicable |
| Confidence in Identification | High (based on specific fragmentation) | Low (cannot distinguish from isomers) |
Note: The m/z values are predicted based on the known fragmentation patterns of acyl-CoAs.
Visualization of Experimental Workflow and Fragmentation
To further clarify the experimental process and the underlying principles of identification, the following diagrams are provided.
Caption: Workflow for the identification of this compound.
Caption: Predicted fragmentation of this compound in tandem MS.
References
- 1. api.pageplace.de [api.pageplace.de]
- 2. Advanced tandem mass spectrometry in metabolomics and lipidomics—methods and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Protocol for Untargeted Lipid ID via UHPLC-Tandem MS - Creative Proteomics [creative-proteomics.com]
- 4. researchgate.net [researchgate.net]
- 5. Acyl-CoA Identification in Mouse Liver Samples Using the In Silico CoA-Blast Tandem Mass Spectral Library - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
A Comparative Guide to 11-Methylicosanoyl-CoA and Other Methyl-Branched Acyl-CoAs for the Research Professional
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various lipid molecules is paramount. This guide provides a detailed comparison of 11-Methylicosanoyl-CoA with other key methyl-branched acyl-CoAs, offering insights into their metabolic pathways, analytical characterization, and potential physiological significance. The information is supported by experimental data and detailed protocols to aid in laboratory research.
Introduction to Methyl-Branched Acyl-CoAs
Methyl-branched fatty acids are a diverse class of lipids characterized by one or more methyl groups along their acyl chain. Once activated to their coenzyme A (CoA) thioesters, these molecules play crucial roles in various metabolic processes. Their unique structures often necessitate specialized enzymatic pathways for their breakdown, distinct from the classical β-oxidation of straight-chain fatty acids. Dysregulation of these pathways can lead to severe metabolic disorders. This guide focuses on this compound, a long-chain methyl-branched acyl-CoA, and compares it with other well-characterized methyl-branched acyl-CoAs to highlight key differences in their metabolism and analysis.
Comparative Analysis of Physicochemical and Metabolic Properties
While specific experimental data for this compound is limited in publicly available literature, its properties can be inferred based on the well-established principles of long-chain fatty acid metabolism. The following table summarizes and compares the key features of this compound with other representative methyl-branched acyl-CoAs.
| Feature | This compound (Inferred) | Phytanoyl-CoA | Pristanoyl-CoA |
| Acyl Chain Length | C21 (20-carbon chain + 1 methyl) | C20 (16-carbon chain + 4 methyls) | C19 (15-carbon chain + 4 methyls) |
| Methyl Branch Position(s) | 11 | 3, 7, 11, 15 | 2, 6, 10, 14 |
| Primary Metabolic Pathway | Peroxisomal β-oxidation | Peroxisomal α-oxidation followed by β-oxidation | Peroxisomal and Mitochondrial β-oxidation |
| Key Metabolic Enzymes | Acyl-CoA Oxidases (ACOX), Multifunctional Enzymes (MFE), Thiolases | Phytanoyl-CoA Hydroxylase (PHYH), 2-Hydroxyphytanoyl-CoA Lyase (HACL1) | Branched-chain Acyl-CoA Oxidase, Multifunctional Protein 2 (MFP2), Sterol Carrier Protein X (SCPx) |
| Associated Metabolic Disorders | Unknown | Refsum Disease | Zellweger Syndrome, Bifunctional Protein Deficiency |
| Subcellular Localization of Metabolism | Primarily Peroxisomes | Peroxisomes | Peroxisomes and Mitochondria |
Metabolic Pathways of Methyl-Branched Acyl-CoAs
The position of the methyl group on the acyl chain is a critical determinant of the metabolic pathway.
α-Oxidation of 3-Methyl-Branched Acyl-CoAs (e.g., Phytanoyl-CoA)
Phytanic acid, a 3-methyl-branched fatty acid, cannot be directly metabolized by β-oxidation due to the methyl group at the β-position. Instead, it undergoes α-oxidation in the peroxisome. This process involves the removal of a single carbon atom from the carboxyl end, yielding pristanic acid, which can then enter the β-oxidation pathway.[1][2] The initial step is the activation of phytanic acid to phytanoyl-CoA.[3]
β-Oxidation of 2-Methyl-Branched and Mid-Chain Methyl-Branched Acyl-CoAs
Pristanoyl-CoA and likely this compound, which have methyl groups at positions that do not sterically hinder the β-oxidation machinery, are degraded through cycles of β-oxidation.[2][4] For very-long-chain fatty acids, this process is initiated in the peroxisomes and completed in the mitochondria.[5]
Experimental Protocols
Accurate quantification and comparison of methyl-branched acyl-CoAs require robust analytical methodologies. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for this purpose due to its high sensitivity and specificity.
Sample Preparation from Tissues
-
Tissue Homogenization: Flash-freeze tissue samples in liquid nitrogen immediately after collection to quench metabolic activity. Homogenize the frozen tissue (50-100 mg) in 1 mL of ice-cold 10% (w/v) trichloroacetic acid or a suitable organic solvent mixture.
-
Internal Standard Spiking: Add a known amount of an appropriate internal standard, such as a stable isotope-labeled or odd-chain acyl-CoA, to the homogenate for accurate quantification.
-
Extraction: Vortex the mixture vigorously and centrifuge at high speed (e.g., 15,000 x g) for 10 minutes at 4°C to pellet proteins and cellular debris.
-
Solid-Phase Extraction (SPE): Purify and concentrate the acyl-CoAs from the supernatant using a C18 SPE cartridge.
-
Condition the cartridge with methanol (B129727) followed by water.
-
Load the supernatant.
-
Wash the cartridge with an aqueous solution to remove polar impurities.
-
Elute the acyl-CoAs with a methanol or acetonitrile-based solvent.
-
-
Solvent Evaporation and Reconstitution: Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in a small volume of a solvent compatible with the LC-MS/MS mobile phase.
LC-MS/MS Analysis
The following is a general protocol that can be optimized for specific instruments and analytes.
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm particle size).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate (B1210297) or 0.1% formic acid.
-
Mobile Phase B: Acetonitrile/Methanol (9:1, v/v) with 10 mM ammonium acetate or 0.1% formic acid.
-
Gradient: A linear gradient from a low to a high percentage of mobile phase B over 10-15 minutes.
-
Flow Rate: 0.2-0.4 mL/min.
-
Column Temperature: 40-50°C.
-
-
Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
Precursor and Product Ions: The precursor ion for each acyl-CoA is its [M+H]⁺ ion. A common product ion resulting from the fragmentation of the phosphopantetheine moiety is often used for quantification. For structural confirmation, other acyl-chain-specific fragments can be monitored.
-
Quantitative Data Comparison
The intracellular concentrations of acyl-CoAs can vary significantly depending on the tissue type and metabolic state. The following table provides representative concentration ranges for long-chain acyl-CoAs in mammalian tissues, which can serve as a benchmark for studies involving this compound.
| Acyl-CoA | Tissue | Concentration Range (pmol/mg tissue) | Reference |
| Palmitoyl-CoA (C16:0) | Rat Liver | 15 - 30 | [6] |
| Stearoyl-CoA (C18:0) | Rat Liver | 5 - 15 | [6] |
| Oleoyl-CoA (C18:1) | Rat Liver | 10 - 25 | [6] |
| Very-Long-Chain Acyl-CoAs (>C20) | Mouse Brain | 0.1 - 2.0 | [6] |
Experimental Workflow for Comparative Analysis
A typical workflow for the comparative analysis of this compound and other methyl-branched acyl-CoAs is depicted below.
Conclusion
While direct experimental data on this compound remains scarce, a comparative analysis with well-characterized methyl-branched acyl-CoAs provides a strong framework for understanding its likely metabolic fate and analytical behavior. The position of the methyl group is the primary determinant of the metabolic pathway, with mid-chain methyl branches, as inferred for this compound, likely directing the molecule towards peroxisomal β-oxidation. The provided experimental protocols for sample preparation and LC-MS/MS analysis offer a robust starting point for researchers aiming to quantify and compare these important lipid metabolites. Further research is warranted to elucidate the specific enzymes and physiological roles of this compound and other long-chain, mid-chain methyl-branched acyl-CoAs.
References
- 1. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. The chemical biology of branched-chain lipid metabolism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Analytical Method Validation for 11-Methylicosanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of analytical methodologies for the quantification of 11-Methylicosanoyl-CoA, a very-long-chain fatty acyl-coenzyme A. Given the central role of acyl-CoAs in metabolism, their accurate quantification is crucial for understanding various physiological and pathological processes. This document outlines the current state-of-the-art techniques, presents a detailed protocol for a recommended method, and provides the necessary validation parameters to ensure data integrity and reliability in a research and drug development context.
Comparison of Analytical Platforms
The quantification of long-chain acyl-CoAs like this compound presents analytical challenges due to their low endogenous concentrations, inherent chemical instability, and complex biological matrices. The primary methods for quantification involve chromatographic separation followed by detection. The most prominent techniques are High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) and Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS).
Table 1: Comparison of HPLC-UV and LC-MS/MS for this compound Quantification
| Feature | HPLC-UV | LC-MS/MS |
| Principle | Separation by chromatography, quantification by UV absorbance of the adenine (B156593) moiety. | Separation by chromatography, quantification by mass-to-charge ratio of parent and fragment ions. |
| Selectivity | Moderate. Co-eluting compounds with similar UV absorbance can cause interference. | Very High. Specificity is ensured by monitoring unique precursor-to-product ion transitions. |
| Sensitivity | Lower (typically in the picomole range). | Very High (can reach femtomole or even attomole levels).[1][2] |
| Throughput | Moderate. | High, with modern UPLC systems. |
| Cost | Lower initial instrument cost and maintenance. | Higher initial instrument cost and maintenance. |
| Expertise | Requires moderate technical skill. | Requires specialized expertise for method development and data interpretation. |
| Recommendation | Suitable for applications with relatively high analyte concentrations and clean sample matrices. | Recommended method for endogenous quantification in complex biological samples due to superior sensitivity and selectivity.[3][4] |
Based on this comparison, LC-MS/MS is the unequivocally superior method for the reliable quantification of this compound in biological matrices and will be the focus of the detailed experimental protocol and validation.
Recommended Method: LC-MS/MS for this compound Quantification
Experimental Workflow Diagram
The following diagram illustrates the overall workflow for the quantification of this compound from biological samples using LC-MS/MS.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 4. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 5. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 6. nalam.ca [nalam.ca]
- 7. fda.gov [fda.gov]
A Researcher's Guide to the Comparative Analysis of 11-Methylicosanoyl-CoA Levels in Different Cell Types
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive framework for the comparative analysis of 11-Methylicosanoyl-CoA, a methyl-branched long-chain fatty acyl-coenzyme A, across various cell types. While specific quantitative data for this compound is not yet prevalent in published literature, this document outlines a robust methodology based on established techniques for acyl-CoA analysis, enabling researchers to generate novel, comparative data. The guide covers detailed experimental protocols, data presentation strategies, and the potential metabolic context of this molecule.
Introduction to this compound and its Potential Significance
Acyl-coenzyme A (acyl-CoA) molecules are central intermediates in cellular metabolism, playing critical roles in fatty acid metabolism, energy production, and the biosynthesis of complex lipids.[1] Long-chain and branched-chain fatty acyl-CoAs, in particular, are integral to the structure of cellular membranes and can act as signaling molecules.[2][3] Methyl-branched fatty acids, such as the parent acid of this compound, are known to influence the fluidity and structure of lipid bilayers.[4][5] The study of specific acyl-CoA levels in different cell types can provide insights into metabolic regulation and cellular responses to various physiological and pathological conditions.
This compound is a C21 methyl-branched fatty acyl-CoA. Its elongated and branched structure suggests potential roles in specific metabolic pathways, possibly related to the catabolism of branched-chain amino acids or the synthesis of complex lipids with unique biophysical properties.[6][7][8][9] Analyzing its differential expression in various cell types—for instance, comparing a cancer cell line to a healthy primary cell line—could uncover novel metabolic dependencies or biomarkers.
Data Presentation: A Template for Comparative Analysis
A clear and structured presentation of quantitative data is crucial for comparative analysis. Researchers should aim to populate a table similar to the one below, which allows for a direct comparison of this compound levels alongside other relevant long-chain acyl-CoAs across different cell lines. Normalization of data, for instance to cell number or total protein content, is essential for accurate comparisons.[1]
| Acyl-CoA Species | Cell Type A (e.g., HepG2) [pmol/10^6 cells] | Cell Type B (e.g., MCF7) [pmol/10^6 cells] | Cell Type C (e.g., Primary Fibroblasts) [pmol/10^6 cells] |
| This compound | Experimental Value | Experimental Value | Experimental Value |
| Stearoyl-CoA (C18:0) | Experimental Value | Experimental Value | Experimental Value |
| Oleoyl-CoA (C18:1) | Experimental Value | Experimental Value | Experimental Value |
| Arachidonoyl-CoA (C20:4) | Experimental Value | Experimental Value | Experimental Value |
| Lignoceroyl-CoA (C24:0) | Experimental Value | Experimental Value | Experimental Value |
Experimental Protocols
The accurate quantification of long-chain acyl-CoAs is challenging due to their low abundance and instability.[1] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the method of choice for this analysis, offering high sensitivity and specificity.[10][11][12][13] The following protocol is a synthesized approach based on established methods for the analysis of long-chain acyl-CoAs.
Cell Culture and Harvesting
-
Cell Culture: Culture selected cell lines (e.g., adherent or suspension cells) under standard and consistent conditions to minimize metabolic variability.
-
Harvesting Adherent Cells:
-
Aspirate the culture medium.
-
Wash the cell monolayer twice with ice-cold phosphate-buffered saline (PBS).
-
Add 1 mL of ice-cold 80% methanol (B129727) (pre-chilled to -80°C) directly to the plate to quench metabolism and scrape the cells.[14]
-
-
Harvesting Suspension Cells:
-
Pellet the cells by centrifugation (e.g., 500 x g for 5 minutes at 4°C).
-
Aspirate the supernatant and wash the cell pellet twice with ice-cold PBS.
-
Resuspend the final cell pellet in ice-cold 80% methanol.
-
Acyl-CoA Extraction
-
Internal Standard: Spike the cell lysate with a suitable internal standard. For novel acyl-CoAs like this compound where a stable isotope-labeled standard is unavailable, a structurally similar odd-chain acyl-CoA, such as heptadecanoyl-CoA (C17:0), can be used.[12][15]
-
Homogenization: Transfer the cell lysate to a pre-chilled microcentrifuge tube and ensure homogeneity by vortexing or sonication.[12]
-
Protein Precipitation and Phase Separation:
-
Drying and Reconstitution:
-
Dry the supernatant using a vacuum concentrator or under a stream of nitrogen.[12]
-
Reconstitute the dried extract in a small volume (e.g., 50-100 µL) of a solvent suitable for LC-MS analysis, such as 50% methanol in 50 mM ammonium (B1175870) acetate.[1]
-
LC-MS/MS Analysis
-
Chromatography:
-
Column: Use a reverse-phase C8 or C18 column suitable for separating long-chain hydrophobic molecules.[12]
-
Mobile Phases: Employ a binary gradient system. For example, Mobile Phase A could be 15 mM ammonium hydroxide (B78521) in water, and Mobile Phase B could be 15 mM ammonium hydroxide in acetonitrile.[12]
-
Gradient: Develop a gradient that effectively separates this compound from other long-chain acyl-CoAs based on its hydrophobicity.
-
-
Mass Spectrometry:
-
Ionization: Use positive electrospray ionization (ESI) mode.[10][12]
-
Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for targeted quantification. The precursor ion for this compound will be its [M+H]+ adduct. The product ions for fragmentation will need to be determined by infusing a synthesized standard, but characteristic fragments for acyl-CoAs often involve the coenzyme A moiety.[10]
-
-
Quantification: Create a standard curve using a synthesized this compound standard of known concentrations to allow for absolute quantification.
Mandatory Visualizations
Experimental Workflow
The following diagram outlines the key steps in the comparative analysis of this compound levels.
Caption: Experimental workflow for comparative acyl-CoA analysis.
Hypothetical Metabolic Pathway for this compound
This diagram illustrates a potential metabolic context for this compound, including its synthesis from a branched-chain amino acid precursor and its subsequent catabolism via beta-oxidation.
Caption: Potential metabolic pathways for this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Role of long-chain fatty acyl-CoA esters in the regulation of metabolism and in cell signalling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Various Roles of Fatty Acids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Branched- Chain Fatty Acids and Obesity: A Narrative Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Metabolic analysis reveals evidence for branched chain amino acid catabolism crosstalk and the potential for improved treatment of organic acidurias - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Branched-chain amino acid metabolism: Pathophysiological mechanism and therapeutic intervention in metabolic diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. academic.oup.com [academic.oup.com]
- 10. Quantitation of fatty acyl-coenzyme As in mammalian cells by liquid chromatography-electrospray ionization tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 11. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Fatty acyl CoA analysis | Cyberlipid [cyberlipid.gerli.com]
A Comparative Analysis of 11-Methylicosanoyl-CoA and Straight-Chain Acyl-CoAs in Biological Systems
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological roles, metabolism, and physicochemical properties of 11-methylicosanoyl-CoA, a representative mid-chain branched-chain acyl-CoA, and its straight-chain counterpart, icosanoyl-CoA. This analysis is supported by experimental data from studies on analogous long-chain and branched-chain fatty acids, offering insights into their distinct impacts on cellular functions.
Introduction: Structural and Functional Overview
Acyl-Coenzyme A (acyl-CoA) molecules are central players in cellular metabolism, serving as activated forms of fatty acids for both catabolic energy production and anabolic lipid synthesis. While the biology of straight-chain acyl-CoAs is well-established, the unique roles of branched-chain acyl-CoAs, such as this compound, are an emerging area of interest due to their distinct metabolic fates and effects on cellular structures and signaling.
This compound is a 21-carbon acyl-CoA with a methyl group at the 11th position. This mid-chain branch imparts significant structural differences compared to its linear analog.
Icosanoyl-CoA (Arachidyl-CoA) is a 20-carbon saturated straight-chain acyl-CoA. It is a key intermediate in the metabolism of very-long-chain fatty acids.
Comparative Metabolism: Synthesis and Degradation
The metabolic pathways for this compound and icosanoyl-CoA diverge significantly, particularly in their synthesis and catabolism.
Biosynthesis
The synthesis of straight-chain fatty acids is a well-understood process primarily carried out by the fatty acid synthase (FAS) complex, utilizing acetyl-CoA and malonyl-CoA as building blocks. In contrast, the synthesis of branched-chain fatty acids involves the incorporation of alternative extender units, such as methylmalonyl-CoA, which introduces a methyl branch.
| Parameter | Straight-Chain Acyl-CoA Synthesis (e.g., Icosanoyl-CoA) | Branched-Chain Acyl-CoA Synthesis (e.g., this compound) |
| Primary Extender Unit | Malonyl-CoA | Methylmalonyl-CoA |
| Enzyme Complex | Fatty Acid Synthase (FAS) | Fatty Acid Synthase (FAS) |
| Relative Efficiency | High | Lower turnover number observed with methylmalonyl-CoA |
Experimental Insight: Studies on metazoan fatty acid synthase (mFAS) have shown a lower turnover number when methylmalonyl-CoA is used as an extender unit compared to malonyl-CoA. This suggests that the synthesis of branched-chain fatty acids is kinetically less favorable than that of their straight-chain counterparts. The ketoacyl synthase (KS) domain of mFAS appears to be the rate-limiting component, dictating the substrate specificity and the slower speed of branched-chain fatty acid production.
Beta-Oxidation
The degradation of long-chain acyl-CoAs primarily occurs through beta-oxidation. However, the subcellular location and enzymatic machinery differ for straight-chain and branched-chain species.
| Feature | Straight-Chain Acyl-CoA (Icosanoyl-CoA) | Branched-Chain Acyl-CoA (this compound) |
| Primary Location | Mitochondria | Peroxisomes |
| Initial Enzyme | Acyl-CoA Dehydrogenase (e.g., VLCAD) | Branched-chain Acyl-CoA Oxidase |
| Energy Yield | Coupled to ATP synthesis via the electron transport chain. | Not directly coupled to ATP synthesis; produces H₂O₂.[1] |
| End Products | Acetyl-CoA | Acetyl-CoA and Propionyl-CoA (depending on the position of the methyl branch) |
| Metabolic Regulation | Inhibited by malonyl-CoA to prevent futile cycling with synthesis.[2] | Less understood, but distinct from mitochondrial regulation. |
Experimental Insight: Studies in human skin fibroblasts have demonstrated that the beta-oxidation of branched-chain fatty acids is significantly reduced in cells deficient in peroxisomes, while the oxidation of straight-chain fatty acids remains normal.[3] This provides strong evidence that peroxisomes are the primary site for the degradation of branched-chain fatty acids.[1][3][4] The presence of a methyl group can sterically hinder the enzymes of mitochondrial beta-oxidation, necessitating the specialized enzymatic machinery of the peroxisome.[5]
Experimental Protocols
Protocol 1: Quantification of Long-Chain Acyl-CoAs by LC-MS/MS
This protocol is suitable for the quantitative analysis of both this compound and icosanoyl-CoA in biological samples.
-
Sample Preparation:
-
Homogenize tissue samples or cell pellets in an ice-cold extraction solvent (e.g., 2:1:0.8 methanol:chloroform:water) containing a mixture of internal standards (e.g., odd-chain length acyl-CoAs).
-
Vortex vigorously to ensure thorough mixing and protein precipitation.
-
Centrifuge to pellet the precipitated protein and other cellular debris.
-
Collect the supernatant containing the extracted acyl-CoAs.
-
The extract can be further purified using solid-phase extraction (SPE) to reduce matrix effects.
-
-
LC-MS/MS Analysis:
-
Chromatography: Employ a C18 reversed-phase column with a gradient elution using a mobile phase consisting of an aqueous component with a pH modifier (e.g., ammonium (B1175870) hydroxide) and an organic component (e.g., acetonitrile).
-
Mass Spectrometry: Utilize a triple quadrupole mass spectrometer operating in positive electrospray ionization (ESI) mode.
-
Quantification: Perform selected reaction monitoring (SRM) for each acyl-CoA species and its corresponding internal standard. The transition from the precursor ion to a specific product ion (often corresponding to the loss of the phosphopantetheine moiety) is monitored for quantification.
-
DOT Script for Experimental Workflow
Caption: Workflow for the quantification of long-chain acyl-CoAs.
Impact on Biological Membranes
The structural difference between a methyl-branched and a straight-chain acyl-CoA, when incorporated into phospholipids, has a profound impact on the physical properties of biological membranes.
| Property | Straight-Chain Acyl-CoAs (in phospholipids) | Branched-Chain Acyl-CoAs (in phospholipids) |
| Lipid Packing | Tightly packed, ordered structure | Disrupted packing due to steric hindrance from the methyl group.[6][7] |
| Membrane Fluidity | Lower fluidity | Increased fluidity.[6][7] |
| Bilayer Thickness | Greater thickness | Reduced thickness.[6][7] |
| Phase Transition | Higher melting temperature | Lower melting temperature |
Experimental Insight: Molecular dynamics simulations have shown that a methyl branch along a fatty acyl chain reduces lipid condensation, decreases bilayer thickness, and lowers chain ordering.[6][7] This creates "kinks" in the acyl chain, leading to enhanced membrane fluidity.[6] This is a critical property for organisms living in cold environments and for maintaining the function of membrane-bound proteins.
Role in Cellular Signaling
Long-chain acyl-CoAs are not merely metabolic intermediates; they also function as signaling molecules, primarily through the activation of nuclear receptors and potentially through interaction with other receptor systems.
Nuclear Receptors: Long-chain fatty acids and their CoA esters are known ligands for peroxisome proliferator-activated receptors (PPARs) and other nuclear receptors like retinoid X receptors (RXRs).[8][9][10] Activation of these receptors leads to changes in the expression of genes involved in lipid metabolism and inflammation. While both branched- and straight-chain fatty acids can activate these receptors, their binding affinities and the resulting downstream effects may differ.
G-Protein Coupled Receptors (GPCRs): Certain long-chain fatty acids can activate GPCRs, such as GPR40 and GPR120, which are involved in insulin (B600854) secretion and anti-inflammatory responses.[11][12] The effect of a mid-chain methyl branch on the interaction with these receptors is an area for further investigation.
DOT Script for Signaling Pathways
References
- 1. Beta oxidation - Wikipedia [en.wikipedia.org]
- 2. microbenotes.com [microbenotes.com]
- 3. Peroxisomal beta-oxidation of branched chain fatty acids in human skin fibroblasts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. aocs.org [aocs.org]
- 5. SMPDB [smpdb.ca]
- 6. Effect of methyl-branched fatty acids on the structure of lipid bilayers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Article: Nuclear Receptors as Nutriable Targets — Research — Department of Veterinary and Biomedical Sciences [vbs.psu.edu]
- 9. researchgate.net [researchgate.net]
- 10. Metabolic Regulation by Nuclear Receptors - Innovative Medicine - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. Intercellular Lipid Mediators and GPCR Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
Evaluating Enzyme Specificity for 11-Methylicosanoyl-CoA: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the enzymatic landscape for specific metabolites is crucial. This guide provides a comparative analysis of potential enzymes that may act on 11-Methylicosanoyl-CoA, a long-chain branched fatty acyl-CoA. Due to the limited direct experimental data on this specific substrate, this guide synthesizes information on enzymes known to process structurally similar molecules and outlines detailed experimental protocols to enable its specific characterization.
Candidate Enzymes and Rationale
Acyl-CoA Dehydrogenases (ACADs): This family of mitochondrial enzymes is responsible for the initial dehydrogenation step in fatty acid β-oxidation. Their specificity is primarily determined by the length of the acyl chain. While most ACADs act on straight-chain fatty acids, some have been shown to accommodate branched-chain substrates.
-
ACAD10: This member of the ACAD family has demonstrated activity towards long-chain branched acyl-CoAs. Specifically, recombinant ACAD10 has been shown to have low activity with R and S, 2-methyl-C15-CoA[1]. Given that this compound is also a long-chain fatty acyl-CoA with a methyl branch, ACAD10 represents a plausible candidate for its metabolism. However, the observed low activity with a similar substrate suggests that this compound may not be its optimal substrate[1].
Peroxisomal Acyl-CoA Oxidases: These enzymes are involved in the β-oxidation of very-long-chain fatty acids, branched-chain fatty acids, and other substrates that are poor substrates for the mitochondrial β-oxidation system[2].
-
Pristanoyl-CoA Oxidase (ACOX2): This peroxisomal enzyme is known to oxidize 2-methyl-branched fatty acyl-CoAs, such as pristanoyl-CoA[3][4]. Studies have shown that pristanoyl-CoA oxidase can oxidize 2-methylpalmitoyl-CoA, a 16-carbon fatty acid with a methyl group at the alpha position[3]. The structural similarity to this compound, which has a methyl group on a long acyl chain, makes pristanoyl-CoA oxidase a strong candidate for its metabolism.
Comparative Data Summary
Direct comparative kinetic data for this compound is not currently available. The table below summarizes the known relevant substrate specificities of the candidate enzymes.
| Enzyme Family | Specific Enzyme (Example) | Known Relevant Substrates | Reported Activity |
| Acyl-CoA Dehydrogenases | ACAD10 | R and S, 2-methyl-C15-CoA | Low activity observed[1] |
| Peroxisomal Acyl-CoA Oxidases | Pristanoyl-CoA Oxidase (ACOX2) | 2-methylpalmitoyl-CoA, Pristanoyl-CoA | Active[3][4] |
Experimental Protocols
To definitively determine the specificity of candidate enzymes for this compound, detailed enzymatic assays are required. The following protocols are adapted from established methods for assaying acyl-CoA dehydrogenases and oxidases.
Synthesis of this compound
As this compound is not commercially available, it must be synthesized. A common method for synthesizing acyl-CoA esters involves the activation of the corresponding free fatty acid.
Workflow for Synthesis:
Caption: Chemo-enzymatic synthesis of this compound.
Protocol:
-
Activation: 11-Methylicosanoic acid is converted to a more reactive acyl chloride or acyl-imidazole intermediate. This can be achieved by reacting the fatty acid with an activating agent like oxalyl chloride or N,N'-carbonyldiimidazole in an anhydrous organic solvent.
-
Reaction with Coenzyme A: The activated fatty acid is then reacted with the free thiol group of Coenzyme A (CoA-SH) in a suitable buffer system to form the thioester bond.
-
Purification: The resulting this compound is purified from the reaction mixture, typically using reverse-phase high-performance liquid chromatography (HPLC).
Enzyme Activity Assays
This assay measures the reduction of a reporter molecule coupled to the oxidation of the acyl-CoA substrate.
Experimental Workflow:
Caption: Spectrophotometric assay for ACAD activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer (e.g., potassium phosphate), the electron transfer flavoprotein (ETF), and a reporter dye such as 2,6-dichlorophenolindophenol (DCPIP).
-
Enzyme Preparation: Add the purified or partially purified ACAD enzyme to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding this compound.
-
Measurement: Monitor the reduction of DCPIP by measuring the decrease in absorbance at 600 nm over time using a spectrophotometer.
-
Data Analysis: Calculate the enzyme activity based on the rate of absorbance change and the molar extinction coefficient of DCPIP. Kinetic parameters (Km and Vmax) can be determined by varying the substrate concentration.
This assay measures the production of hydrogen peroxide (H₂O₂) which is a byproduct of the acyl-CoA oxidase reaction.
Experimental Workflow:
Caption: Fluorometric assay for acyl-CoA oxidase activity.
Protocol:
-
Reaction Mixture: Prepare a reaction mixture containing buffer, horseradish peroxidase (HRP), and a fluorogenic substrate such as Amplex Red.
-
Enzyme Preparation: Add the purified or partially purified acyl-CoA oxidase to the reaction mixture.
-
Initiate Reaction: Start the reaction by adding this compound.
-
Measurement: Monitor the increase in fluorescence over time as H₂O₂ is produced and reacts with the fluorogenic substrate in the presence of HRP. A fluorometer is used for detection (e.g., excitation at 530-560 nm and emission at ~590 nm for resorufin).
-
Data Analysis: Quantify the H₂O₂ produced using a standard curve. Calculate the enzyme activity and determine kinetic parameters by varying the substrate concentration[5][6].
Conclusion and Future Directions
While direct evidence is currently lacking, both ACAD10 and pristanoyl-CoA oxidase are promising candidates for the metabolism of this compound. The experimental protocols outlined in this guide provide a clear path forward for researchers to definitively characterize the enzymatic specificity for this particular branched-chain fatty acyl-CoA. Further research in this area will be crucial for understanding the metabolic fate of such lipids and their potential roles in health and disease. The use of enzyme databases like BRENDA, which provides comprehensive information on enzyme function and specificity, will be invaluable in identifying other potential candidate enzymes and comparing kinetic data as it becomes available[7][8][9][10][11][12].
References
- 1. Identification and Characterization of New Long Chain Acyl-CoA Dehydrogenases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PathWhiz [smpdb.ca]
- 3. Identification and purification of a peroxisomal branched chain fatty acyl-CoA oxidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Determination of peroxisomal fatty acyl-CoA oxidase activity using a lauroyl-CoA-based fluorometric assay - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. BRENDA -- BRaunschweig ENzyme DAtabase | HSLS [hsls.pitt.edu]
- 8. BRENDA, enzyme data and metabolic information - PMC [pmc.ncbi.nlm.nih.gov]
- 9. BRENDA | re3data.org [re3data.org]
- 10. BRENDA - Database Commons [ngdc.cncb.ac.cn]
- 11. BRENDA, enzyme data and metabolic information - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. BRENDA: a resource for enzyme data and metabolic information - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Metabolic Crossroads of 11-Methylicosanoyl-CoA: A Comparative Guide to Stable Isotope Labeling
For researchers, scientists, and drug development professionals, elucidating the metabolic fate of novel molecules is paramount. This guide provides a comparative analysis of stable isotope labeling for validating the metabolic pathways of 11-Methylicosanoyl-CoA, a methyl-branched very-long-chain fatty acyl-CoA. Due to the limited specific experimental data for this particular molecule, this guide synthesizes established principles of branched-chain fatty acid metabolism to propose putative pathways and detail the methodologies for their validation.
Introduction to this compound Metabolism
This compound belongs to the class of methyl-branched fatty acids, which play diverse roles in biological systems. Understanding its biosynthesis and degradation is crucial for assessing its physiological functions and potential as a therapeutic target or biomarker. The validation of its metabolic pathways requires robust analytical techniques, with stable isotope labeling emerging as a gold standard for tracing metabolic fates.
Proposed Metabolic Pathways of this compound
Based on the current understanding of branched-chain fatty acid metabolism, we propose the following biosynthetic and degradation pathways for this compound.
Biosynthesis Pathway
The biosynthesis of a mid-chain methyl-branched fatty acid like 11-methyleicosanoic acid likely involves the incorporation of a methyl group via a methylmalonyl-CoA extender unit during the elongation of a fatty acid chain by the fatty acid synthase (FAS) complex.
Degradation Pathway
The degradation of this compound is likely to proceed through a combination of α- and β-oxidation, as the methyl group at the 11th carbon position would impede the standard β-oxidation spiral.
Stable Isotope Labeling for Pathway Validation
Stable isotope labeling is a powerful technique to trace the flow of atoms through metabolic pathways. By introducing a substrate enriched with a stable isotope (e.g., ¹³C or ²H), researchers can monitor the incorporation of the label into downstream metabolites using mass spectrometry (MS) or nuclear magnetic resonance (NMR) spectroscopy.
Comparison of Validation Techniques
| Technique | Principle | Advantages | Disadvantages | Application to this compound |
| Stable Isotope Labeling (¹³C, ²H) | Tracing the incorporation of labeled atoms from precursors into products. | High specificity; provides direct evidence of pathway connectivity; quantitative flux analysis is possible. | Requires specialized equipment (MS, NMR); labeled compounds can be expensive. | Ideal for confirming precursors (e.g., labeled propionate (B1217596) or branched-chain amino acids) and intermediates. |
| Radiolabeling (¹⁴C, ³H) | Similar to stable isotope labeling but uses radioactive isotopes. | High sensitivity. | Safety concerns and disposal issues; does not provide structural information like NMR. | Historically used, but largely replaced by stable isotope methods for pathway elucidation. |
| Enzyme Assays | In vitro measurement of the activity of specific enzymes. | Can confirm the function of individual enzymes in the pathway. | Does not provide information on the entire pathway flux in a cellular context. | Useful for characterizing the specific synthases and degradation enzymes once identified. |
| Gene Knockout/Knockdown (e.g., CRISPR, RNAi) | Disrupting the gene encoding a putative enzyme in the pathway and observing the metabolic consequences. | Provides strong evidence for the necessity of a specific gene/enzyme. | Can have off-target effects; metabolic pathways can have redundancies. | Can be used to validate the role of candidate enzymes in the proposed pathways. |
| Untargeted Metabolomics | Global analysis of all detectable metabolites in a biological sample. | Can identify unexpected intermediates and byproducts of the pathway. | Does not directly demonstrate pathway connectivity without the use of labeled tracers. | Can be used in conjunction with stable isotope labeling to get a broader view of the metabolic effects. |
Experimental Workflow for Stable Isotope Labeling
The following workflow outlines the key steps for validating the proposed metabolic pathways of this compound using stable isotope labeling.
Detailed Experimental Protocols
Protocol 1: Validation of this compound Biosynthesis using [¹³C₃]Propionate
Objective: To determine if propionyl-CoA is a precursor for the methyl branch of this compound via its conversion to methylmalonyl-CoA.
Materials:
-
Cell line of interest (e.g., a cell line known to produce branched-chain fatty acids)
-
Cell culture medium
-
[¹³C₃]Propionate
-
Solvents for metabolite extraction (e.g., methanol, chloroform, water)
-
Internal standards for quantification
-
LC-MS/MS system
Procedure:
-
Cell Culture: Culture cells to mid-log phase in standard growth medium.
-
Labeling: Replace the standard medium with a medium containing a known concentration of [¹³C₃]Propionate. Incubate for a time course (e.g., 0, 2, 6, 12, 24 hours).
-
Metabolite Extraction:
-
Quench metabolism by rapidly washing the cells with ice-cold saline.
-
Add a cold extraction solvent mixture (e.g., 80% methanol).
-
Scrape the cells and collect the extract.
-
Centrifuge to pellet cell debris and collect the supernatant.
-
-
Sample Analysis:
-
Analyze the extracts by LC-MS/MS.
-
Use a method optimized for the detection of long-chain acyl-CoAs.
-
Monitor the mass isotopologues of this compound.
-
-
Data Analysis:
-
Determine the incorporation of ¹³C into the this compound molecule. The incorporation of three ¹³C atoms would strongly suggest the direct use of the propionyl-CoA backbone for the methyl branch and the adjacent carbons.
-
Protocol 2: Validation of this compound Degradation
Objective: To identify the degradation products of this compound.
Materials:
-
Synthesized [U-¹³C]-11-Methyleicosanoic acid
-
Cell line or in vitro system with active fatty acid oxidation (e.g., isolated mitochondria)
-
Reaction buffer
-
LC-MS/MS system
Procedure:
-
Substrate Preparation: Convert the labeled 11-methyleicosanoic acid to its CoA thioester in vitro.
-
Degradation Assay:
-
Incubate the labeled 11-Methyleicosanoyl-CoA with the cellular homogenate or isolated mitochondria in a reaction buffer supporting fatty acid oxidation.
-
Take samples at different time points.
-
-
Metabolite Extraction: Stop the reaction and extract the metabolites as described in Protocol 1.
-
Sample Analysis: Analyze the extracts by LC-MS/MS, targeting the expected labeled intermediates of α- and β-oxidation (e.g., labeled acetyl-CoA, propionyl-CoA, and shorter-chain acyl-CoAs).
-
Data Analysis: Track the appearance of labeled degradation products over time to reconstruct the degradation pathway.
Conclusion
While the precise metabolic pathways of this compound are yet to be fully elucidated, the principles of branched-chain fatty acid metabolism provide a strong foundation for proposing putative routes for its synthesis and degradation. Stable isotope labeling, in conjunction with mass spectrometry, offers a robust and specific methodology to validate these proposed pathways. The experimental frameworks provided in this guide offer a starting point for researchers to unravel the metabolic fate of this compound and other novel branched-chain fatty acids, ultimately contributing to a deeper understanding of their roles in health and disease.
A Guide to the Inter-Laboratory Comparison of 11-Methylicosanoyl-CoA Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of methodologies for the quantification of 11-Methylicosanoyl-CoA, a long-chain acyl-coenzyme A derivative. In the absence of direct inter-laboratory proficiency testing data for this specific analyte, this document focuses on the comparison of established analytical platforms used for long-chain acyl-CoA (LCACoA) analysis. The performance of these methods, supported by experimental data from published studies on similar molecules, offers a framework for what researchers can expect in terms of accuracy, precision, and sensitivity.
Comparison of Analytical Methodologies
The quantification of LCACoAs, including this compound, is predominantly achieved through Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS). This technique offers the high sensitivity and specificity required to measure these low-abundance molecules in complex biological matrices.[1][2][3] Variations in LC-MS/MS methods, such as the choice of chromatography and sample preparation, can influence outcomes.
Key Comparison Points:
-
Sample Preparation: The initial step of extracting acyl-CoAs from biological samples is critical. Common methods include protein precipitation and solid-phase extraction (SPE).[1][4] SPE has been shown to be effective for cleaning up samples and concentrating the analytes.[1] A study by Magnes et al. (2005) highlights a fast SPE method that avoids time-consuming evaporation steps.[1][2]
-
Chromatography: Reversed-phase chromatography is the most common approach for separating LCACoAs. The use of different column chemistries (e.g., C18) and mobile phase modifiers (e.g., ammonium (B1175870) hydroxide) can impact the resolution of different acyl-CoA species.[1][5]
-
Mass Spectrometry: Triple quadrupole mass spectrometers operating in Multiple Reaction Monitoring (MRM) mode are the gold standard for quantification.[5][6] This technique provides excellent sensitivity and specificity by monitoring a specific precursor-to-product ion transition for the analyte of interest.[5]
Quantitative Performance Data
While specific inter-laboratory data for this compound is unavailable, the following table summarizes the performance characteristics of a validated LC-MS/MS method for other long-chain acyl-CoAs, which can be considered representative of the performance expected for similar analytes.
| Analyte | Accuracy (%) | Inter-run Precision (% CV) | Intra-run Precision (% CV) | Reference |
| Palmitoyl-CoA (C16:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [1] |
| Oleoyl-CoA (C18:1) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [1] |
| Stearoyl-CoA (C18:0) | 94.8 - 110.8 | 2.6 - 12.2 | 1.2 - 4.4 | [1] |
Data from Magnes et al. (2005) for the quantification of LCACoAs in rat liver tissue.[1] This data demonstrates that well-established LC-MS/MS methods can achieve high accuracy and precision, which is crucial for reliable quantification in research and drug development settings.
Experimental Protocols
A generalized protocol for the quantification of this compound using LC-MS/MS is outlined below. This is a composite protocol based on common practices in the field.
1. Sample Preparation (Solid-Phase Extraction)
-
Homogenize tissue samples in a suitable buffer.
-
Add an internal standard (e.g., a stable isotope-labeled version of the analyte or a structurally similar odd-chain acyl-CoA).
-
Perform protein precipitation using an appropriate solvent (e.g., acetonitrile).
-
Centrifuge to pellet the precipitated proteins.
-
Load the supernatant onto an SPE cartridge (e.g., C18).
-
Wash the cartridge to remove interfering substances.
-
Elute the acyl-CoAs using an appropriate elution solvent.
-
Evaporate the eluate to dryness and reconstitute in the initial mobile phase for LC-MS/MS analysis.
2. LC-MS/MS Analysis
-
Liquid Chromatography:
-
Column: C18 reversed-phase column (e.g., 2.1 mm x 100 mm, 1.8 µm).
-
Mobile Phase A: Water with a modifier (e.g., 10 mM ammonium hydroxide).
-
Mobile Phase B: Acetonitrile with a modifier (e.g., 10 mM ammonium hydroxide).
-
Gradient: A suitable gradient from a low to high percentage of Mobile Phase B to elute the long-chain acyl-CoAs.
-
Flow Rate: A typical flow rate for a 2.1 mm ID column is 0.2-0.4 mL/min.
-
-
Mass Spectrometry:
-
Ionization Mode: Positive Electrospray Ionization (ESI+).
-
Scan Type: Multiple Reaction Monitoring (MRM).
-
MRM Transitions: A specific precursor ion (the protonated molecule [M+H]+) and a specific product ion for this compound and the internal standard need to be determined by direct infusion of standards. A common product ion for acyl-CoAs corresponds to the loss of the phosphopantetheine moiety.
-
3. Data Analysis
-
Integrate the peak areas for the MRM transitions of the analyte and the internal standard.
-
Calculate the ratio of the analyte peak area to the internal standard peak area.
-
Quantify the concentration of the analyte using a calibration curve prepared with known concentrations of the analyte and a fixed concentration of the internal standard.
Visualizations
Experimental Workflow
Caption: Workflow for this compound Quantification.
Biosynthetic Pathway
Caption: Biosynthesis of a Methyl-Branched Acyl-CoA.
References
- 1. LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [PDF] LC/MS/MS method for quantitative determination of long-chain fatty acyl-CoAs. | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Measuring long chain acyl-CoA concentrations and enrichment using LC/MS/MS with selected reaction monitoring - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A Single LC-MS/MS Analysis to Quantify CoA Biosynthetic Intermediates and Short-Chain Acyl CoAs - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal Procedures for 11-Methylicosanoyl-CoA: A Guide for Laboratory Professionals
Audience: Researchers, scientists, and drug development professionals.
This document provides essential safety and logistical information for the proper handling and disposal of 11-Methylicosanoyl-CoA. The following procedural guidance is designed to ensure the safety of laboratory personnel and minimize environmental impact.
I. Immediate Safety and Handling Precautions
This compound is not classified as a hazardous substance; however, it is a combustible solid. As a fine powder, it can form explosive mixtures with air, posing a combustible dust hazard. Adherence to standard laboratory safety protocols is essential.
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles.
-
Hand Protection: Wear appropriate chemical-resistant gloves.
-
Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator for dusts.
-
Body Protection: Wear a lab coat.
Engineering Controls:
-
Handle in a well-ventilated area. A chemical fume hood is recommended, especially when transferring the solid, to minimize inhalation of dust.
-
Employ dust control measures, such as using surfaces that are easy to clean and minimizing the generation of dust clouds.
-
Control ignition sources in areas where the powder is handled. This includes preventing static discharge.
First Aid Measures:
-
After inhalation: Move the person to fresh air.
-
After skin contact: Wash off with soap and plenty of water.
-
After eye contact: Rinse out with plenty of water.
-
After swallowing: Make the victim drink water (two glasses at most). Consult a doctor if feeling unwell.[1][2]
II. Quantitative Data Summary
While specific quantitative data for this compound is limited, the following table summarizes properties for similar long-chain acyl-CoA compounds.
| Property | Value/Information |
| Appearance | Solid powder |
| Solubility | Long-chain fatty acyl-CoAs are amphiphilic and form molecular solutions at low concentrations. Water solubility decreases as the carbon chain length increases. They are generally insoluble in many organic solvents but can be dissolved in aqueous buffers, sometimes with the aid of sonication or detergents. |
| Stability | Relatively unstable in acidic or alkaline conditions at higher temperatures. Solutions are stable for several weeks when frozen at -20°C. The thioester bond is labile and can be hydrolyzed. |
| Combustibility | Combustible solid. As a fine powder, it can form explosive dust clouds in the air. |
| Hazard Classification | Not classified as a hazardous substance or mixture. |
III. Experimental Protocol: Chemical Deactivation via Hydrolysis
To ensure the complete deactivation of this compound before disposal, a chemical hydrolysis protocol can be employed. This procedure cleaves the thioester bond, a key functional group in its biochemical activity.
Objective: To hydrolyze the thioester bond of this compound, rendering it biochemically inactive.
Materials:
-
This compound waste
-
Sodium hydroxide (B78521) (NaOH) solution (1 M)
-
Hydrochloric acid (HCl) solution (1 M)
-
pH indicator strips or a pH meter
-
Appropriate waste container
-
Stir plate and stir bar
Procedure:
-
Preparation: In a designated chemical fume hood, place the container with the this compound waste. If the waste is a solid, dissolve it in a minimal amount of an appropriate buffer or water.
-
Alkaline Hydrolysis: While stirring, slowly add 1 M NaOH solution to the waste mixture to raise the pH to approximately 12. This alkaline condition will facilitate the hydrolysis of the thioester bond.
-
Reaction Time: Allow the mixture to stir at room temperature for at least 2 hours to ensure complete hydrolysis.
-
Neutralization: After the hydrolysis period, slowly add 1 M HCl solution to neutralize the mixture to a pH between 6 and 8. Verify the pH using pH indicator strips or a pH meter.
-
Disposal: The resulting neutralized solution, containing the hydrolyzed, inactive components, can now be disposed of according to institutional and local regulations for non-hazardous aqueous waste.
IV. Disposal Plan
The proper disposal of this compound should follow a clear, logical progression to ensure safety and compliance.
Step 1: Initial Assessment
-
Determine if the waste is contaminated with other hazardous materials. If so, it must be treated as hazardous waste according to the nature of the contaminants.
-
For pure or uncontaminated this compound, proceed with the deactivation and disposal plan outlined below.
Step 2: Deactivation (Recommended)
-
For an added layer of safety and to mitigate any potential biological activity, it is recommended to first deactivate the compound using the chemical hydrolysis protocol described in Section III.
Step 3: Disposal of Solid Waste
-
If not performing chemical deactivation, the solid this compound waste should be collected in a clearly labeled, sealed container.
-
Dispose of as non-hazardous laboratory waste in accordance with your institution's guidelines. Do not dispose of in the regular trash without consulting your environmental health and safety (EHS) office.
Step 4: Disposal of Deactivated Liquid Waste
-
The neutralized aqueous solution from the chemical deactivation protocol can typically be disposed of down the drain with copious amounts of water, provided it meets local sewer authority regulations for non-hazardous waste. Always check with your institution's EHS office for specific guidance on aqueous waste disposal.
Step 5: Spill Cleanup
-
In case of a spill, avoid generating dust.
-
Wear appropriate PPE.
-
Cover the spill with an absorbent material.
-
Collect the material into a suitable container for disposal.
-
Clean the affected area thoroughly.
V. Mandatory Visualizations
Caption: Disposal workflow for this compound.
Caption: Chemical deactivation of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
